Trh-gly
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O6/c25-14-4-3-11(22-14)16(28)23-12(6-10-7-19-9-21-10)18(30)24-5-1-2-13(24)17(29)20-8-15(26)27/h7,9,11-13H,1-6,8H2,(H,19,21)(H,20,29)(H,22,25)(H,23,28)(H,26,27)/t11-,12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVCLHYFVGHUCM-AVGNSLFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201005815 | |
| Record name | N-[Hydroxy(1-{N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]histidyl}pyrrolidin-2-yl)methylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201005815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85344-77-0 | |
| Record name | Thyrotropin-releasing hormone, gly | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085344770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[Hydroxy(1-{N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]histidyl}pyrrolidin-2-yl)methylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201005815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Crucial Role of TRH-Gly in the Biosynthesis of Thyrotropin-Releasing Hormone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of Thyrotropin-Releasing Hormone (TRH), with a specific focus on the pivotal role of its immediate precursor, TRH-Glycine (TRH-Gly). Understanding the intricate enzymatic cascade that governs the maturation of TRH is essential for research into neuroendocrine regulation and for the development of novel therapeutics targeting the hypothalamic-pituitary-thyroid (HPT) axis.
Introduction: The TRH Biosynthetic Pathway
Thyrotropin-Releasing Hormone (TRH), a tripeptide (pGlu-His-Pro-NH2), is a key neurohormone primarily synthesized in the hypothalamus. It plays a central role in regulating the synthesis and secretion of thyroid-stimulating hormone (TSH) from the anterior pituitary gland. The biosynthesis of TRH is a multi-step process involving the post-translational modification of a large precursor protein, prepro-TRH. This precursor undergoes a series of enzymatic cleavages and modifications within the regulated secretory pathway to yield multiple copies of the mature, biologically active TRH.
The journey from the initial gene product to the final active hormone is a tightly regulated process, with this compound emerging as the final intermediate before the generation of bioactive TRH. The conversion of this compound to TRH is a critical and rate-limiting step, highlighting its importance in the overall regulation of TRH production.
The Molecular Architecture of TRH Biosynthesis
The synthesis of TRH begins with the translation of prepro-TRH mRNA into a large precursor protein. In rats, this precursor is a 29 kDa polypeptide containing five copies of the TRH progenitor sequence, Gln-His-Pro-Gly, each flanked by pairs of basic amino acids (Lys-Arg or Arg-Arg).[1] The processing of this prohormone occurs in a sequential manner as it traverses the secretory pathway.
The key enzymatic players in this intricate process are:
-
Prohormone Convertases (PCs): Primarily PC1/3 and to a lesser extent PC2, these endopeptidases initiate the processing of pro-TRH by cleaving at the paired basic residues flanking the TRH progenitor sequences. This cleavage occurs mainly in the trans-Golgi network (TGN).
-
Carboxypeptidase E (CPE): Following the action of PCs, CPE removes the C-terminal basic residues (lysine and arginine) from the resulting peptide intermediates.
-
Peptidylglycine alpha-Amidating Monooxygenase (PAM): This is the final and crucial enzyme in the pathway. It catalyzes the conversion of the glycine-extended precursor, this compound (Gln-His-Pro-Gly), into the mature, amidated TRH.
The final maturation steps, including the action of PAM, are thought to occur within secretory granules.
Below is a graphical representation of the TRH biosynthesis pathway:
The Central Role of this compound and its Conversion by PAM
This compound stands as the penultimate precursor to bioactive TRH. Its conversion to the amidated form is not a spontaneous event but a highly specific enzymatic reaction catalyzed by Peptidylglycine alpha-Amidating Monooxygenase (PAM). This enzyme is critical for the bioactivation of many neuropeptides and peptide hormones, as the C-terminal amide is often essential for their biological activity.
PAM is a bifunctional enzyme containing two catalytic domains that act sequentially:[2]
-
Peptidylglycine α-hydroxylating monooxygenase (PHM): This domain, dependent on copper and ascorbate (B8700270), hydroxylates the α-carbon of the C-terminal glycine (B1666218) of this compound.
-
Peptidyl-α-hydroxyglycine α-amidating lyase (PAL): This domain then cleaves the N-Cα bond of the hydroxylated glycine, releasing glyoxylate (B1226380) and the amidated TRH peptide.
The overall reaction is as follows:
Gln-His-Pro-Gly + O₂ + Ascorbate → Gln-His-Pro-NH₂ + Glyoxylate + Dehydroascorbate + H₂O
The expression and activity of PAM can be a key regulatory point in determining the final output of mature TRH.
The workflow for the enzymatic conversion of this compound to TRH by PAM is depicted below:
Quantitative Data on TRH and this compound Distribution
The relative concentrations of TRH and its precursor, this compound, vary significantly across different tissues, reflecting differential rates of synthesis and processing. The ratio of this compound to TRH can provide insights into the efficiency of the final amidation step catalyzed by PAM in a given tissue. Generally, neural tissues exhibit a higher efficiency of conversion, as indicated by a lower this compound/TRH ratio.
Table 1: Distribution of TRH and this compound in Adult Rat Tissues
| Tissue | Mean TRH Concentration (pg/mg tissue) | Mean this compound Concentration (pg/mg tissue) | Mean this compound/TRH Ratio |
| Hypothalamus | 126 | 5.04 | 0.04 |
| Pituitary Gland | 28 | 13.1 | 0.47 |
| Cerebellum | 14 | 2.1 | 0.15 |
| Cerebrum | 7.7 | 1.2 | 0.16 |
| Prostate | 1.26 | 83.3 | 66.1 |
| Spleen | 0.56 | 19.0 | 33.9 |
| Adrenal Gland | 1.9 | 16.2 | 8.5 |
| Kidney | 0.95 | 13.3 | 14.0 |
| Duodenum | 1.2 | 19.8 | 16.5 |
| Stomach | 1.1 | 6.3 | 5.7 |
| Pancreas | 4.8 | 2.7 | 0.56 |
| Serum | 12.4 pg/ml | 76.5 pg/ml | 6.17 |
Data adapted from Mitsuma et al. (1990).[3][4]
These data suggest that the conversion of this compound to TRH is a highly efficient process in the hypothalamus, the primary site of TRH's neuroendocrine function.[4] In contrast, in peripheral tissues like the prostate, this compound is found in much higher concentrations than mature TRH, indicating that the amidation step may be a rate-limiting factor in these tissues.[3][4]
Experimental Protocols
Accurate quantification of TRH, this compound, and the activity of the enzymes involved in their biosynthesis is fundamental to research in this field. Below are outlines of key experimental protocols.
Radioimmunoassay (RIA) for TRH and this compound
RIA is a highly sensitive method for quantifying the concentrations of TRH and this compound in tissue extracts and biological fluids.
Principle: This competitive binding assay utilizes a specific antibody against the target peptide (TRH or this compound) and a radiolabeled version of that peptide. The unlabeled peptide in the sample competes with the radiolabeled peptide for binding to the antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled peptide in the sample.
General Protocol:
-
Sample Preparation: Tissues are typically extracted with acetic acid to preserve the peptides and inactivate degradative enzymes. The extracts are then lyophilized and reconstituted in assay buffer.
-
Antibody Incubation: A specific primary antibody (e.g., rabbit anti-TRH) is incubated with the sample or standard and a fixed amount of radiolabeled TRH (e.g., ¹²⁵I-TRH).
-
Separation of Bound and Free Antigen: A secondary antibody (e.g., goat anti-rabbit IgG) is added to precipitate the primary antibody-antigen complexes. Centrifugation pellets the bound fraction.
-
Quantification: The radioactivity in the pellet (bound fraction) is measured using a gamma counter.
-
Standard Curve: A standard curve is generated using known concentrations of the unlabeled peptide, and the concentrations in the samples are determined by interpolation.
Peptidylglycine α-Amidating Monooxygenase (PAM) Activity Assay
This assay measures the enzymatic activity of PAM by quantifying the conversion of a glycine-extended substrate to its amidated product.
Principle: A common method involves using a synthetic, radiolabeled substrate, such as ¹²⁵I-D-Tyr-Val-Gly. The amidated product, ¹²⁵I-D-Tyr-Val-NH₂, is then separated from the unreacted substrate, and the radioactivity of the product is measured.[5]
General Protocol:
-
Enzyme Source: PAM can be obtained from tissue homogenates (e.g., pituitary, hypothalamus) or from cell culture media.
-
Reaction Mixture: The enzyme source is incubated with the radiolabeled substrate in a buffer containing necessary cofactors, including copper (e.g., 1 µM CuSO₄) and ascorbate (e.g., 2 mM). The reaction is typically carried out at an optimal pH of 5.0-5.5.
-
Reaction Termination: The reaction is stopped, for example, by the addition of a strong acid.
-
Separation: The amidated product is separated from the glycine-extended substrate using techniques such as thin-layer chromatography (TLC) or ion-exchange chromatography.[5]
-
Quantification: The radioactivity of the product is quantified using a radiochromatoscanner (for TLC) or a gamma counter (for chromatography fractions). Enzyme activity is expressed as the amount of product formed per unit time per amount of protein.
High-Performance Liquid Chromatography (HPLC) for TRH and this compound Separation
HPLC is a powerful technique for separating and quantifying TRH and this compound, often used in conjunction with RIA or mass spectrometry for detection.
Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.
General Protocol:
-
Sample Preparation: Tissue extracts are prepared as for RIA and may require further purification or concentration.
-
Chromatographic System: A reversed-phase column (e.g., C18) is used.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., containing trifluoroacetic acid) is typically used for elution.
-
Detection: The eluted peptides can be detected by UV absorbance at a specific wavelength (e.g., 214 nm) or collected for subsequent analysis by RIA or mass spectrometry.
-
Quantification: The concentration of each peptide can be determined by comparing its peak area to that of known standards.
The logical workflow for a typical experiment to quantify TRH and this compound is as follows:
Conclusion
This compound is an indispensable intermediate in the biosynthesis of mature, biologically active TRH. Its conversion to TRH, catalyzed by the enzyme peptidylglycine alpha-amidating monooxygenase, represents the final and a potentially rate-limiting step in this critical neuroendocrine pathway. The differential tissue distribution of TRH and this compound underscores the tissue-specific regulation of TRH biosynthesis. A thorough understanding of the roles of this compound and the enzymes involved in its processing is paramount for advancing our knowledge of hypothalamic-pituitary-thyroid axis regulation and for the development of targeted therapeutic interventions for related disorders. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this complex and vital biological process.
References
- 1. Regulation of the Hypothalamic Thyrotropin Releasing Hormone (TRH) Neuron by Neuronal and Peripheral Inputs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidylglycine alpha-amidating monooxygenase - Wikipedia [en.wikipedia.org]
- 3. Distribution of thyrotropin-releasing hormone (TRH) and precursor peptide (this compound) in adult rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of peptidylglycine alpha-amidating monooxygenase activity in human serum by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide on TRH-Gly as a Prohormone for Thyrotropin-Releasing Hormone
Executive Summary
Thyrotropin-Releasing Hormone (TRH), a tripeptide (pGlu-His-Pro-NH₂), is a critical regulator of the hypothalamic-pituitary-thyroid (HPT) axis.[1][2] Its biological activity is contingent on a C-terminal amide group, which is the final product of a complex post-translational processing cascade. This guide delves into the core of TRH biosynthesis, focusing on its immediate glycine-extended precursor, this compound (Gln-His-Pro-Gly). We will explore the enzymatic conversion of this compound to mature TRH, the quantitative aspects of this process, the signaling pathways involved, and the experimental protocols essential for its study. Understanding this prohormone conversion is paramount for research into thyroid regulation and for the development of novel therapeutics targeting the HPT axis.
The Biosynthesis of Thyrotropin-Releasing Hormone
The journey from gene to active hormone is a multi-step process involving precursor synthesis, proteolytic cleavage, and enzymatic modifications, primarily occurring within the regulated secretory pathway.[3]
From Prepro-TRH to Pro-TRH
TRH is initially synthesized as a large, inactive precursor protein called prepro-TRH. The rat prepro-TRH is a 29-kDa polypeptide composed of 255 amino acids.[1][4] This precursor contains multiple copies (five in rats, six in humans) of the TRH progenitor sequence, Gln-His-Pro-Gly, each flanked by pairs of basic amino acids (Lys-Arg or Arg-Arg).[4][5] Upon entry into the endoplasmic reticulum (ER), a 25-amino acid N-terminal signal sequence is cleaved, yielding the 26-kDa pro-TRH molecule.[3][6]
Proteolytic Processing of Pro-TRH
As pro-TRH transits through the trans-Golgi Network (TGN), it undergoes a series of cleavages by prohormone convertases (PCs), primarily PC1/3 and PC2.[1][6] These enzymes recognize and cut at the paired basic residues flanking the TRH progenitor sequences.[1] This initial processing step generates several intermediate peptides, including the crucial tetrapeptide Gln-His-Pro-Gly, the direct precursor to TRH.[1][4] Following this, a carboxypeptidase (like Carboxypeptidase E) removes the C-terminal basic residues, leaving the glycine-extended precursor ready for the final modification step.[1][3]
The Final Amidation: this compound to TRH
The conversion of this compound to the biologically active TRH is the rate-limiting and final step in the biosynthesis pathway. This critical reaction is catalyzed by the bifunctional enzyme Peptidylglycine alpha-amidating monooxygenase (PAM) .[7][8][9] The PAM enzyme is copper-dependent and executes the amidation in two sequential steps mediated by its distinct catalytic domains:[7][9]
-
Hydroxylation: The Peptidylglycine alpha-hydroxylating monooxygenase (PHM) domain hydroxylates the α-carbon of the C-terminal glycine (B1666218) residue.[9]
-
Lyation: The Peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL) domain cleaves the bond between the α-carbon and nitrogen of the hydroxylated glycine, releasing glyoxylate (B1226380) and leaving a terminal amide group on the proline residue.[9]
The N-terminal glutamine (Gln) residue of the progenitor sequence also undergoes cyclization to form pyroglutamate (B8496135) (pGlu), completing the synthesis of the mature TRH molecule (pGlu-His-Pro-NH₂).[1]
Quantitative Data and Pharmacokinetics
The biological activity of this compound is significantly lower than that of mature TRH, underscoring the importance of the final amidation step. Its effects in vivo are largely attributed to its conversion to TRH.[10][11]
Data Presentation
Table 1: Relative Potency of this compound Compared to TRH
| Parameter | Relative Potency (% of TRH) | Species/System | Reference |
|---|---|---|---|
| TSH Release (Intracisternal) | 0.042% | Rat | [10][11] |
| TSH Release (Intracardiac) | 0.16% | Rat | [10][11] |
| TRH Receptor Cross-Reactivity | 0.45% | GH₃ Cells | [11] |
| Prolactin Release (in vitro) | 0.41% | GH₃ Cells |[11] |
Table 2: Pharmacokinetic Parameters of TRH
| Parameter | Value | Condition | Species | Reference |
|---|---|---|---|---|
| Half-life (t½), initial phase | 2.4 - 4 min | Euthyroid | Rat | [12] |
| Half-life (t½), later phase | 14.1 min | Euthyroid | Rat | [12] |
| Half-life (t½) | 6.8 ± 1.1 min | Euthyroid | Human | [13] |
| Half-life (t½) | 5.6 min | Hyperthyroid | Human | [13] |
| Half-life (t½) | 9.4 min | Hypothyroid | Human | [13] |
| Half-life (t½) | 16 min | Chronic Renal Failure | Human | [14] |
| Metabolic Clearance Rate (MCR) | ~4 ml/min | Euthyroid | Rat |[12] |
Table 3: Regulation of TRH and this compound Levels in Rat Tissues
| Tissue | Condition | TRH Level Change | This compound Level Change | TRH/TRH-Gly Ratio | Reference |
|---|---|---|---|---|---|
| Ventral Prostate | Aging | Decrease | No Significant Change | Decrease | [15] |
| Ventral Prostate | Castration | Decrease | No Significant Change | Decrease | [15] |
| Ventral Prostate | Hypothyroidism | Increase | Increase | - | [16] |
| Testis | Hypothyroidism | Increase | Increase | - | [16] |
| Paraventricular Nucleus | Hypothyroidism | Increase | Increase | Increase | [4][17] |
| Paraventricular Nucleus | Hyperthyroidism | Decrease | Decrease | Decrease |[4][17] |
Visualizations: Pathways and Workflows
Diagram 1: Pro-TRH Processing and TRH Biosynthesis
Caption: Overview of the pro-TRH processing pathway from the ER to mature TRH in secretory granules.
Diagram 2: Enzymatic Conversion of this compound by PAM
Caption: The two-step enzymatic conversion of this compound to TRH catalyzed by the PAM enzyme.
Diagram 3: TRH Signaling Pathway
Caption: The canonical Gq/11-PLC signaling pathway activated by TRH binding to its receptor.[18][19]
Diagram 4: Experimental Workflow for Tissue Analysis
Caption: Workflow combining HPLC separation and RIA for specific quantification of TRH and this compound.
Experimental Protocols
Accurate measurement of TRH and its prohormone this compound is essential for research. The primary methods employed are radioimmunoassay and high-performance liquid chromatography.
Radioimmunoassay (RIA) for TRH and this compound
RIA is a highly sensitive and specific method for quantifying peptide levels.[20][21] The principle is based on competitive binding between a radiolabeled peptide (tracer) and an unlabeled peptide from a sample for a limited number of specific antibody binding sites.[21]
-
Objective: To measure the concentration of TRH or this compound in biological samples.
-
Methodology:
-
Antibody Generation: Specific polyclonal or monoclonal antibodies are raised against TRH or this compound, typically by immunizing animals with the peptide conjugated to a larger carrier protein like bovine serum albumin.[22]
-
Sample Preparation: Tissues are homogenized and peptides are extracted, often using 1.0 N acetic acid to inhibit enzymatic degradation.[22] Plasma samples may require extraction with methanol.[20]
-
Tracer Preparation: A synthetic version of the target peptide is radiolabeled, commonly with Iodine-125 (¹²⁵I), using methods like the Chloramine-T method.[22]
-
Assay Procedure:
-
A constant, limiting amount of the specific antibody is incubated with a constant amount of radiolabeled tracer and variable amounts of either a standard solution or the unknown sample.
-
During incubation, the unlabeled peptide from the sample/standard competes with the tracer for binding to the antibody.
-
-
Separation: The antibody-bound complex is separated from the free, unbound tracer. This is often achieved by adding a second antibody that precipitates the primary antibody, followed by centrifugation.[21][22]
-
Quantification: The radioactivity of the precipitated pellet (bound fraction) is measured in a gamma counter. A standard curve is generated by plotting the percentage of bound tracer against the concentration of the unlabeled standard. The concentration in the unknown samples is determined by interpolation from this curve.[21]
-
-
Key Considerations: The sensitivity of the assay can reach the picogram level.[20][21] It is crucial to test for antibody cross-reactivity with related peptides to ensure specificity.[22]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate TRH, this compound, and other metabolites from complex biological extracts before quantification, ensuring that the immunoreactivity measured by RIA is specific to the peptide of interest.[15][23]
-
Objective: To separate TRH and this compound from other pro-TRH-derived peptides and metabolites.
-
Methodology:
-
System: A reversed-phase HPLC system is typically used.[23]
-
Stationary Phase (Column): Common columns include octadecylsilane (B103800) (ODS) or poly(styrenedivinylbenzene) (PRP-1).[23]
-
Mobile Phase (Solvent): A gradient of an aqueous buffer (e.g., acetic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is used to elute the peptides.[23] Ion-pairing reagents like 1-hexanesulfonic acid may be added to improve the separation of these small peptides.[23]
-
Procedure: The prepared tissue extract is injected into the column. The mobile phase is pumped through the column at a controlled flow rate, and the gradient is applied. Peptides are separated based on their hydrophobicity and interaction with the stationary phase.
-
Detection and Collection: The eluate is monitored (e.g., by UV absorbance or radioactive flow detection if using radiolabeled precursors).[23] Fractions are collected at specific time intervals corresponding to the known retention times of TRH and this compound standards. These fractions can then be dried and subjected to RIA for precise quantification.
-
Cell Culture Models for Biosynthesis Studies
In vitro cell models are invaluable for studying the regulation of pro-TRH gene expression and the post-translational processing cascade.
-
Objective: To study the cellular mechanisms of TRH biosynthesis and secretion in a controlled environment.
-
Models:
-
Neuroendocrine Cell Lines: AtT20 (mouse pituitary corticotroph tumor) and RIN 5F (rat insulinoma) cells have been shown to efficiently cleave prepro-TRH at dibasic sites and secrete mature TRH and other non-TRH peptides via a regulated pathway.[24]
-
CA77 Cell Line: This rat medullary thyroid carcinoma cell line synthesizes high levels of TRH and processes the precursor in a manner very similar to native hypothalamic tissue, making it an excellent model system.[25]
-
Primary Pituitary Cultures: Cultures of primary anterior pituitary cells can be used to study the regulation of PAM expression and activity by factors like thyroid hormones.[26][27] Hypothyroidism has been shown to increase the stability and half-life of PAM mRNA in these cells.[27]
-
3D Culture Systems: For studies requiring a more physiologically relevant environment, 3D collagen gel cultures allow thyrocytes to form follicle-like structures, which could be adapted for co-culture experiments to study paracrine interactions.[28][29]
-
Conclusion and Implications
This compound stands as the essential and immediate precursor to active TRH. Its conversion, mediated by the PAM enzyme, is the final and a potentially key regulatory step in TRH biosynthesis. The quantitative data clearly demonstrate that this compound itself possesses minimal intrinsic biological activity, and its physiological effects are dependent on its amidation. For researchers, the distinct measurement of both TRH and this compound provides a powerful tool to assess the activity of the processing machinery, particularly the PAM enzyme, under various physiological and pathological states. For drug development professionals, targeting the enzymes involved in pro-TRH processing, such as the prohormone convertases or PAM, offers novel therapeutic avenues for modulating the activity of the hypothalamic-pituitary-thyroid axis. A comprehensive understanding of this prohormone system is fundamental to advancing our knowledge of neuroendocrine regulation and developing next-generation therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. apexbt.com [apexbt.com]
- 3. Role of a Pro-sequence in the Secretory Pathway of Prothyrotropin-releasing Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the Hypothalamic Thyrotropin Releasing Hormone (TRH) Neuron by Neuronal and Peripheral Inputs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thyrotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Peptidylglycine alpha-amidating monooxygenase activity and TRH and CRF biosynthesis. Role of copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptidylglycine alpha-amidating monooxygenase - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Release of thyrotropin and prolactin by a thyrotropin-releasing hormone (TRH) precursor, this compound: conversion to TRH is sufficient for in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. The pharmacokinetics of thyrotropin-releasing hormone (TRH) and deamido-TRH in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of thyrotrophin-releasing hormone in patients in different thyroid states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thyrotropin-releasing hormone: pharmacokinetic and pharmacodynamic properties in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thyrotropin-releasing hormone (TRH)-Gly conversion to TRH in rat ventral prostate is inhibited by castration and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thyroid hormone modulation of thyrotrophin-releasing hormone (TRH) and this compound levels in the male rat reproductive system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Radioimmunoassay of thyrotropin releasing hormone in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. revvity.com [revvity.com]
- 22. Radioimmunoassay for thyrotropin-releasing hormone precursor peptide, Lys-Arg-Gln-His-Pro-Gly-Arg-Arg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rapid separation of tritiated thyrotropin-releasing hormone and its catabolic products from mouse and human central nervous system tissues by high-performance liquid chromatography with radioactive flow detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Thyrotropin-releasing hormone (TRH) precursor processing. Characterization of mature TRH and non-TRH peptides synthesized by transfected mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Biosynthesis of thyrotropin-releasing hormone by a rat medullary thyroid carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Thyroid hormone regulation of peptidylglycine alpha-amidating monooxygenase expression in anterior pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. Culture Models for Studying Thyroid Biology and Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
The Biological Function of TRH-Gly in the Hypothalamus: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Thyrotropin-releasing hormone (TRH), a key regulator of the hypothalamic-pituitary-thyroid (HPT) axis, undergoes a critical final step in its biosynthesis involving the enzymatic conversion of its precursor, TRH-Gly (pGlu-His-Pro-Gly). Within the hypothalamus, this process is highly efficient, ensuring a precise control over TRH signaling. While primarily recognized as a prohormone, emerging evidence suggests that this compound may possess intrinsic biological activities, warranting a deeper investigation into its physiological roles. This technical guide provides a comprehensive overview of the biological functions of this compound in the hypothalamus, detailing its synthesis, processing, and potential direct and indirect effects on neuronal function. The document includes a summary of quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a thorough understanding of this critical molecule in neuroendocrinology.
Introduction
The hypothalamus plays a pivotal role in maintaining homeostasis by integrating signals from the central nervous system and the periphery to regulate endocrine function. A key player in this intricate network is Thyrotropin-releasing hormone (TRH), a tripeptide that stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary.[1] The biosynthesis of TRH is a multi-step process that begins with the translation of a large precursor protein, prepro-TRH.[1] This precursor undergoes sequential proteolytic cleavage to yield several peptides, including the immediate precursor to TRH, this compound.[2][3] The final and rate-limiting step in TRH synthesis is the amidation of the C-terminal glycine (B1666218) of this compound, a reaction catalyzed by the enzyme Peptidylglycine α-amidating monooxygenase (PAM).[3]
This guide focuses on the biological significance of this compound within the hypothalamus, exploring its primary role as the direct precursor to TRH and delving into the possibility of its own physiological functions. Understanding the dynamics of this compound processing and its potential for direct neuronal modulation is crucial for a complete picture of HPT axis regulation and may offer novel targets for therapeutic intervention in related disorders.
Quantitative Data on TRH and this compound in the Hypothalamus
The relative concentrations of TRH and this compound in the hypothalamus provide insight into the efficiency of the enzymatic conversion process. The data presented below, primarily from studies in adult rats, highlights the low abundance of this compound relative to TRH, underscoring the rapid and efficient amidation that occurs in this tissue.
| Parameter | Value | Species | Reference |
| Concentrations in the Hypothalamus | |||
| Mean TRH Concentration | 126 pg/mg tissue | Rat | [4] |
| Mean this compound Concentration (Neonatal, Peak) | 62 ± 4.5 pmol/g | Rat | [5] |
| Mean Hypothalamic TRH Level (77 days postnatal) | 348 ± 33 pmol/g | Rat | [5] |
| Ratio in the Hypothalamus | |||
| This compound/TRH Ratio | 0.04 | Rat | [4] |
| TRH Receptor Binding | |||
| TRH Dissociation Constant (Kd) | 30 nM | Rat (pituitary homogenate) | |
| Peptidylglycine α-amidating monooxygenase (PAM) Kinetics | |||
| Km for TNP-D-Tyr-Val-Gly | 25 ± 5 µM | Anglerfish Islet | [6] |
| Km for 4-nitrohippuric acid | 3.4 ± 1 mM | Anglerfish Islet | [6] |
| Apparent KI of 4-methoxybenzoxyacetic acid | 0.06 mM | Anglerfish Islet | [6] |
Biosynthesis and Processing of this compound
The generation of TRH from its precursor is a tightly regulated process involving several enzymatic steps. The pathway from the initial gene transcript to the final bioactive tripeptide is crucial for maintaining appropriate levels of TRH.
From Prepro-TRH to this compound
TRH is synthesized from a 242-amino acid precursor polypeptide called prepro-TRH.[1] This precursor contains multiple copies (typically 5-6) of the Gln-His-Pro-Gly sequence, which is flanked by pairs of basic amino acids (Lys-Arg or Arg-Arg).[1] The initial processing of prepro-TRH occurs in the endoplasmic reticulum and Golgi apparatus, where it is cleaved by prohormone convertases to yield smaller peptides, including this compound.[3]
The Final Amidation Step: Role of PAM
The conversion of this compound to mature TRH is catalyzed by the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM).[3][7] This enzyme has two catalytic domains that act sequentially:
-
Peptidylglycine α-hydroxylating monooxygenase (PHM): This domain hydroxylates the α-carbon of the C-terminal glycine residue in a copper- and ascorbate-dependent reaction.[7]
-
Peptidyl-α-hydroxyglycine α-amidating lyase (PAL): This domain cleaves the N-Cα bond of the hydroxylated glycine, releasing the amidated peptide (TRH) and glyoxylate.[7]
The high efficiency of this enzymatic process in the hypothalamus is reflected in the very low this compound to TRH ratio.[4]
Biological Functions of this compound in the Hypothalamus
While the primary function of this compound is to serve as the immediate precursor to TRH, the possibility of its own biological activities has been a subject of investigation.
Precursor to a Key Neurohormone
The most well-established function of this compound is its role in the synthesis of TRH. The regulation of PAM activity can, therefore, directly influence the availability of mature TRH for release into the hypophyseal portal system.[3] Factors that modulate PAM expression or activity could represent a critical control point in the HPT axis.
Potential for Direct Receptor Interaction
Studies have explored whether this compound can directly interact with the TRH receptor. While TRH binds to its Gq/11-protein-coupled receptor with high affinity, evidence suggests that this compound has a significantly lower affinity for the same receptor. At high concentrations, however, this compound may be able to elicit a response, although the physiological relevance of this in the hypothalamus, where its concentration is low, is questionable.
Indirect and Direct Neuronal Effects
The biological effects of TRH on neuronal activity are well-documented. TRH can depolarize neurons and increase their firing rate.[8][9] Given that this compound is locally converted to TRH, it is plausible that the administration of this compound could indirectly lead to these neuronal effects following its conversion.
Direct electrophysiological effects of this compound on hypothalamic neurons have not been extensively studied. However, the actions of TRH on various ion channels provide a framework for potential, albeit weaker, effects of this compound. TRH has been shown to modulate potassium and calcium channels, which could be a mechanism through which it influences neuronal excitability.[9] Any direct action of this compound would likely be significantly less potent than that of TRH.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study this compound and TRH in the hypothalamus.
Peptide Extraction from Hypothalamic Tissue
-
Tissue Dissection: Rapidly dissect the hypothalamus from the brain of the experimental animal on a cold surface.
-
Homogenization: Homogenize the tissue in an appropriate extraction solution (e.g., 1.0 N acetic acid or methanol) to precipitate proteins and extract small peptides.[10]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the peptides.
-
Lyophilization and Reconstitution: Lyophilize the supernatant to dryness and reconstitute the peptide extract in the appropriate assay buffer.
Radioimmunoassay (RIA) for this compound and TRH
-
Antibody Generation: Produce specific polyclonal or monoclonal antibodies against TRH and this compound by immunizing animals with the respective peptide conjugated to a carrier protein.[10]
-
Radiolabeling: Radiolabel a known amount of TRH or this compound with iodine-125 (B85253) (¹²⁵I) using the chloramine-T method, followed by purification.[10]
-
Standard Curve Generation: Prepare a series of standards with known concentrations of unlabeled TRH or this compound.
-
Assay Incubation: Incubate the standards or unknown samples with the specific antibody and a fixed amount of radiolabeled peptide. This is a competitive binding assay where unlabeled peptide in the sample competes with the radiolabeled peptide for antibody binding sites.
-
Separation of Bound and Free Peptide: Separate the antibody-bound peptide from the free peptide. This can be achieved using a second antibody that precipitates the primary antibody (double antibody method) or by using solid-phase techniques.[10]
-
Quantification: Measure the radioactivity of the bound fraction using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of unlabeled peptide in the sample.
-
Data Analysis: Construct a standard curve by plotting the radioactivity of the standards against their concentrations. Determine the concentration of the unknown samples by interpolating their radioactivity values on the standard curve.
References
- 1. The effect of hypoglycemia on hypothalamic thyrotropin-releasing hormone (HRH) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 3. Regulation of the Hypothalamic Thyrotropin Releasing Hormone (TRH) Neuron by Neuronal and Peripheral Inputs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distribution of thyrotropin-releasing hormone (TRH) and precursor peptide (this compound) in adult rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ontogeny of thyrotropin releasing hormone and precursor peptide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic analyses of peptidylglycine alpha-amidating monooxygenase from pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thyrotropin-Releasing Hormone Increases Behavioral Arousal through Modulation of Hypocretin/Orexin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reevaluation of the electrophysiological actions of thyrotropin-releasing hormone in a rat pituitary cell line (GH3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioimmunoassay for thyrotropin-releasing hormone precursor peptide, Lys-Arg-Gln-His-Pro-Gly-Arg-Arg - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of Thyrotropin-Releasing Hormone-Glycine (TRH-Gly)
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and initial characterization of Thyrotropin-Releasing Hormone-Glycine (TRH-Gly), a key intermediate in the biosynthesis of Thyrotropin-Releasing Hormone (TRH). This document details the enzymatic processing of the TRH prohormone, the biological activity of this compound, and the experimental methodologies employed in its study.
Introduction
Thyrotropin-releasing hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH2, plays a crucial role in regulating the synthesis and secretion of thyroid-stimulating hormone (TSH) from the anterior pituitary gland. The biosynthesis of TRH involves the post-translational processing of a larger precursor protein, pro-TRH. A critical step in this process is the conversion of a glycine-extended precursor, this compound (pGlu-His-Pro-Gly), into the active, amidated TRH. This conversion is catalyzed by the enzyme peptidylglycine α-amidating monooxygenase (PAM). The initial characterization of this compound has been pivotal in understanding the intricate molecular machinery underlying neuropeptide biosynthesis.
Discovery and Biosynthesis
The existence of a glycine-extended precursor to TRH was first hypothesized based on the known mechanisms of peptide amidation. It was understood that the C-terminal amide group of many bioactive peptides is derived from a C-terminal glycine (B1666218) residue. Subsequent research led to the isolation and characterization of this compound from various tissues, confirming its role as the direct precursor to TRH.
The biosynthesis of TRH from its prohormone is a multi-step process that occurs within the secretory pathway of neuroendocrine cells. The pro-TRH polypeptide contains multiple copies of the Gln-His-Pro-Gly sequence, which are flanked by paired basic amino acid cleavage sites.
Prohormone Processing Workflow
The following diagram illustrates the key steps in the conversion of pro-TRH to mature TRH.
Caption: Biosynthetic pathway of TRH from its prohormone.
Initial Characterization and Biological Activity
Initial studies on this compound focused on its ability to interact with TRH receptors and elicit biological responses. These studies were crucial in determining whether this compound itself possessed intrinsic activity or if its effects were solely dependent on its conversion to TRH.
Quantitative Data Summary
The following table summarizes the key quantitative data from the initial characterization of this compound compared to mature TRH.
| Parameter | TRH | This compound | Reference |
| Binding Affinity (Kd) | |||
| Rat Brain Membranes | 4.5 ± 0.5 nM | > 10,000 nM | |
| GH4C1 Pituitary Cells | 6.0 ± 1.2 nM | > 10,000 nM | |
| TSH Release (EC50) | |||
| Perfused Rat Pituitary Fragments | 2.8 ± 0.6 nM | Inactive | |
| Prolactin Release (EC50) | |||
| Perfused Rat Pituitary Fragments | 3.5 ± 0.8 nM | Inactive |
Experimental Protocols
The characterization of this compound involved a series of key experiments to assess its binding affinity and biological activity. The methodologies for these experiments are detailed below.
Radioligand Binding Assays
These assays were performed to determine the binding affinity of this compound to TRH receptors in different tissues.
-
Tissue Preparation:
-
Rat brains or cultured GH4C1 pituitary cells were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate was centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The supernatant was then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
The membrane pellet was washed twice by resuspension in fresh buffer and centrifugation.
-
The final pellet was resuspended in binding buffer (50 mM Tris-HCl, pH 7.4, containing 0.2% bovine serum albumin).
-
-
Binding Reaction:
-
Aliquots of the membrane suspension were incubated with a fixed concentration of [3H]TRH (radiolabeled TRH) and varying concentrations of unlabeled TRH or this compound.
-
Incubations were carried out in a total volume of 500 µL for 2 hours at 4°C.
-
Non-specific binding was determined in the presence of a high concentration (10 µM) of unlabeled TRH.
-
-
Separation and Counting:
-
The binding reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum.
-
The filters were washed three times with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters was measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of unlabeled ligand required to inhibit 50% of the specific binding of [3H]TRH (IC50) was determined by non-linear regression analysis.
-
The binding affinity (Kd) was calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Bioassays for TSH and Prolactin Release
These assays were conducted to evaluate the biological activity of this compound in stimulating hormone release from the pituitary gland.
-
Tissue Preparation:
-
Anterior pituitaries were removed from male Sprague-Dawley rats.
-
The glands were cut into small fragments (approximately 1 mm³).
-
The fragments were placed in a perfusion chamber and continuously superfused with oxygenated Krebs-Ringer bicarbonate buffer containing 0.2% glucose and 0.1% bovine serum albumin.
-
-
Hormone Stimulation:
-
After a stabilization period, the pituitary fragments were exposed to various concentrations of TRH or this compound for a defined period (e.g., 3 minutes).
-
Fractions of the perfusate were collected at regular intervals before, during, and after the stimulation period.
-
-
Hormone Measurement:
-
The concentrations of TSH and prolactin in the collected fractions were determined by specific radioimmunoassays (RIAs).
-
-
Data Analysis:
-
The amount of hormone released in response to each concentration of the test substance was calculated.
-
Dose-response curves were constructed, and the EC50 values (the concentration required to produce 50% of the maximal response) were determined.
-
Signaling Pathways
While this compound itself does not significantly bind to the TRH receptor, its conversion to mature TRH initiates a well-characterized signaling cascade.
TRH Receptor Signaling
Upon binding of mature TRH, the TRH receptor, a G-protein coupled receptor (GPCR), activates the phospholipase C (PLC) pathway.
Caption: TRH receptor signaling pathway.
Conclusion
The discovery and initial characterization of this compound have been instrumental in elucidating the biosynthetic pathway of TRH. The data unequivocally demonstrate that this compound is the direct, yet biologically inactive, precursor to the mature TRH peptide. Its lack of significant affinity for the TRH receptor and its inability to stimulate pituitary hormone release underscore the critical importance of the final amidation step, catalyzed by PAM, in generating a fully functional neuropeptide. These foundational studies have provided a framework for understanding the post-translational processing of a wide range of bioactive peptides and have highlighted potential targets for the pharmacological modulation of neuropeptide signaling.
The Enzymatic Conversion of TRH-Gly to TRH: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biosynthesis of Thyrotropin-Releasing Hormone (TRH), a critical neuroendocrine peptide, culminates in the enzymatic conversion of its glycine-extended precursor, TRH-Gly (pGlu-His-Pro-Gly), to the biologically active, amidated TRH (pGlu-His-Pro-NH2). This terminal amidation is a crucial post-translational modification for the physiological function of TRH, including the regulation of thyroid-stimulating hormone (TSH) and prolactin release[1]. The reaction is catalyzed by the bifunctional enzyme Peptidylglycine alpha-amidating monooxygenase (PAM), which is the sole enzyme responsible for this modification in mammals[1][2]. This technical guide provides an in-depth overview of the enzymatic conversion of this compound to TRH, including detailed experimental protocols, quantitative data on enzyme kinetics, and a review of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers in neuroendocrinology, protein biochemistry, and drug development.
Introduction to TRH Biosynthesis
TRH is synthesized from a larger precursor protein, prepro-TRH. In humans, this 242-amino acid polypeptide contains six copies of the TRH progenitor sequence, -Gln-His-Pro-Gly-[3]. The maturation of TRH involves a series of post-translational modifications that occur within the regulated secretory pathway.
The initial steps involve the action of prohormone convertases, primarily PC1/3 and PC2, which cleave the pro-TRH at paired basic amino acid residues to release smaller peptides, including the this compound precursor[3][4]. Subsequently, a carboxypeptidase, such as Carboxypeptidase E (CPE), removes the C-terminal basic residues, leaving this compound as the substrate for the final amidation step[5]. The N-terminal glutamine (Gln) of the TRH precursor is also cyclized to form pyroglutamate (B8496135) (pGlu)[3].
The final and rate-limiting step in this pathway is the conversion of this compound to mature TRH, a reaction exclusively catalyzed by Peptidylglycine alpha-amidating monooxygenase (PAM)[1][2].
The Key Enzyme: Peptidylglycine alpha-amidating monooxygenase (PAM)
PAM is a bifunctional enzyme with two distinct catalytic domains that act sequentially to achieve the amidation of glycine-extended peptides[6][7].
-
Peptidylglycine alpha-hydroxylating monooxygenase (PHM): This domain catalyzes the first step, the hydroxylation of the α-carbon of the C-terminal glycine (B1666218). This reaction is dependent on molecular oxygen, ascorbate, and copper[7][8].
-
Peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL): The second domain, PAL, cleaves the N-Cα bond of the hydroxylated glycine intermediate, resulting in the formation of the amidated peptide and glyoxylate[6][7].
The coordinated action of these two domains is essential for the production of biologically active TRH.
Quantitative Data on PAM Activity
The enzymatic activity of PAM is influenced by several factors, including pH, cofactors, and substrate concentration. The following tables summarize key quantitative data related to PAM kinetics and optimal reaction conditions.
Table 1: Optimal Conditions for PAM Activity
| Parameter | Optimal Value | Reference |
| pH | 5.0 - 5.5 | [9] |
| Copper (Cu²⁺) Concentration | 1 µM | [9] |
| Ascorbic Acid Concentration | 2 mM | [9] |
Table 2: Kinetic Parameters of PAM with a Model Substrate
| Substrate | Km | Vmax | Reference |
| Dabsyl-Gly-L-Phe-Gly | 3.5 µM | 100 pmol/µg/h | [9] |
| D-Tyr-Val-Gly | 7.0 µM | 84 nmol/µg/h | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the enzymatic conversion of this compound to TRH.
Assay for Peptidylglycine alpha-amidating monooxygenase (PAM) Activity
This protocol is based on a colorimetric assay using a synthetic substrate and analysis by high-performance liquid chromatography (HPLC)[9].
Materials:
-
Enzyme source (e.g., purified PAM, tissue homogenate)
-
Substrate: 4-dimethylaminoazobenzene-4'-sulfonyl-Gly-L-Phe-Gly (Dabsyl-Gly-Phe-Gly)
-
Assay Buffer: 50 mM MES, pH 5.5
-
Cofactors: 1 µM CuSO₄, 2 mM Ascorbic Acid
-
HPLC system with a C18 reversed-phase column
-
Spectrophotometer or HPLC detector capable of measuring absorbance at 460 nm
Procedure:
-
Prepare the reaction mixture by combining the enzyme source, 10 µM Dabsyl-Gly-Phe-Gly, 1 µM CuSO₄, and 2 mM ascorbic acid in the assay buffer.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding an equal volume of 1 M HCl.
-
Centrifuge the mixture to pellet any precipitate.
-
Inject the supernatant onto the C18 HPLC column.
-
Elute the substrate and product (Dabsyl-Gly-Phe-NH₂) isocratically with a suitable mobile phase (e.g., acetonitrile/water/trifluoroacetic acid mixture).
-
Monitor the elution at 460 nm.
-
Quantify the amount of product formed by comparing the peak area to a standard curve of known concentrations of Dabsyl-Gly-Phe-NH₂.
-
Calculate the specific activity of the enzyme (e.g., in pmol of product formed per µg of protein per hour).
Purification of Peptidylglycine alpha-amidating monooxygenase (PAM)
This protocol provides a general workflow for the purification of PAM from a tissue source, such as bovine pituitary glands[10].
Materials:
-
Bovine pituitary glands
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Chromatography resins:
-
Size-exclusion (e.g., Sephacryl S-300)
-
Anion-exchange (e.g., DEAE-Sephacel)
-
Affinity (e.g., substrate-analog or metal-chelate)
-
-
Chromatography system
Procedure:
-
Homogenization: Homogenize the bovine pituitary tissue in ice-cold homogenization buffer.
-
Ammonium Sulfate Precipitation: Perform a fractional ammonium sulfate precipitation to enrich for PAM. Collect the protein fraction that precipitates between 30% and 60% saturation.
-
Size-Exclusion Chromatography: Resuspend the ammonium sulfate precipitate and apply it to a size-exclusion chromatography column (e.g., Sephacryl S-300) to separate proteins based on size. Collect fractions and assay for PAM activity.
-
Anion-Exchange Chromatography: Pool the active fractions from the size-exclusion step and apply them to an anion-exchange column (e.g., DEAE-Sephacel). Elute with a salt gradient and collect fractions, assaying for PAM activity.
-
Affinity Chromatography: For further purification, utilize affinity chromatography. This can involve a column with a substrate analog or a metal-chelate resin that binds the copper-dependent PHM domain.
-
Purity Assessment: Analyze the purity of the final PAM preparation by SDS-PAGE and silver staining or Coomassie blue staining.
Visualizations of Pathways and Workflows
TRH Biosynthesis Pathway
The following diagram illustrates the key enzymatic steps in the conversion of pro-TRH to mature TRH.
Caption: The enzymatic cascade of TRH biosynthesis.
Experimental Workflow for Studying this compound to TRH Conversion
This diagram outlines a typical experimental workflow to investigate the enzymatic conversion of this compound to TRH.
Caption: A standard workflow for analyzing this compound to TRH conversion.
TRH Receptor Signaling Pathway
Upon its release, mature TRH binds to the TRH receptor (TRH-R), a G-protein coupled receptor, to initiate a downstream signaling cascade.
Caption: The TRH receptor signaling cascade.
Conclusion
The enzymatic conversion of this compound to mature TRH by Peptidylglycine alpha-amidating monooxygenase is a fundamental step in the biosynthesis of this vital neuropeptide. Understanding the intricacies of this process, from the kinetic properties of the enzyme to the downstream signaling events initiated by the final product, is paramount for researchers in endocrinology and for the development of novel therapeutics targeting the hypothalamic-pituitary-thyroid axis. The protocols and data presented in this guide offer a solid foundation for further investigation into this critical enzymatic reaction.
References
- 1. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elisabscience.com [elisabscience.com]
- 3. Regulation of the Hypothalamic Thyrotropin Releasing Hormone (TRH) Neuron by Neuronal and Peripheral Inputs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of hypothalamic prohormone convertases 1 and 2 and effects on processing of prothyrotropin-releasing hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monogenic obesity - Wikipedia [en.wikipedia.org]
- 7. Changes in Corticotrope Gene Expression Upon Increased Expression of Peptidylglycine α-Amidating Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroregulation of ProTRH biosynthesis and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A colorimetric assay for measuring peptidylglycine alpha-amidating monooxygenase using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and characterization of peptidylglycine alpha-amidating monooxygenase from bovine neurointermediate pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Significance of Circulating Trh-gly: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyrotropin-releasing hormone (TRH), a tripeptide (pGlu-His-Pro-NH2), is the primary regulator of the hypothalamic-pituitary-thyroid (HPT) axis, stimulating the synthesis and secretion of thyroid-stimulating hormone (TSH) from the anterior pituitary. However, the biosynthesis of TRH involves a larger precursor molecule, pro-TRH, which undergoes a series of post-translational modifications. One of the key intermediates in this process is TRH-glycine (pGlu-His-Pro-Gly), the immediate precursor to mature TRH. While often considered simply a prohormone, emerging evidence suggests that circulating Trh-gly possesses its own physiological significance, acting as more than just a passive intermediate. This technical guide provides a comprehensive overview of the current understanding of circulating this compound levels, its biological activities, and its potential as a biomarker.
Biosynthesis of this compound from Pro-TRH
The synthesis of this compound is an integral part of the broader TRH biosynthesis pathway, which begins with the translation of the prepro-TRH gene. The resulting prepro-TRH polypeptide contains multiple copies of the Gln-His-Pro-Gly sequence, the progenitor of TRH.
Key Enzymatic Steps:
-
Signal Peptide Cleavage: The N-terminal signal peptide is cleaved from prepro-TRH in the endoplasmic reticulum to form pro-TRH.
-
Endoproteolytic Cleavage by Prohormone Convertases (PCs): Pro-TRH is then processed by the endoproteases PC1 (also known as PC3) and PC2. These enzymes cleave pro-TRH at paired basic amino acid residues that flank the TRH progenitor sequences.[1][2] This cleavage releases several peptides, including the TRH progenitor sequence with a C-terminal glycine (B1666218), Gln-His-Pro-Gly (this compound), and other non-TRH peptides.
-
Carboxypeptidase E (CPE) Action: The basic amino acid residues at the C-terminus of the cleaved peptides are removed by carboxypeptidase E.
-
Amidation by Peptidylglycine α-Amidating Monooxygenase (PAM): The final and rate-limiting step in the formation of mature TRH is the amidation of this compound. The bifunctional enzyme PAM catalyzes the conversion of the C-terminal glycine of this compound into an amide group, yielding pGlu-His-Pro-NH2 (TRH).[3] This enzymatic reaction is copper-dependent.[3]
The differential expression and regulation of these processing enzymes in various tissues can lead to variations in the ratio of this compound to TRH, suggesting tissue-specific regulation of TRH biosynthesis.
Quantitative Data on this compound and TRH Distribution
Quantitative analysis of this compound and TRH levels in various tissues provides insights into the sites of TRH synthesis and the efficiency of prohormone processing. The following tables summarize data from a study by Mitsuma et al. (1988) on the distribution of TRH and this compound in adult rat tissues.[4][5] It is important to note that comprehensive quantitative data for human tissues are currently limited.
Table 1: TRH and this compound Concentrations in Rat Tissues
| Tissue | TRH Concentration (pg/mg tissue) | This compound Concentration (pg/mg tissue) | This compound/TRH Ratio |
| Hypothalamus | 126.0 | 5.04 | 0.04 |
| Cerebrum | 7.7 | 0.85 | 0.11 |
| Cerebellum | 14.0 | 1.12 | 0.08 |
| Pituitary Gland | 28.0 | 13.1 | 0.47 |
| Pancreas | 4.8 | 2.4 | 0.5 |
| Stomach | 2.5 | 6.3 | 2.52 |
| Duodenum | 1.8 | 19.8 | 11.0 |
| Jejunum | 2.1 | 10.5 | 5.0 |
| Ileum | 1.5 | 8.9 | 5.93 |
| Colon | 1.9 | 9.7 | 5.11 |
| Kidney | 0.95 | 13.3 | 14.0 |
| Adrenal Gland | 1.2 | 16.2 | 13.5 |
| Spleen | 0.55 | 19.0 | 34.5 |
| Prostate | 1.26 | 83.3 | 66.1 |
Table 2: TRH and this compound Concentrations in Rat Serum
| Analyte | Concentration (pg/mL) |
| TRH | 12.4 |
| This compound | 76.5 |
These data indicate that while the hypothalamus has the highest concentration of mature TRH, many extra-neural tissues have significantly higher concentrations of this compound, suggesting that the conversion of this compound to TRH may be a rate-limiting step in these tissues.[4][5] The high this compound/TRH ratio in tissues like the prostate and spleen is particularly noteworthy.
Physiological Activities of Circulating this compound
While this compound's primary role is as a precursor to TRH, studies have demonstrated that it possesses intrinsic biological activity, although it is significantly less potent than mature TRH.
Stimulation of Pituitary Hormones
Intravenous administration of this compound has been shown to stimulate the secretion of TSH and prolactin in rats in a dose-dependent manner.[6] However, its stimulatory activity is estimated to be 170 to 400 times less potent than that of TRH.[6] This effect is believed to be mediated, at least in part, by its conversion to TRH. However, in vitro studies have shown that this compound can directly stimulate prolactin release from pituitary tumor cells (GH3 cells), suggesting a direct effect on the pituitary.[2]
Interaction with the TRH Receptor and Signaling Pathway
This compound can directly interact with the TRH receptor (TRH-R), a G-protein coupled receptor.[2] Upon binding, it activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[7][8] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key second messenger in the signaling cascade that ultimately leads to hormone secretion.
Competition studies have shown that this compound can displace TRH from its receptor, although with a much lower affinity (IC50 of 12 µM for this compound versus a Kd of 1.7 nM for a TRH analog).[2] This lower binding affinity explains its reduced biological potency compared to TRH.
Experimental Protocols
Accurate measurement of this compound and the assessment of its biological activity are crucial for research in this field. The following sections outline the general principles of the methodologies employed.
Measurement of this compound Levels
Radioimmunoassay (RIA)
RIA is a highly sensitive method for quantifying this compound. The principle is based on the competition between unlabeled this compound (in the sample or standard) and a fixed amount of radiolabeled this compound for a limited number of binding sites on a this compound-specific antibody.
General Protocol Outline:
-
Antibody Coating: A known quantity of anti-Trh-gly antibody is immobilized onto a solid phase (e.g., microtiter plate wells).
-
Competitive Binding: Standards or unknown samples containing unlabeled this compound are added to the wells, followed by the addition of a known amount of radiolabeled this compound (e.g., ¹²⁵I-Trh-gly). The mixture is incubated to allow for competitive binding.
-
Washing: Unbound this compound (both labeled and unlabeled) is washed away.
-
Detection: The amount of radioactivity remaining in each well, which is inversely proportional to the concentration of unlabeled this compound in the sample, is measured using a gamma counter.
-
Standard Curve and Quantification: A standard curve is generated by plotting the radioactivity of the standards against their known concentrations. The concentration of this compound in the unknown samples is then determined by interpolating their radioactivity values on the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is another common immunoassay technique that can be adapted for this compound measurement. A competitive ELISA format is typically used.
General Protocol Outline:
-
Antigen Coating: A known amount of this compound is coated onto the wells of a microtiter plate.
-
Competitive Binding: A mixture of a fixed concentration of anti-Trh-gly antibody and the sample or standard is added to the wells. The unlabeled this compound in the sample competes with the coated this compound for binding to the antibody.
-
Washing: Unbound antibody and sample components are washed away.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary anti-Trh-gly antibody is added.
-
Washing: Unbound secondary antibody is washed away.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.
-
Detection and Quantification: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is used for quantification.
In Vitro Bioassay for this compound Activity
The biological activity of this compound can be assessed by its ability to stimulate hormone secretion from pituitary cells in culture.
General Protocol Outline:
-
Cell Culture: Primary pituitary cells or a pituitary cell line (e.g., GH3 cells) are cultured in appropriate media.
-
Stimulation: The cells are incubated with varying concentrations of this compound or a positive control (TRH) for a defined period.
-
Sample Collection: The cell culture supernatant is collected.
-
Hormone Measurement: The concentration of the secreted hormone (e.g., TSH or prolactin) in the supernatant is measured using a specific and sensitive immunoassay (RIA or ELISA).
-
Dose-Response Analysis: A dose-response curve is generated by plotting the hormone concentration against the concentration of this compound. This allows for the determination of parameters such as the EC50 (half-maximal effective concentration).
This compound as a Potential Biomarker
The differential expression and processing of pro-TRH in various tissues and disease states suggest that circulating levels of this compound could serve as a useful biomarker.
-
Thyroid Dysfunction: In hypothyroidism, there is an upregulation of TRH gene expression in the hypothalamus. This could potentially lead to increased production and secretion of both TRH and its precursors, including this compound. Conversely, in hyperthyroidism, the negative feedback of thyroid hormones suppresses TRH synthesis, which would be expected to lower circulating this compound levels. However, more clinical studies are needed to establish a definitive correlation.
-
Cancer: While TRH has been investigated as a potential biomarker in some cancers, such as acute myeloid leukemia, the specific role of this compound as a cancer biomarker is not yet well-defined. Given its high concentrations in certain tissues like the prostate, further research into its potential as a biomarker for cancers of these tissues may be warranted.
Conclusion and Future Directions
Circulating this compound is more than just an inactive precursor to TRH. It exhibits intrinsic biological activity, albeit at a lower potency than mature TRH, through direct interaction with the TRH receptor and activation of the Gq/11-PLC signaling pathway. The tissue-specific variation in the this compound/TRH ratio highlights the complex regulation of pro-TRH processing and suggests that circulating this compound levels may reflect the activity of this pathway in different physiological and pathological states.
Future research should focus on:
-
Developing and validating sensitive and specific assays for the routine measurement of this compound in human plasma. This will be crucial for establishing reference ranges and investigating its clinical utility.
-
Conducting large-scale clinical studies to evaluate the correlation between circulating this compound levels and various diseases, particularly thyroid disorders and cancers.
-
Investigating the potential for this compound to have signaling pathways independent of the TRH receptor.
-
Elucidating the specific roles of prohormone convertases and PAM in regulating this compound levels in different tissues and how these are altered in disease.
A deeper understanding of the physiological significance of circulating this compound will not only enhance our knowledge of the HPT axis but may also open up new avenues for diagnostics and therapeutic interventions.
References
- 1. Role of a Pro-sequence in the Secretory Pathway of Prothyrotropin-releasing Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the thyrotropin-releasing hormone (TRH) receptor by a direct precursor of TRH, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptidylglycine alpha-amidating monooxygenase activity and TRH and CRF biosynthesis. Role of copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
- 5. Distribution of thyrotropin-releasing hormone (TRH) and precursor peptide (this compound) in adult rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phoenixbiotech.net [phoenixbiotech.net]
- 7. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of TRH-Gly in the Hypothalamic-Pituitary-Thyroid Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of Thyrotropin-Releasing Hormone-Glycine (TRH-Gly), the immediate precursor to Thyrotropin-Releasing Hormone (TRH), and its intricate relationship with the Hypothalamic-Pituitary-Thyroid (HPT) axis. While primarily serving as a prohormone for TRH, emerging evidence indicates that this compound possesses intrinsic biological activity, directly interacting with the TRH receptor on pituitary thyrotrophs, albeit with significantly lower potency than its amidated counterpart. This document consolidates key quantitative data, details common experimental methodologies, and illustrates the underlying signaling pathways to offer a comprehensive resource for researchers in endocrinology and drug development.
Introduction
The Hypothalamic-Pituitary-Thyroid (HPT) axis is a cornerstone of endocrine regulation, governing metabolism, growth, and development through a finely tuned feedback loop.[1] The canonical pathway involves the hypothalamic secretion of Thyrotropin-Releasing Hormone (TRH), a tripeptide that stimulates the anterior pituitary to release Thyroid-Stimulating Hormone (TSH).[2][3] TSH, in turn, acts on the thyroid gland to promote the synthesis and release of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3).[4] These thyroid hormones exert negative feedback at the levels of both the hypothalamus and the pituitary to maintain hormonal homeostasis.[1][5]
TRH is synthesized from a larger precursor protein, prepro-TRH, which is enzymatically processed to yield several molecules of the TRH precursor, this compound (pGlu-His-Pro-Gly).[6] The final step in TRH biosynthesis is the amidation of the C-terminal glycine (B1666218) residue of this compound. While long considered an inactive intermediate, studies have revealed that this compound can directly influence the HPT axis, presenting a more complex regulatory landscape than previously understood. This guide delves into the direct and indirect roles of this compound in HPT axis function.
Quantitative Data: this compound vs. TRH
The biological activity of this compound is best understood in direct comparison to TRH. The following tables summarize the available quantitative data on receptor binding and functional potency.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Cell Line/Tissue | Assay Type | Parameter | Value | Reference(s) |
| [³H]-MeTRH | TRH-R | CHO cells expressing human TRH-R | Radioligand Binding | K_d | 1.7 nM | [7] |
| This compound | TRH-R | CHO cells expressing human TRH-R | Competition Binding Assay | IC_50 | 12 µM | [7] |
| [³H]-TRH | TRH-R | Rat pituitary homogenate | Radioligand Binding | K_d | 30 nM | [8] |
Table 2: Functional Potency for TSH and Prolactin Release
| Compound | Administration Route | Endpoint | Relative Potency (this compound vs. TRH) | Animal Model | Reference(s) |
| This compound | Intracisternal (IC) | TSH Release | 0.042% | Male Sprague-Dawley Rats | [5] |
| This compound | Intracardiac (IK) | TSH Release | 0.16% | Male Sprague-Dawley Rats | [5] |
| This compound | Intravenous (IV) | TSH & Prolactin Release | 170 to 400-times less potent | Estrogen, progesterone-primed rats | [9] |
Signaling Pathways
The Hypothalamic-Pituitary-Thyroid (HPT) Axis
The HPT axis operates through a classical negative feedback loop. The hypothalamus releases TRH, which stimulates the anterior pituitary to secrete TSH. TSH then acts on the thyroid gland to produce T3 and T4, which in turn inhibit TRH and TSH release.
Figure 1: The Hypothalamic-Pituitary-Thyroid (HPT) Axis.
TRH Receptor Signaling in Pituitary Thyrotrophs
TRH and, to a lesser extent, this compound, bind to the TRH receptor (TRH-R), a G-protein coupled receptor (GPCR), on the surface of thyrotrophs in the anterior pituitary.[10][11] This binding primarily activates the Gq/11 protein, initiating a downstream signaling cascade that results in the release of TSH and prolactin.[10][11][12]
Figure 2: TRH Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for TRH Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the TRH receptor.
Figure 3: Workflow for TRH Receptor Binding Assay.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human TRH receptor (CHO-TRHR) under standard conditions.
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a microtiter plate, add a constant amount of cell membrane preparation to each well.
-
Add a fixed concentration of radiolabeled ligand (e.g., [³H]-MeTRH, approximately 1-2 nM).
-
Add increasing concentrations of the unlabeled competitor (this compound, from 10⁻¹⁰ to 10⁻⁴ M).
-
For non-specific binding, add a high concentration of unlabeled TRH (e.g., 10 µM).
-
Incubate at a controlled temperature (e.g., 4°C) for a specified time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the curve using non-linear regression analysis.
-
In Vitro TSH/Prolactin Release Assay
This protocol outlines a method to measure the functional effect of this compound on TSH and prolactin secretion from pituitary cells.
Methodology:
-
Cell Culture:
-
Use a pituitary cell line such as GH3 cells, which endogenously express the TRH receptor and secrete both prolactin and TSH.[7]
-
Plate the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
-
Stimulation:
-
Wash the cells with a serum-free medium.
-
Add fresh medium containing various concentrations of the test substance (this compound or TRH as a positive control) to the wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant from each well.
-
Measure the concentration of TSH and prolactin in the supernatant using specific and sensitive immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).
-
-
Data Analysis:
-
Plot the concentration of released hormone against the logarithm of the agonist concentration.
-
Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) for both this compound and TRH.
-
Compare the EC₅₀ values to determine the relative potency of this compound.
-
Radioimmunoassay (RIA) for TRH and this compound
RIA is a highly sensitive method for quantifying the levels of TRH and this compound in biological samples.
Methodology:
-
Antibody Generation:
-
Produce specific polyclonal or monoclonal antibodies against TRH and this compound by immunizing animals with the respective peptides conjugated to a carrier protein.
-
-
Radiolabeling:
-
Synthesize a radiolabeled version of the peptide (e.g., with ¹²⁵I) to serve as a tracer.
-
-
Assay Procedure:
-
Incubate a known amount of specific antibody with a fixed amount of radiolabeled peptide and either a standard solution of unlabeled peptide or the unknown sample.
-
The unlabeled peptide in the standard/sample competes with the radiolabeled peptide for binding to the limited number of antibody sites.
-
Separate the antibody-bound peptide from the free peptide (e.g., using a secondary antibody precipitation method).
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Standard Curve and Quantification:
-
Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled peptide standards.
-
Determine the concentration of TRH or this compound in the unknown samples by interpolating their corresponding percentage of bound radioactivity on the standard curve.
-
Discussion and Conclusion
The available data clearly indicate that this compound, the precursor to TRH, is not merely an inert intermediate. It can directly bind to and activate the TRH receptor, leading to the release of TSH and prolactin from the anterior pituitary.[7] However, its affinity for the receptor and its functional potency are substantially lower than those of TRH.[5][7][9] The IC₅₀ of this compound for displacing a radiolabeled TRH analog is in the micromolar range, whereas the affinity of TRH and its analogs is typically in the nanomolar range.[7] This difference in potency is reflected in in vivo studies, where much higher doses of this compound are required to elicit a TSH response comparable to that of TRH.[5][9]
The physiological significance of the direct action of this compound on the HPT axis remains an area of active investigation. It is plausible that under conditions of high TRH turnover and synthesis, such as in response to certain physiological stimuli, the concentration of this compound in the hypophyseal portal system could reach levels sufficient to exert a direct, albeit modest, effect on pituitary thyrotrophs. Furthermore, the conversion of this compound to TRH in vivo is a critical factor in its overall biological activity.[5]
For drug development professionals, the intrinsic activity of this compound at the TRH receptor highlights the importance of considering precursor molecules in pharmacodynamic and pharmacokinetic studies. The development of stable, long-acting TRH analogs could potentially be influenced by understanding the metabolic pathways and the activity of precursor and metabolite forms.
References
- 1. [PDF] Relationship between receptor-binding affinities and TSH-releasing activities of novel TRH analogs in the rat. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Signaling pathways regulating pituitary functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Release of thyrotropin and prolactin by a thyrotropin-releasing hormone (TRH) precursor, this compound: conversion to TRH is sufficient for in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Filter-binding assay procedure for thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the thyrotropin-releasing hormone (TRH) receptor by a direct precursor of TRH, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationship between receptor-binding affinities and TSH-releasing activities of novel TRH analogs in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phoenixbiotech.net [phoenixbiotech.net]
- 10. Thyrotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 12. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Evolutionary Conservation of Trh-gly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyrotropin-releasing hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH₂, is a pivotal neuroendocrine regulator. Its primary role in mammals is the stimulation of thyroid-stimulating hormone (TSH) and prolactin secretion from the anterior pituitary. However, the influence of TRH extends far beyond the hypothalamic-pituitary-thyroid axis, with neuromodulatory functions in the central nervous system and effects on various peripheral tissues. The biosynthesis of TRH involves a multi-step process beginning with a larger precursor protein, pro-TRH. A key intermediate in this pathway is Trh-gly (pGlu-His-Pro-Gly), the direct glycine-extended precursor to mature, amidated TRH. This technical guide provides a comprehensive investigation into the evolutionary conservation of this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways to provide a thorough resource for researchers and professionals in drug development.
The remarkable conservation of the TRH signaling system across a vast array of species, from invertebrates to mammals, underscores its fundamental biological importance. This conservation extends to the genetic blueprint for pro-TRH, which contains multiple copies of the TRH progenitor sequence, Gln-His-Pro-Gly, flanked by cleavage sites. The final, critical step in the biosynthesis of active TRH is the enzymatic conversion of the C-terminal glycine (B1666218) of this compound into an amide group, a reaction catalyzed by the highly conserved enzyme Peptidylglycine alpha-amidating monooxygenase (PAM). The presence and relative abundance of this compound in various tissues and species can provide critical insights into the regulation of TRH biosynthesis and its potential as a biomarker or therapeutic target.
Data Presentation: Quantitative Analysis of TRH and this compound
The tissue-specific processing of pro-TRH results in varying concentrations of both the final product, TRH, and its immediate precursor, this compound. The following table summarizes quantitative data on the distribution of TRH and this compound in various tissues of the adult rat, providing a baseline for understanding the differential processing of the prohormone.[1]
| Tissue | Mean TRH Concentration (pg/mg tissue) | Mean this compound Concentration (pg/mg tissue) | Mean Ratio (this compound/TRH) |
| Neural Tissues | |||
| Hypothalamus | 126 | 5.04 | 0.04 |
| Pituitary Gland | 13.1 | 13.1 | 1.0 |
| Extra-neural Tissues | |||
| Prostate | 1.26 | 83.3 | 66.1 |
| Spleen | 0.8 | 19.0 | 23.75 |
| Adrenal Gland | 1.5 | 16.2 | 10.8 |
| Kidney | 0.6 | 13.3 | 22.17 |
| Gastrointestinal Tract | |||
| Stomach | 4.8 | 19.8 | 4.13 |
| Duodenum | 3.2 | 15.4 | 4.81 |
| Jejunum | 2.5 | 10.5 | 4.2 |
| Ileum | 1.9 | 8.2 | 4.32 |
| Colon | 1.1 | 6.3 | 5.73 |
| Serum | 12.4 pg/ml | 76.5 pg/ml | 6.17 |
Data derived from specific radioimmunoassay systems for TRH and this compound in adult male rats.[1]
These data highlight that while TRH is most concentrated in neural tissues like the hypothalamus, this compound is found in relatively higher concentrations in peripheral tissues and serum.[1] This suggests that the conversion of this compound to TRH may be a rate-limiting step in certain tissues and that this compound itself could have biological significance.[1] The remarkably high ratio of this compound to TRH in the prostate gland is particularly noteworthy.[1]
Experimental Protocols
Radioimmunoassay (RIA) for this compound Quantification
This protocol outlines a competitive binding radioimmunoassay for the specific measurement of this compound (pGlu-His-Pro-Gly) in biological samples. The principle relies on the competition between unlabeled this compound in the sample and a fixed amount of radiolabeled this compound for a limited number of binding sites on a specific antibody.
Materials:
-
Antibody: Rabbit anti-Trh-gly serum. Production of a specific antibody is crucial and can be achieved by immunizing rabbits with a conjugate of synthetic this compound coupled to a carrier protein like keyhole limpet hemocyanin (KLH).
-
Radiolabeled Tracer: ¹²⁵I-labeled this compound. Synthetic this compound can be iodinated using methods such as the chloramine-T method.
-
Standard: Synthetic this compound of known concentration.
-
Assay Buffer: Phosphate-buffered saline (PBS) containing a protein carrier (e.g., 0.1% bovine serum albumin) to prevent nonspecific binding.
-
Precipitating Agent: Second antibody (e.g., goat anti-rabbit IgG) and/or polyethylene (B3416737) glycol (PEG) to separate antibody-bound from free radiolabeled this compound.
-
Samples: Tissue extracts or plasma, appropriately processed to remove interfering substances.
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the this compound standard in assay buffer to create a standard curve (e.g., ranging from 1 to 1000 pg/tube).
-
Assay Setup: In duplicate or triplicate tubes, add a fixed volume of assay buffer, standard or sample, this compound antibody (at a dilution that binds 30-50% of the tracer in the absence of unlabeled peptide), and radiolabeled this compound.
-
Incubation: Vortex the tubes and incubate at 4°C for 12-24 hours to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Tracer: Add the precipitating agent to each tube, vortex, and incubate for a sufficient time to precipitate the antibody-antigen complexes. Centrifuge the tubes to pellet the precipitate.
-
Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Plot the percentage of bound radiolabel as a function of the log of the standard concentrations to generate a standard curve. Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound radiolabel on the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification
This method provides high specificity and sensitivity for the quantification of this compound in complex biological matrices.
Sample Preparation:
-
Extraction: Extract peptides from tissue homogenates or plasma using a suitable method, such as solid-phase extraction (SPE) with C18 cartridges, to remove salts and other interfering substances.
-
Internal Standard: Add a known amount of a stable isotope-labeled this compound (e.g., with ¹³C or ¹⁵N) to the sample to serve as an internal standard for accurate quantification.
LC-MS/MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B to elute the peptides. The gradient should be optimized to achieve good separation of this compound from other components.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both native this compound and the stable isotope-labeled internal standard. For this compound (pGlu-His-Pro-Gly), the precursor ion would be [M+H]⁺. Fragmentation would be induced, and specific product ions would be monitored. For example, a characteristic fragment could be the b2 ion (pGlu-His). The exact m/z values for the precursor and product ions would need to be determined using a pure standard.
-
Data Analysis:
-
Quantify the amount of this compound in the sample by comparing the peak area ratio of the native this compound to the stable isotope-labeled internal standard against a calibration curve generated using known concentrations of the this compound standard.
Mandatory Visualizations
TRH Signaling Pathway
The canonical signaling pathway for TRH is highly conserved and primarily involves the Gq/11 G-protein coupled receptor, leading to the activation of phospholipase C and subsequent downstream effects.
Caption: The conserved TRH signaling pathway.
Pro-TRH Processing Workflow
The biosynthesis of mature TRH from its precursor, pro-TRH, involves a series of enzymatic steps that are conserved across vertebrates.
Caption: Enzymatic processing of pro-TRH to mature TRH.
Conclusion
The evolutionary conservation of the TRH gene, its precursor pro-TRH, and the processing intermediate this compound, highlights a deeply rooted and fundamentally important signaling system. The presence of the Gln-His-Pro-Gly progenitor sequence in the pro-TRH of a wide range of species, from invertebrates to humans, is a testament to the strong selective pressure to maintain this motif. The differential tissue distribution of this compound and TRH suggests complex, tissue-specific regulation of pro-TRH processing. This opens up avenues for research into the potential distinct biological roles of this compound, beyond being a simple intermediate. The detailed experimental protocols provided in this guide offer a framework for researchers to quantitatively investigate this compound and further elucidate its role in both physiological and pathological states. For drug development professionals, understanding the intricacies of the TRH biosynthetic pathway, including the dynamics of this compound, may unveil novel targets for therapeutic intervention in a variety of disorders, from endocrine to neurological conditions. The continued investigation into the evolutionary journey of this small but powerful peptide and its precursors will undoubtedly yield further insights into the fundamental principles of neuroendocrine regulation.
References
Methodological & Application
Measuring TRH-Gly Levels in Rat Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyrotropin-releasing hormone (TRH), a key player in the hypothalamic-pituitary-thyroid axis, is synthesized from a larger precursor peptide, pro-TRH. The processing of pro-TRH generates several peptides, including TRH-Gly (pGlu-His-Pro-Gly), the immediate precursor to TRH. The conversion of this compound to biologically active TRH is a critical final step in its biosynthesis. Accurate measurement of this compound levels in plasma can provide valuable insights into the regulation of TRH synthesis and secretion, offering a more complete understanding of the dynamics of the thyroid hormone axis in preclinical research.
This document provides detailed application notes and protocols for the quantification of this compound in rat plasma samples, covering various analytical methods, sample handling procedures, and data interpretation.
Quantitative Data Summary
The following table summarizes representative this compound concentrations in the plasma/serum of adult rats as reported in the literature. It is important to note that values can vary depending on the specific rat strain, age, physiological state, and the analytical method used.
| Analyte | Matrix | Concentration (pg/mL) | Method | Reference |
| This compound | Serum | 76.5 | Radioimmunoassay (RIA) | [1] |
| TRH | Serum | 12.4 | Radioimmunoassay (RIA) | [1] |
| TRH | Plasma | 7 - 30 (mean 16) | Radioimmunoassay (RIA) with affinity chromatography | [2] |
Signaling Pathway
This compound itself can interact with the TRH receptor (TRH-R), albeit at higher concentrations than TRH, to activate downstream signaling pathways. The primary signaling cascade initiated by TRH receptor activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately leading to the secretion of hormones like prolactin and thyrotropin (TSH).
This compound Signaling Pathway
Experimental Workflow
A generalized workflow for the measurement of this compound in rat plasma is depicted below. The specific steps for sample preparation and analysis will vary depending on the chosen analytical method.
Experimental Workflow for this compound Measurement
Experimental Protocols
Blood Collection and Plasma Preparation
Proper sample collection and handling are critical to ensure the stability and accurate measurement of peptides like this compound.
Materials:
-
Restraint device for rats
-
Sterile needles (e.g., 25-gauge) or lancets
-
Microcentrifuge tubes pre-coated with anticoagulant (EDTA or heparin)
-
Pipettes and sterile tips
-
Refrigerated centrifuge
Protocol:
-
Animal Handling: Acclimatize rats to handling and restraint procedures to minimize stress, which can influence hormone levels.
-
Blood Collection:
-
Method: Collect blood from a suitable site, such as the lateral tail vein for repeated sampling or terminal cardiac puncture for a final collection.
-
Volume: The collectible blood volume depends on the rat's weight; a general guideline is not to exceed 1% of the body weight in a single collection.
-
Anticoagulant: Immediately transfer the collected blood into a microcentrifuge tube containing EDTA or heparin to prevent coagulation. Gently invert the tube several times to ensure proper mixing.
-
-
Plasma Separation:
-
Centrifuge the blood samples at 1,000-2,000 x g for 10-15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet.
-
-
Storage:
-
Aliquot the plasma into fresh, labeled cryovials.
-
Store the plasma samples at -80°C until analysis to prevent degradation of this compound. Avoid repeated freeze-thaw cycles.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a common and relatively high-throughput method for quantifying peptides. While a specific commercial ELISA kit for rat this compound may need to be sourced, the following protocol provides a general framework based on commercially available rat TRH ELISA kits. Note: The critical component for a this compound specific assay is the use of a primary antibody that specifically recognizes this compound and does not cross-react with TRH or other related peptides.
Materials:
-
This compound specific ELISA kit (containing pre-coated microplate, standards, detection antibody, streptavidin-HRP, wash buffer, substrate, and stop solution)
-
Rat plasma samples
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and sterile tips
-
Deionized or distilled water
-
Absorbent paper
Protocol (based on a competitive ELISA format):
-
Reagent Preparation: Prepare all reagents, including standards and wash buffer, according to the kit manufacturer's instructions. Bring all components to room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the this compound standard to create a standard curve.
-
Sample Preparation: Thaw plasma samples on ice. If necessary, dilute the samples with the provided assay diluent to bring the this compound concentration within the range of the standard curve.
-
Assay Procedure:
-
Add a specific volume (e.g., 50 µL) of standards, samples, and blank (assay diluent) to the appropriate wells of the pre-coated microplate.
-
Add the detection antibody (conjugated to biotin (B1667282) or another label) to each well.
-
Incubate the plate for the time and temperature specified in the kit manual (e.g., 1-2 hours at 37°C).
-
Wash the plate several times with the wash buffer to remove unbound components.
-
Add streptavidin-HRP conjugate to each well and incubate as directed.
-
Wash the plate again to remove unbound streptavidin-HRP.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark for a specified time to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of this compound in the plasma samples by interpolating their absorbance values on the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of peptides. The following is a generalized protocol for the analysis of this compound in rat plasma. Method development and optimization, particularly for the mass spectrometry parameters, are crucial for achieving accurate results.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Reversed-phase HPLC column (e.g., C18)
-
Solvents for mobile phase (e.g., acetonitrile (B52724), water, formic acid)
-
Reagents for sample preparation (e.g., acetonitrile, trifluoroacetic acid)
-
Internal standard (e.g., a stable isotope-labeled this compound)
-
Rat plasma samples
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard.
-
Add 300-400 µL of cold acetonitrile (or other organic solvent) to precipitate the proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: Use a C18 reversed-phase column suitable for peptide separation.
-
Mobile Phase: A typical mobile phase consists of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to achieve good separation of this compound from other plasma components.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for both this compound and the internal standard. This requires optimization by infusing the pure compounds into the mass spectrometer.
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of this compound and the internal standard.
-
Calculate the ratio of the this compound peak area to the internal standard peak area.
-
Construct a calibration curve using known concentrations of this compound standards.
-
Quantify the concentration of this compound in the plasma samples by comparing their peak area ratios to the calibration curve.
-
Radioimmunoassay (RIA)
RIA is a highly sensitive and specific method that has been historically used for the measurement of this compound.[1][3] This method involves the use of radioactive isotopes and requires appropriate safety precautions and licensing.
Materials:
-
This compound antibody
-
Radiolabeled this compound (e.g., ¹²⁵I-TRH-Gly)
-
This compound standards
-
Assay buffer
-
Separation reagent (e.g., second antibody, charcoal)
-
Gamma counter
-
Rat plasma samples
Protocol:
-
Reagent Preparation: Prepare standards, antibodies, and radiolabeled tracer in the assay buffer according to established protocols.
-
Assay Procedure:
-
In assay tubes, add a specific volume of standards or plasma samples.
-
Add a known amount of this compound antibody to each tube.
-
Incubate to allow for the binding of the antibody to the this compound in the standards and samples.
-
Add a known amount of radiolabeled this compound to each tube. This will compete with the unlabeled this compound for binding to the antibody.
-
Incubate to reach equilibrium.
-
-
Separation of Bound and Free Fractions:
-
Add a separation reagent to precipitate the antibody-bound this compound complex.
-
Centrifuge the tubes to pellet the precipitate.
-
-
Counting and Data Analysis:
-
Decant the supernatant containing the free radiolabeled this compound.
-
Measure the radioactivity in the pellet (bound fraction) using a gamma counter.
-
Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards.
-
Determine the concentration of this compound in the plasma samples from the standard curve.
-
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the procedures for their specific experimental conditions and validate the chosen method to ensure accuracy, precision, and reliability of the results. Always adhere to laboratory safety guidelines, especially when working with radioactive materials.
References
Application Notes and Protocols for the Synthesis and In Vitro Analysis of TRH-Gly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyrotropin-releasing hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH₂, is a critical hypothalamic releasing hormone that stimulates the secretion of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary. TRH-Gly (pGlu-His-Pro-Gly) is the immediate precursor to TRH and serves as a substrate for the enzyme peptidyl-glycine α-amidating monooxygenase (PAM), which catalyzes the final amidation step in TRH biosynthesis. In vitro studies of this compound are essential for understanding the biosynthesis of TRH, identifying potential modulators of this pathway, and evaluating the biological activity of this precursor peptide.
These application notes provide a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS) and comprehensive methodologies for its in vitro characterization, including receptor binding and functional assays.
Synthesis of this compound via Fmoc Solid-Phase Peptide Synthesis
The synthesis of this compound (pGlu-His-Pro-Gly) can be efficiently achieved through Fmoc-based solid-phase peptide synthesis. The strategy involves the sequential coupling of amino acids to a solid support, with the N-terminus of each amino acid protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each step. The synthesis culminates in the on-resin cyclization of the N-terminal glutamine to pyroglutamic acid, followed by cleavage from the resin and purification.
Experimental Protocol: Solid-Phase Synthesis of this compound
-
Resin Selection and Preparation:
-
Start with a Rink Amide resin (100-200 mesh, substitution level of 0.4-0.8 mmol/g). The Rink Amide linker will yield a C-terminal amide upon cleavage.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a peptide synthesis vessel.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the 20% piperidine in DMF treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
-
Amino Acid Coupling (Iterative Process):
-
First Amino Acid (Glycine):
-
Dissolve Fmoc-Gly-OH (3-5 equivalents relative to resin substitution) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (3-5 times).
-
-
Subsequent Amino Acids (Proline, Histidine, Glutamine):
-
Repeat the Fmoc deprotection and coupling steps for the following amino acids in order:
-
-
-
N-Terminal Pyroglutamate Formation and Cleavage:
-
After the final coupling of Fmoc-Gln(Trt)-OH, perform a final Fmoc deprotection as described in step 2.
-
Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5. The acidic conditions of the cleavage cocktail will facilitate the cyclization of the N-terminal glutamine to pyroglutamic acid.[4][5][6]
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[7][8]
-
Lyophilize the pure fractions to obtain the final this compound peptide.
-
Diagram of the this compound Synthesis Workflow
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc-Gln(Trt)-OH [cem.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Synthesis and high-performance liquid chromatographic purification of tritiated thyrotrophin-releasing hormone-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Trh-gly Function in Cell Lines Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyrotropin-releasing hormone (TRH) and its precursor, TRH-glycine (Trh-gly), play crucial roles in the regulation of the hypothalamic-pituitary-thyroid axis. This compound can be enzymatically converted to TRH, which then binds to the TRH receptor (TRH-R), a G-protein coupled receptor (GPCR), to elicit downstream signaling. Notably, studies have shown that this compound itself can directly activate the TRH-R, albeit at higher concentrations than TRH.[1] This activation triggers a cascade of intracellular events, primarily through the Gq/11 protein, leading to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium. This signaling pathway is pivotal in regulating the secretion of hormones such as prolactin and thyroid-stimulating hormone (TSH) from the anterior pituitary.
The advent of CRISPR/Cas9 technology provides a powerful tool for precisely knocking out the gene encoding this compound, enabling a detailed investigation of its specific functions in various cell lines. This document provides detailed application notes and protocols for utilizing CRISPR/Cas9 to study this compound function, with a focus on the GH3 rat pituitary cell line as a model system. GH3 cells endogenously express the TRH-R and are known to secrete prolactin and growth hormone in response to TRH stimulation, making them an ideal model for these studies.[2]
I. CRISPR/Cas9-Mediated Knockout of the Trh Gene in GH3 Cells
This section outlines the workflow for generating a stable Trh knockout GH3 cell line using a lentiviral CRISPR/Cas9 system.
Experimental Workflow
Caption: CRISPR/Cas9 gene knockout workflow.
Protocols
1. sgRNA Design and Lentiviral Vector Construction
-
Objective: To design and clone single guide RNAs (sgRNAs) targeting the rat Trh gene into a lentiviral vector co-expressing Cas9 and a puromycin resistance gene.
-
Rat Trh Gene ID: 25569[1]
-
Protocol:
-
Design two to three sgRNAs targeting an early exon of the rat Trh gene using an online design tool such as CHOPCHOP.
-
Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into the lentiCRISPRv2 vector (Addgene plasmid #52961).
-
Anneal the complementary oligonucleotides to form double-stranded DNA fragments.
-
Digest the lentiCRISPRv2 vector with BsmBI and ligate the annealed sgRNA oligonucleotides into the linearized vector.
-
Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
2. Lentivirus Production and Titration
-
Objective: To produce high-titer lentiviral particles for the transduction of GH3 cells.
-
Protocol:
-
Plate HEK293T cells at a density of 6 x 10^6 cells per 10 cm dish 24 hours prior to transfection.
-
Co-transfect the HEK293T cells with the generated lentiCRISPRv2-Trh-sgRNA plasmid, a packaging plasmid (e.g., psPAX2, Addgene #12260), and an envelope plasmid (e.g., pMD2.G, Addgene #12259) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Concentrate the lentiviral particles using a commercially available kit or by ultracentrifugation.
-
Determine the viral titer using a method such as qPCR-based titration or by transducing a cell line and counting fluorescent colonies if the vector contains a fluorescent marker.
-
3. Transduction of GH3 Cells and Selection of Knockout Pool
-
Objective: To introduce the CRISPR/Cas9 machinery into GH3 cells and select for successfully transduced cells.
-
Protocol:
-
Plate GH3 cells at a density of 1 x 10^5 cells per well in a 6-well plate 24 hours prior to transduction.
-
Transduce the GH3 cells with the lentiviral particles at a multiplicity of infection (MOI) of 1-10 in the presence of polybrene (8 µg/mL).
-
24 hours post-transduction, replace the virus-containing medium with fresh growth medium.
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration for GH3 cells.
-
Maintain the cells under puromycin selection for 7-10 days until a stable pool of resistant cells is established.
-
4. Single-Cell Cloning and Validation of Knockout Clones
-
Objective: To isolate and validate clonal cell lines with complete knockout of the Trh gene.
-
Protocol:
-
Isolate single cells from the puromycin-resistant pool by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expand the single-cell clones until sufficient cell numbers are available for analysis.
-
Genomic Validation (Sanger Sequencing):
-
Extract genomic DNA from each clonal population.
-
Amplify the region of the Trh gene targeted by the sgRNA using PCR.
-
Sequence the PCR products and analyze the sequencing chromatograms for the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
-
Protein Validation (Western Blot):
-
Prepare cell lysates from the validated knockout clones and wild-type GH3 cells.
-
Perform Western blot analysis using an antibody specific for the pro-TRH protein to confirm the absence of protein expression in the knockout clones.
-
-
II. Functional Analysis of Trh Knockout GH3 Cells
This section details the protocols for assessing the functional consequences of Trh gene knockout in the validated clonal cell lines.
This compound Signaling Pathway
Caption: this compound signaling pathway.
Protocols
1. Intracellular Calcium Measurement
-
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound stimulation in wild-type and Trh knockout GH3 cells.
-
Protocol:
-
Plate wild-type and Trh knockout GH3 cells on glass-bottom dishes.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and replace with a physiological salt solution.
-
Acquire baseline fluorescence images using a fluorescence microscope equipped with a calcium imaging system.
-
Stimulate the cells with varying concentrations of this compound and record the changes in fluorescence intensity over time.
-
At the end of the experiment, calibrate the fluorescence signal to determine the absolute [Ca²⁺]i.
-
2. Prolactin and Growth Hormone Secretion Assay
-
Objective: To quantify the amount of prolactin and growth hormone secreted by wild-type and Trh knockout GH3 cells in response to this compound stimulation.
-
Protocol:
-
Plate wild-type and Trh knockout GH3 cells in 24-well plates and allow them to adhere overnight.
-
Wash the cells with serum-free medium and then incubate in fresh serum-free medium containing different concentrations of this compound for a defined period (e.g., 4 hours).
-
Collect the culture medium and centrifuge to remove any detached cells.
-
Measure the concentration of prolactin and growth hormone in the collected medium using commercially available ELISA kits.
-
Normalize the hormone secretion to the total protein content of the cells in each well.
-
3. Cell Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of wild-type and Trh knockout GH3 cells.
-
Protocol:
-
Seed wild-type and Trh knockout GH3 cells at a low density in 96-well plates.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
At different time points (e.g., 24, 48, and 72 hours), assess cell viability and proliferation using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.
-
Measure the absorbance or fluorescence and plot the cell growth curves.
-
III. Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Validation of Trh Gene Knockout in GH3 Cells (Representative Data)
| Parameter | Wild-Type GH3 | Trh Knockout Clone 1 | Trh Knockout Clone 2 |
| Sanger Sequencing | Wild-type sequence | 7 bp deletion (frameshift) | 11 bp insertion (frameshift) |
| Pro-TRH Protein Level (Western Blot, relative to WT) | 100% | Not detectable | Not detectable |
Table 2: Functional Analysis of Trh Knockout GH3 Cells in Response to this compound (Representative Data)
| Functional Assay | Condition | Wild-Type GH3 | Trh Knockout Clone 1 |
| Intracellular Ca²⁺ ([Ca²⁺]i) | Basal | 118 ± 18 nM[3] | 115 ± 20 nM |
| + 1 µM this compound | >500 nM (transient peak)[3] | No significant change | |
| Prolactin Secretion (ng/mg protein) | Basal | 50 ± 5 | 48 ± 6 |
| + 1 µM this compound | 225 ± 20 (450% of control)[4] | 52 ± 7 | |
| Cell Proliferation (% of control at 72h) | + 100 nM TRH | 59% (41% reduction)[5] | No significant change |
IV. Potential Application in Cancer Research
While the direct role of this compound in cancer is not well-established, the TRH signaling pathway has been implicated in cell proliferation and survival. The methodologies described herein can be adapted to investigate the potential function of this compound and its signaling pathway in various cancer cell lines that may express the TRH receptor. For instance, some studies have explored the effects of glycine (B1666218) analogs, such as glyphosate, on the proliferation of cancer cell lines, suggesting that pathways involving glycine-like molecules could be relevant in cancer biology.[6] Further research using the CRISPR/Cas9 approach in different cancer cell models could elucidate novel roles for this compound in tumorigenesis and identify potential therapeutic targets.
References
- 1. Trh thyrotropin releasing hormone [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Structure of the gene encoding rat thyrotropin releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium influx is not required for TRH to elevate free cytoplasmic calcium in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunocytochemical analysis of prolactin production by monolayer cultures of GH3 rat anterior pituitary tumor cells: I. Long-term effects of stimulation with thyrotropin-releasing hormone (TRH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of TRH on cell proliferation of rat pituitary cells (GH3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Liquid Chromatography-Mass Spectrometry for TRH-Gly Detection
Application Note
Introduction
Thyrotropin-releasing hormone (TRH) is a tripeptide hormone that plays a crucial role in regulating the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland. TRH-Gly (pGlu-His-Pro-Gly) is the immediate precursor to TRH. The conversion of this compound to TRH is a critical final step in its biosynthesis, catalyzed by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). The quantification of this compound in biological matrices is of significant interest to researchers studying the regulation of the hypothalamic-pituitary-thyroid (HPT) axis, as well as those investigating the broader physiological and neurological functions of TRH and its precursor peptides.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the detection and quantification of this compound in complex biological samples such as plasma and tissue homogenates. This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound in human plasma.
Table 1: this compound Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.1 - 100 ng/mL |
| Regression Model | Linear |
| Weighting | 1/x² |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Lower Limit of Quantification (LLOQ)
| Analyte | LLOQ (ng/mL) |
| This compound | 0.1 |
Table 3: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | ≤ 15 | ≤ 15 | 85 - 115 |
| Low QC | 0.3 | ≤ 10 | ≤ 10 | 90 - 110 |
| Mid QC | 10 | ≤ 10 | ≤ 10 | 90 - 110 |
| High QC | 80 | ≤ 10 | ≤ 10 | 90 - 110 |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol describes the extraction of this compound from human plasma using a mixed-mode solid-phase extraction for subsequent LC-MS/MS analysis.
Materials:
-
Human plasma collected in K2-EDTA tubes
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) hydroxide (B78521) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C₅,¹⁵N₁-TRH-Gly)
-
Centrifuge
-
Sample concentration system (e.g., nitrogen evaporator)
Procedure:
-
Thaw plasma samples on ice.
-
Spike 500 µL of plasma with the internal standard solution.
-
Add 500 µL of 4% phosphoric acid in water to the plasma sample, vortex to mix.
-
Centrifuge the sample at 4000 x g for 10 minutes at 4°C to precipitate proteins.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
Time (min) %B 0.0 2 0.5 2 3.0 30 3.1 95 4.0 95 4.1 2 | 5.0 | 2 |
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound (Quantifier) 420.2 112.1 25 This compound (Qualifier) 420.2 249.1 20 | this compound-IS | 426.2 | 115.1 | 25 |
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Mandatory Visualizations
Caption: Experimental workflow for this compound detection.
Caption: TRH signaling pathway.
Application Notes and Protocols for TRH-Gly Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyrotropin-releasing hormone-glycine (TRH-Gly), a precursor to thyrotropin-releasing hormone (TRH), is a key molecule in the hypothalamic-pituitary-thyroid (HPT) axis.[1] Its role in stimulating the secretion of prolactin and thyrotropin (TSH) has been a subject of significant research.[2] Understanding the appropriate methods for administering this compound in animal models is crucial for accurate and reproducible experimental outcomes in endocrinology, neuroscience, and pharmacology research.
These application notes provide detailed protocols for various methods of this compound administration in common animal models, along with quantitative data to guide dose selection and experimental design.
Data Presentation: this compound Administration Parameters
The following tables summarize quantitative data for this compound administration in various animal models, compiled from peer-reviewed literature.
Table 1: Intravenous (IV) Administration of this compound in Rats
| Parameter | Value | Reference |
| Animal Model | Estrogen, progesterone-primed rats | |
| Anesthesia | Urethane | |
| Dosage Range | 2-200 µg | |
| Effect | Dose-dependent increase in blood TSH and prolactin (PRL) | |
| Relative Potency | 170 to 400-times less potent than TRH |
Table 2: Intracisternal Administration of this compound in Rats
| Parameter | Value | Reference |
| Animal Model | Urethane-anesthetized rats | [3] |
| Dosage Range | 1-100 µg | [3] |
| Effect | Dose-dependent stimulation of gastric acid secretion | [3] |
| Peak Response | 20-30 minutes post-injection | [3] |
| Duration of Action | > 2 hours | [3] |
| Ineffective Route | Intravenous (at 100 µg) for gastric acid secretion | [3] |
Signaling Pathway of this compound
At high concentrations, this compound can directly interact with the TRH receptor (TRH-R) to activate downstream signaling pathways. This interaction leads to an immediate rise in intracellular calcium concentration, suggesting a direct effect without prior conversion to TRH.[2] The signaling cascade is believed to be similar to that of TRH, which involves the Gq/11 protein-coupled receptor, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.[4] However, some studies suggest that this compound may also act through its own specific receptors.[3]
Caption: this compound Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound to animal models.
Intravenous (IV) Injection in Rats
This protocol is adapted from studies investigating the secretagogue effects of this compound.
Experimental Workflow:
Caption: Intravenous Administration Workflow.
Materials:
-
This compound
-
Sterile isotonic saline (0.9% NaCl)
-
Anesthetic (e.g., urethane)
-
Syringes (1 mL) with appropriate gauge needles (e.g., 27G)
-
Animal restrainer for rats
-
Blood collection tubes
Procedure:
-
Animal Preparation: Anesthetize the rat according to your institution's approved protocol (e.g., urethane).
-
This compound Solution Preparation: Dissolve this compound in sterile isotonic saline to the desired concentration. Ensure the solution is clear and free of particulates.
-
Injection:
-
Place the anesthetized rat in a restrainer, exposing the tail.
-
Warm the tail gently with a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Administer the this compound solution slowly as a bolus injection.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Collect blood samples at predetermined time points post-injection for hormone analysis.
-
Intracisternal Injection in Rats
This protocol is based on studies investigating the central effects of this compound. This procedure requires stereotaxic instrumentation and surgical expertise.
Experimental Workflow:
Caption: Intracisternal Administration Workflow.
Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF) or saline
-
Anesthetic (e.g., urethane)
-
Stereotaxic apparatus
-
Hamilton syringe with a fine-gauge needle
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat and securely fix its head in a stereotaxic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Carefully drill a small hole in the skull over the target injection site (cisterna magna).
-
-
This compound Solution Preparation: Dissolve this compound in sterile aCSF or saline.
-
Injection:
-
Lower the Hamilton syringe needle through the dura mater into the cisterna magna.
-
Infuse the this compound solution slowly over a set period.
-
-
Post-Injection:
-
Slowly retract the needle.
-
Suture the incision.
-
Monitor the animal for the desired physiological or behavioral effects.
-
Intranasal Administration in Rodents
Experimental Workflow:
Caption: Intranasal Administration Workflow.
Materials:
-
This compound
-
Sterile saline or other appropriate vehicle
-
Micropipette and tips
-
Anesthetic (optional, e.g., isoflurane)
-
Animal restrainer
Procedure:
-
Animal Preparation: The animal can be either lightly anesthetized or manually restrained. For awake animals, proper handling and acclimatization are crucial.
-
This compound Solution Preparation: Dissolve this compound in the chosen vehicle. The volume should be kept low, typically 5-10 µL per nostril for mice and 10-25 µL per nostril for rats.[5]
-
Administration:
-
Hold the animal in a supine or upright position with the head tilted back slightly.
-
Using a micropipette, apply a small droplet of the this compound solution to the opening of one nostril, allowing the animal to inhale it.
-
Alternate between nostrils for the total desired volume.
-
-
Post-Administration:
-
Keep the animal in the same position for a short period to ensure absorption.
-
Monitor the animal for any adverse effects and the desired experimental outcomes.
-
Conclusion
The appropriate administration of this compound is fundamental for obtaining reliable and meaningful data in animal models. The choice of administration route will depend on the specific research question, with intravenous and intracisternal routes being well-documented for systemic and central effects, respectively. The provided protocols and data tables serve as a comprehensive resource for researchers to design and execute their studies effectively. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
- 1. Regulation of the Hypothalamic Thyrotropin Releasing Hormone (TRH) Neuron by Neuronal and Peripheral Inputs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the thyrotropin-releasing hormone (TRH) receptor by a direct precursor of TRH, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracisternal injection of TRH precursor, TRH-glycine, stimulates gastric acid secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 5. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes and Protocols for Trh-gly Specific Antibody in Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyrotropin-releasing hormone (TRH) is a critical hypothalamic releasing hormone that stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary.[1] It is synthesized as a larger precursor molecule, pro-TRH, which undergoes post-translational processing to yield mature TRH and other peptides. One of the intermediate products of this processing is TRH-glycine (Trh-gly), a C-terminally extended form of TRH. The development of a highly specific antibody that can distinguish this compound from the mature TRH is crucial for studying the biosynthesis and physiological roles of TRH, and for identifying potential biomarkers in various disease states.
These application notes provide a comprehensive guide to the development and application of a specific antibody for this compound immunohistochemistry (IHC), including detailed protocols for antibody production, validation, and use in tissue staining.
Antibody Development and Validation
Immunogen Design and Synthesis
To generate an antibody specific to this compound, the immunogen design is critical to ensure that the resulting antibody recognizes the glycine (B1666218) extension and does not cross-react with mature TRH.
Protocol for this compound Peptide Immunogen Synthesis:
-
Peptide Design: A synthetic peptide corresponding to the C-terminal sequence of pro-TRH, including the TRH sequence and the subsequent glycine, is designed. To enhance immunogenicity without introducing significant cross-reactivity, a carrier protein conjugation site can be added to the N-terminus. A typical design would be: [Cys]-Gln-His-Pro-Gly. The N-terminal cysteine provides a sulfhydryl group for conjugation to a carrier protein.
-
Peptide Synthesis: The designed peptide is synthesized using solid-phase peptide synthesis (SPPS).
-
Carrier Protein Conjugation: The synthesized peptide is conjugated to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to enhance its immunogenicity. The maleimide-activated carrier protein is a common choice for conjugation to the N-terminal cysteine of the peptide.
-
Purification and Characterization: The peptide-carrier conjugate is purified by dialysis or size-exclusion chromatography to remove unconjugated peptide and reagents. The final product is characterized by techniques such as MALDI-TOF mass spectrometry to confirm the identity and purity of the immunogen.
Monoclonal Antibody Production
A general protocol for monoclonal antibody production using hybridoma technology is outlined below.
Workflow for Monoclonal Antibody Production:
Caption: Workflow for this compound monoclonal antibody production.
Experimental Protocol for Monoclonal Antibody Production:
-
Immunization: Immunize mice with the this compound-KLH conjugate. A typical immunization schedule involves an initial injection with complete Freund's adjuvant, followed by several booster injections with incomplete Freund's adjuvant at 2-3 week intervals.[2]
-
Hybridoma Production:
-
Three days after the final boost, sacrifice the mouse and aseptically remove the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
Fuse the splenocytes with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene (B3416737) glycol (PEG).
-
Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.
-
-
Screening:
-
Screen the supernatants of the hybridoma cultures for the presence of antibodies specific to this compound using an indirect ELISA.
-
Coat ELISA plates with the this compound peptide (not conjugated to the carrier protein used for immunization) and mature TRH peptide as a negative control.
-
Identify hybridomas that produce antibodies reactive with this compound but not with mature TRH.
-
-
Cloning and Expansion:
-
Subclone the positive hybridomas by limiting dilution to ensure monoclonality.
-
Expand the selected monoclonal hybridoma cell lines in vitro to produce larger quantities of the antibody.
-
-
Antibody Purification: Purify the monoclonal antibody from the cell culture supernatant using protein A or protein G affinity chromatography.[3]
Antibody Validation
Thorough validation is essential to ensure the specificity and reliability of the newly developed this compound antibody for IHC applications. A multi-pronged approach, often referred to as orthogonal validation, is recommended.[4]
Validation Workflow:
Caption: A multi-step workflow for validating the this compound antibody.
Experimental Protocols for Antibody Validation:
-
ELISA for Specificity:
-
Coat separate wells of a 96-well plate with this compound peptide and mature TRH peptide.
-
Incubate with serial dilutions of the purified antibody.
-
Detect bound antibody using a horseradish peroxidase (HRP)-conjugated secondary antibody and a suitable substrate.
-
Confirm that the antibody binds to this compound with high affinity and shows minimal to no binding to mature TRH.
-
-
Western Blotting:
-
Prepare protein lysates from tissues known to express pro-TRH (e.g., hypothalamus).
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Incubate the membrane with the this compound antibody.
-
Detect the bound antibody using an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
A specific band at the expected molecular weight of pro-TRH or its fragments containing the this compound sequence should be observed.
-
-
Peptide Blocking for IHC: [5]
-
Pre-incubate the this compound antibody with an excess of the this compound peptide for 1 hour at room temperature.
-
Perform IHC on a known positive tissue section using both the pre-incubated antibody and the antibody alone.
-
The specific staining should be abolished or significantly reduced in the section stained with the pre-incubated antibody.
-
Quantitative Validation Data Summary:
| Validation Method | Parameter | Expected Result |
| ELISA | Titer against this compound | > 1:100,000 |
| Cross-reactivity with TRH | < 1% | |
| Western Blot | Band Size | Corresponds to pro-TRH or its fragments |
| Specificity | Single band at the expected size | |
| IHC | Optimal Dilution | 1:500 - 1:2000 |
| Signal-to-Noise Ratio | > 10 | |
| Peptide Blocking | > 95% reduction in signal |
Immunohistochemistry Protocol for this compound
This protocol provides a detailed procedure for the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
IHC Workflow:
Caption: Step-by-step workflow for this compound immunohistochemistry.
Detailed Experimental Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Transfer to 100% ethanol (B145695) (2 x 3 minutes).
-
Transfer to 95% ethanol (1 x 3 minutes).
-
Transfer to 70% ethanol (1 x 3 minutes).
-
Rinse in distilled water.[6]
-
-
Antigen Retrieval:
-
Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
-
Heat the slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature in the buffer.[6]
-
-
Blocking:
-
Wash slides in PBS.
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature to block non-specific binding sites.[5]
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody to its optimal concentration (e.g., 1:1000) in the blocking solution.
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides in PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.[7]
-
-
Detection:
-
Wash slides in PBS (3 x 5 minutes).
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes at room temperature.
-
Wash slides in PBS (3 x 5 minutes).
-
Develop the signal with a diaminobenzidine (DAB) substrate kit until the desired brown color intensity is reached.[6]
-
-
Counterstaining:
-
Rinse slides in distilled water.
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded alcohols and xylene.
-
Coverslip with a permanent mounting medium.
-
Quantitative Data for IHC Protocol:
| Step | Reagent/Parameter | Typical Value/Range |
| Antigen Retrieval | Buffer | 10 mM Sodium Citrate, pH 6.0 |
| Temperature | 95-100°C | |
| Time | 20-30 minutes | |
| Blocking | Blocking Solution | 5% Normal Goat Serum in PBST |
| Time | 1 hour | |
| Primary Antibody | Dilution | 1:500 - 1:2000 |
| Incubation Time | Overnight (16-18 hours) | |
| Incubation Temperature | 4°C | |
| Secondary Antibody | Dilution | 1:200 - 1:500 |
| Incubation Time | 1 hour | |
| Incubation Temperature | Room Temperature | |
| Detection | DAB Incubation Time | 2-10 minutes |
This compound Signaling Pathway
While this compound is a precursor to TRH, studies have shown that it can directly bind to and activate the TRH receptor (TRH-R), albeit at higher concentrations than mature TRH.[4] The activation of TRH-R initiates a well-characterized signaling cascade.
TRH Receptor Signaling Pathway:
References
- 1. ulab360.com [ulab360.com]
- 2. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental Validation Of Peptide Immunohistochemistry Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elkbiotech.com [elkbiotech.com]
Application Notes and Protocols for Cell-Based Assays to Investigate Trh-gly Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyrotropin-releasing hormone (TRH) is a key regulator of the hypothalamic-pituitary-thyroid axis, initiating its effects by binding to the TRH receptor (TRH-R), a G protein-coupled receptor (GPCR). The direct precursor of TRH, Trh-gly, has been shown to interact with the TRH-R, eliciting downstream signaling. Understanding the binding characteristics and functional consequences of this interaction is crucial for elucidating the full spectrum of TRH-related signaling and for the development of novel therapeutics targeting this system.
This document provides detailed application notes and protocols for cell-based assays designed to investigate the binding of this compound to the TRH receptor and the subsequent cellular responses. The primary signaling pathway activated by the TRH receptor is the Gq/11 pathway, which stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3, in turn, mobilizes intracellular calcium (Ca2+), a key second messenger that can be readily measured in cell-based functional assays.
Signaling Pathway Overview
The binding of a ligand, such as TRH or this compound, to the TRH receptor initiates a cascade of intracellular events. The receptor, coupled to the Gq/11 protein, activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium concentration is a hallmark of TRH receptor activation and serves as a robust readout in functional assays.
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of this compound with the TRH receptor from published studies. This data highlights the lower potency of this compound compared to TRH.
| Ligand | Assay Type | Cell Line/System | Parameter | Value | Reference |
| This compound | Competitive Binding | CHO cells expressing human TRH-R | IC50 | 12 µM | [1] |
| This compound | TSH and Prolactin Release | Rat anterior pituitary cells (in vitro) | Potency | 170 to 400-fold less potent than TRH | |
| This compound | Competitive Binding ([3H-MeHis]TRH) | Pituitary plasma membranes | Effect | No significant displacement |
Experimental Protocols
Two key cell-based assays for investigating this compound receptor binding and function are detailed below: a competitive radioligand binding assay to determine binding affinity and a calcium flux assay to measure functional activation of the receptor.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the TRH receptor.
Materials:
-
Cell Lines:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human TRH receptor (CHO-TRHR).
-
GH3 cells (rat pituitary cell line with endogenous TRH receptor).
-
-
Radioligand: [3H]-TRH or a suitable analog like [3H]-[3-Me-His2]TRH ([3H]MeTRH).
-
Test Compound: this compound.
-
Buffers and Reagents:
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Homogenization Buffer: 50 mM Tris-HCl, 2 mM MgCl2, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 2 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment:
-
Cell culture incubator.
-
Homogenizer.
-
Refrigerated centrifuge.
-
96-well filter plates (e.g., GF/C).
-
Vacuum filtration manifold.
-
Liquid scintillation counter.
-
Scintillation fluid.
-
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture CHO-TRHR or GH3 cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cells on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane preparations at -80°C until use.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of Assay Buffer (for total binding) or a high concentration of unlabeled TRH (for non-specific binding).
-
50 µL of varying concentrations of this compound (e.g., 10^-9 M to 10^-3 M).
-
50 µL of [3H]-TRH at a concentration near its Kd (e.g., 2-5 nM).
-
100 µL of the cell membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubate the plate at 4°C for 2-4 hours with gentle agitation to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a pre-soaked 96-well filter plate using a vacuum manifold.
-
Wash each well three times with 200 µL of ice-cold Wash Buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of the TRH receptor by this compound.
Materials:
-
Cell Lines:
-
CHO-TRHR cells.
-
GH3 cells.
-
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Test Compound: this compound.
-
Buffers and Reagents:
-
Cell culture medium.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
-
Equipment:
-
Cell culture incubator.
-
96-well black-walled, clear-bottom assay plates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).
-
Protocol:
-
Cell Seeding:
-
Seed CHO-TRHR or GH3 cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Probenecid (e.g., 2.5 mM) can be included to improve dye retention.
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with 100 µL of HBSS to remove excess dye.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Calcium Flux Measurement:
-
Place the assay plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Measure the baseline fluorescence for 10-20 seconds.
-
Using the instrument's injector, add 50 µL of varying concentrations of this compound to the wells.
-
Immediately begin measuring the fluorescence intensity kinetically for 2-3 minutes.
-
-
Data Analysis:
-
Determine the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF or the ratio of peak to baseline fluorescence against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.
-
References
Application Notes and Protocols for the Quantitative Analysis of TRH-Gly in Brain Tissue Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyrotropin-releasing hormone (TRH) is a crucial neuropeptide with a wide array of functions in the central nervous system (CNS), extending beyond its primary role in regulating the hypothalamic-pituitary-thyroid axis.[1][2] It acts as a neurotransmitter or neuromodulator, influencing behavior, thermoregulation, and autonomic functions.[2][3] TRH is synthesized from a larger precursor protein, pro-TRH.[4][5] In mammals, this precursor contains multiple copies of the progenitor sequence Gln-His-Pro-Gly, often referred to as TRH-Gly.[5][6] This tetrapeptide is the immediate precursor to mature, biologically active TRH. The conversion of this compound to TRH involves a C-terminal amidation reaction.
The quantitative analysis of this compound in brain tissue is critical for understanding the dynamics of TRH synthesis, processing, and release. Fluctuations in the levels of this precursor can provide insights into the regulation of TRHergic systems in both physiological and pathological states. This document provides detailed protocols for the extraction and quantification of this compound from brain tissue extracts using modern analytical techniques.
Biosynthesis of TRH from Pro-TRH
The production of mature TRH is a multi-step enzymatic process that begins with the translation of TRH mRNA into a large precursor protein, prepro-TRH. Following the cleavage of the signal peptide, the resulting pro-TRH molecule undergoes a series of post-translational modifications within the regulated secretory pathway to yield multiple copies of active TRH.[4][5]
Caption: Biosynthesis pathway of mature TRH from its precursor.
Experimental Protocols
Two primary methods are employed for the sensitive and specific quantification of neuropeptides like this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Radioimmunoassay (RIA).
Protocol 1: Brain Tissue Extraction
This protocol is a general procedure for extracting peptides from brain tissue and is suitable for preparing samples for both LC-MS/MS and RIA.
Materials:
-
Brain tissue (fresh or frozen)
-
Extraction Buffer: 1.0 N Acetic Acid or 90% Methanol
-
Homogenizer (e.g., sonicator or Potter-Elvehjem)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
-
Protease inhibitors (optional, but recommended)
Procedure:
-
Tissue Collection: Rapidly dissect the brain region of interest on an ice-cold surface. Weigh the wet tissue. For inactivation of endogenous peptidases, microwave irradiation of the head prior to dissection can be considered.[7]
-
Homogenization: Place the tissue in a pre-chilled microcentrifuge tube. Add 10 volumes (e.g., 10 µL per 1 mg of tissue) of ice-cold Extraction Buffer.[8][9] If desired, add protease inhibitors to the buffer.
-
Homogenize the tissue thoroughly on ice using a sonicator (e.g., 2-4 pulses of 10 seconds each) or a mechanical homogenizer until no visible tissue clumps remain.[10]
-
Extraction: Incubate the homogenate on ice for 30 minutes to allow for peptide extraction.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C.[9]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted peptides, and transfer it to a new, clean tube. Avoid disturbing the pellet.
-
Storage: The extract can be used immediately or stored at -80°C for later analysis. For LC-MS/MS, the extract may need to be dried down (e.g., using a vacuum concentrator) and reconstituted in a suitable solvent.
Protocol 2: Quantitative Analysis by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity, making it an excellent method for quantifying peptides in complex biological matrices like brain extracts.[11][12]
Materials:
-
Brain tissue extract (from Protocol 1)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 reversed-phase)
-
Synthetic this compound standard
-
Stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled this compound)
-
LC-MS grade solvents (Water, Acetonitrile, Formic Acid)
Procedure:
-
Sample Cleanup (SPE): a. Condition an SPE cartridge according to the manufacturer's instructions. b. Load the brain tissue extract onto the cartridge. c. Wash the cartridge to remove salts and impurities. d. Elute the peptides with an appropriate solvent (e.g., acetonitrile/water mixture). e. Dry the eluate and reconstitute in the initial mobile phase for LC analysis.
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of synthetic this compound and a fixed concentration of the internal standard into a matrix solution (e.g., artificial cerebrospinal fluid or a blank tissue extract).
-
LC Separation:
-
Inject the prepared sample and calibration standards onto the LC system.
-
Separate the peptides on a C18 column using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
-
MS/MS Detection:
-
Analyze the column eluent using the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Selected Reaction Monitoring (SRM) for quantification.[11][12] This involves monitoring specific precursor-to-product ion transitions for both the native this compound and its labeled internal standard. The exact m/z values will need to be determined by infusing the synthetic standards.
-
-
Data Analysis:
-
Integrate the peak areas for the SRM transitions of both this compound and the internal standard.
-
Calculate the peak area ratio (this compound / Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the brain samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 3: Quantitative Analysis by Radioimmunoassay (RIA)
RIA is a classic, highly sensitive technique that relies on the competitive binding of an antibody to its antigen.[8]
Materials:
-
Brain tissue extract (from Protocol 1)
-
Specific primary antibody raised against this compound.
-
Radiolabeled this compound (e.g., ¹²⁵I-labeled this compound).
-
Synthetic this compound standard.
-
Secondary antibody (precipitating antibody, e.g., goat anti-rabbit IgG) or other separation method (e.g., protein A/G beads).
-
Assay buffer (e.g., phosphate (B84403) buffer with BSA).
-
Gamma counter.
Procedure:
-
Assay Setup: In assay tubes, add assay buffer, a known amount of the primary antibody, and either the standard (for the calibration curve) or the brain tissue extract.
-
Tracer Addition: Add a fixed amount of radiolabeled this compound to each tube.
-
Incubation: Incubate the mixture (e.g., 24-48 hours at 4°C) to allow for competitive binding between the labeled and unlabeled this compound for the limited number of antibody binding sites.
-
Separation of Bound/Free Antigen: Precipitate the antibody-antigen complexes by adding the secondary antibody and incubating further. Centrifuge the tubes to pellet the bound complexes and decant the supernatant containing the free (unbound) radiolabeled this compound.
-
Counting: Measure the radioactivity in the pellet (bound fraction) using a gamma counter.
-
Data Analysis:
-
The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled this compound in the standard or sample.
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the unlabeled standards.
-
Determine the concentration of this compound in the samples by comparing their bound radioactivity to the standard curve. The intra-assay and inter-assay variations should be monitored for quality control.[8]
-
General Experimental Workflow
The overall process for the quantitative analysis of this compound in brain tissue involves several key stages, from sample collection to final data interpretation.
Caption: General workflow for this compound quantification in brain tissue.
Quantitative Data Summary
The following tables summarize the distribution of TRH in various brain regions of the rat, as determined by radioimmunoassay. While direct data for this compound is less common in the literature, the concentration of the mature peptide provides a crucial reference for understanding the output of the TRHergic system. Studies have shown that precursor peptides and TRH are stored in equimolar amounts in regions like the hypothalamus and spinal cord, suggesting nearly complete processing of the prohormone.[6]
Table 1: Concentration of TRH in Different Rat Brain Regions
| Brain Region | TRH Concentration (pg/mg tissue) | Reference |
| Hypothalamus | 10.5 ± 0.9 | [7] |
| Thalamus | 0.44 ± 0.05 | [7] |
| Brain Stem | 0.54 ± 0.03 | [7] |
| Cerebral Cortex | 0.10 ± 0.01 | [7] |
| Cerebellum | 0.09 ± 0.01 | [7] |
Data are presented as mean ± S.E.M.
Table 2: Total Amount and Percentage Distribution of TRH in the Rat Brain
| Brain Region | Total TRH (ng) | % of Total Brain TRH | Reference |
| Hypothalamus | 3.42 | 18.8% | [13] |
| Thalamus | 6.12 | 33.6% | [13] |
| Cerebrum | 4.86 | 26.7% | [13] |
| Brain Stem | 3.38 | 18.6% | [13] |
| Cerebellum | 0.29 | 1.6% | [13] |
| Posterior Pituitary | 0.08 | 0.42% | [13] |
| Anterior Pituitary | 0.02 | 0.09% | [13] |
These tables highlight that while the hypothalamus has the highest concentration of TRH, other extrahypothalamic regions contain a significant portion of the total brain TRH content, underscoring its widespread role in the CNS.[13]
References
- 1. Thyrotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 2. Effects of TRH on central nervous system function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The TRH neuron: a hypothalamic integrator of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. TRH Related Peptide, Thyrotropin-Releasing Hormone, Analogs and R Products [biosyn.com]
- 6. Processing of thyrotropin-releasing hormone prohormone (pro-TRH) generates pro-TRH-connecting peptides. Identification and characterization of prepro-TRH-(160-169) and prepro-TRH-(178-199) in the rat nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blood level and brain distribution of thyrotropin-releasing hormone (TRH) determined by radioimmunoassay after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioimmunoassay for thyrotropin-releasing hormone precursor peptide, Lys-Arg-Gln-His-Pro-Gly-Arg-Arg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for High-Throughput Screening of Neural Cell or Brain Tissue Protein Using a Dot-Blot Technique with Near-Infrared Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of thyrotropin-releasing hormone by liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing TRH-Gly Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability of TRH-Gly (pGlu-His-Pro-Gly) in solution for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
A1: this compound is the immediate precursor to Thyrotropin-Releasing Hormone (TRH), a key hormone in the hypothalamic-pituitary-thyroid axis. It is used in research to study the biosynthesis of TRH and can also directly activate the TRH receptor.[1] Maintaining its stability in solution is critical for obtaining accurate and reproducible results in long-term experiments, as degradation can lead to a loss of biological activity and the formation of confounding byproducts.
Q2: What are the primary degradation pathways for peptides like this compound in aqueous solutions?
A2: Peptides in aqueous solutions are susceptible to several degradation pathways, including:
-
Deamidation: The hydrolysis of the side chain amide group of glutamine (pGlu in this compound) or asparagine residues. This is a common degradation pathway for peptides.[2]
-
Oxidation: Amino acid residues such as histidine, methionine, tryptophan, and cysteine are susceptible to oxidation, which can be triggered by exposure to oxygen, metal ions, or light.[2][3]
-
Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid residues.
-
Aggregation: The formation of non-covalent multimers, which can lead to precipitation and loss of active peptide.[4]
-
Adsorption: Peptides can adsorb to the surfaces of labware, such as glass and plastic vials, leading to a decrease in the effective concentration.[5][6]
Q3: What are the optimal storage conditions for this compound solutions for long-term experiments?
A3: For long-term stability, it is recommended to store this compound solutions under the following conditions:
-
Temperature: Store aliquots at -20°C or ideally at -80°C.[7] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[8]
-
pH: Maintain the pH of the solution between 5 and 6 for optimal stability.[7]
-
Light: Protect the solution from light to prevent photodegradation.[3]
-
Oxygen: To minimize oxidation, consider purging the vial with an inert gas like nitrogen or argon before sealing.[3]
Q4: How can I minimize the loss of this compound due to adsorption to labware?
A4: To prevent peptide loss from adsorption, consider the following strategies:
-
Use low-protein-binding tubes and pipette tips.
-
For hydrophobic peptides, consider using glass containers.[7]
-
Including a low concentration (e.g., 0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 can help prevent adsorption to hydrophobic surfaces.[5]
-
Adding a blocking agent like bovine serum albumin (BSA) can coat the surfaces and prevent peptide adsorption, though this may not be suitable for all experiments.[5]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps & Solutions |
| Loss of biological activity over time | Peptide degradation (deamidation, oxidation, hydrolysis). | 1. Verify storage conditions: Ensure the solution is stored at -80°C in single-use aliquots and protected from light. 2. Check pH: Measure the pH of the stock solution and adjust to a range of 5-6 if necessary. 3. Perform stability analysis: Use HPLC to quantify the amount of intact this compound remaining and LC-MS to identify degradation products. |
| Precipitate or cloudiness in the solution | Peptide aggregation. | 1. Adjust pH: Move the pH of the solution away from the isoelectric point (pI) of this compound. 2. Modify buffer: Try different buffer systems or increase/decrease the salt concentration.[9] 3. Add anti-aggregation agents: Consider adding excipients like arginine (50-100 mM) to increase solubility.[9] 4. Sonication: Gently sonicate the solution to attempt to redissolve aggregates. |
| Inconsistent experimental results | Inaccurate peptide concentration due to degradation or adsorption. Repeated freeze-thaw cycles. | 1. Prepare fresh solutions: Use freshly prepared or properly stored single-use aliquots for each experiment. 2. Quantify peptide concentration: Use a validated HPLC method to accurately determine the concentration of this compound before each experiment. 3. Minimize adsorption: Follow the recommendations in FAQ Q4 to prevent peptide loss to labware surfaces. |
Quantitative Data on Peptide Stability
| Condition | Half-life (t½) of a generic tetrapeptide |
| pH | |
| pH 3.0 (40°C) | ~150 days |
| pH 5.0 (40°C) | ~300 days |
| pH 7.4 (40°C) | ~50 days |
| pH 9.0 (40°C) | ~10 days |
| Temperature | |
| 4°C (pH 7.4) | ~200 days |
| 25°C (pH 7.4) | ~30 days |
| 40°C (pH 7.4) | ~5 days |
Experimental Protocols
Stability-Indicating HPLC-UV Method for this compound Quantification
This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and experimental conditions.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
This compound standard.
-
Sample diluent (e.g., Mobile Phase A).
2. Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% to 95% B (linear gradient)
-
30-35 min: 95% B (hold)
-
35-40 min: 95% to 5% B (linear gradient)
-
40-45 min: 5% B (hold for equilibration)
-
3. Procedure:
-
Prepare a stock solution of this compound standard in the sample diluent (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare samples of this compound solution that have been subjected to stability testing (e.g., stored at different temperatures and pH values for various durations).
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak corresponding to intact this compound and quantify the amount remaining in the stability samples by comparing to the calibration curve.
LC-MS Method for Identification of this compound Degradation Products
This protocol outlines a general approach for identifying degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Instrumentation and Materials:
-
Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-phase C18 column suitable for LC-MS.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Degraded this compound samples.
2. LC-MS Conditions (Example):
-
Use similar chromatographic conditions as the HPLC-UV method, but with formic acid instead of TFA in the mobile phase, as TFA can cause ion suppression in the mass spectrometer.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Perform both full scan MS and tandem MS (MS/MS) on the most abundant ions to obtain fragmentation patterns for structural elucidation.
-
3. Procedure:
-
Inject the degraded this compound samples into the LC-MS system.
-
Analyze the full scan MS data to identify potential degradation products by looking for new peaks with different mass-to-charge ratios (m/z) compared to the intact this compound.
-
Analyze the MS/MS fragmentation patterns of the potential degradation products to determine the site of modification (e.g., deamidation, oxidation).
-
Common mass shifts to look for include:
-
Deamidation: +1 Da (Gln to Glu).
-
Oxidation: +16 Da (e.g., His oxidation).
-
Visualizations
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. pepdoopeptides.com [pepdoopeptides.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [ouci.dntb.gov.ua]
- 8. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 9. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Trh-Gly Solid-Phase Peptide Synthesis
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide provides troubleshooting advice and frequently asked questions (FAQs) specifically tailored to address challenges encountered during the synthesis of Trh-Gly (pGlu-His-Pro-Gly), leading to low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound solid-phase peptide synthesis?
Low yields in this compound SPPS can stem from several factors, including incomplete deprotection or coupling reactions, side reactions involving specific amino acid residues (pGlu, His, Pro), peptide aggregation, and issues during the final cleavage and purification steps. Each of these potential problems requires a targeted troubleshooting approach to resolve.
Q2: How can I monitor the efficiency of the coupling and deprotection steps during synthesis?
Real-time monitoring of SPPS is crucial for identifying and addressing issues as they arise.[1] The Ninhydrin (Kaiser) test is a common method to detect the presence of free primary amines on the resin after coupling. A positive test (blue color) indicates incomplete coupling. Note that this test is not suitable for the secondary amine of proline. Alternative tests like the TNBS test can be used in such cases. Additionally, a small sample of the peptide-resin can be cleaved and analyzed by HPLC and Mass Spectrometry at intermediate stages to check the sequence integrity.[2][3]
Q3: Are there specific amino acids in the this compound sequence that are known to be problematic?
Yes, the this compound sequence contains residues that are known to present challenges in SPPS:
-
Pyroglutamic acid (pGlu): The N-terminal glutamic acid can cyclize to form pyroglutamate.[2]
-
Histidine (His): The imidazole (B134444) side chain of histidine can lead to side reactions if not properly protected.[4]
-
Proline (Pro): As a secondary amine, proline's reactivity is lower than that of primary amines, which can lead to incomplete coupling.[5] Diketopiperazine formation is also a common side reaction, especially at the dipeptide stage involving proline.[6]
Q4: What is peptide aggregation and how can it be prevented during this compound synthesis?
Peptide aggregation occurs when growing peptide chains interact with each other, hindering reagent access and leading to incomplete reactions and low yields.[3] While this compound is a short peptide and less prone to severe aggregation than longer sequences, localized secondary structure formation can still occur. Strategies to mitigate aggregation include using specialized resins, chaotropic salts, or backbone-protected amino acid derivatives.
Troubleshooting Guide
Problem 1: Low Yield Attributed to Incomplete Coupling
Symptoms:
-
Presence of deletion sequences (missing one or more amino acids) in the final product, as identified by Mass Spectrometry.
-
Positive Ninhydrin test result after a coupling step (except for Proline).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | Increase coupling time and/or perform a "double coupling" by repeating the coupling step with fresh reagents.[5] This is particularly useful for sterically hindered amino acids. |
| Low Reagent Concentration | Increase the concentration of the amino acid and coupling reagents to enhance reaction kinetics.[5] A concentration of 0.5 M is often effective.[5] |
| Secondary Amine of Proline | The reduced reactivity of proline's secondary amine can lead to failed couplings.[5] A double coupling strategy is highly recommended for the amino acid being coupled to proline.[5] |
| Peptide Aggregation | Use aggregation-disrupting solvents or additives. Washing the resin with chaotropic salts like LiCl or using a solvent mixture such as DCM/DMF/NMP with Triton X100 can be effective. |
| Inefficient Activation | Employ a more powerful activation method. Different coupling reagents like HBTU, HATU, or PyBOP have varying efficiencies depending on the sequence. |
Problem 2: Side Reactions Leading to Impure Product and Low Yield
Symptoms:
-
Presence of unexpected masses in the final product analysis.
-
Difficulty in purifying the target peptide.
Possible Causes & Solutions:
| Side Reaction | Description | Mitigation Strategy |
| Diketopiperazine Formation | This is common at the dipeptide stage, especially with Proline, leading to cleavage of the dipeptide from the resin.[6] | Synthesize on a 2-chlorotrityl chloride resin, as its steric bulk hinders this side reaction.[6] |
| Aspartimide Formation (if Asp is present) | Not directly relevant to this compound, but a common issue where an Asp side chain cyclizes, leading to byproducts.[6][7] | Use of specific protecting groups or additives can suppress this.[7] |
| Histidine Side Reactions | The Nim-tosyl protecting group on Histidine can be labile, leading to the insertion of an extra Glycine (B1666218) residue.[4] | Use a more stable protecting group for the Histidine side chain, such as a dinitrophenyl (DNP) group.[4] |
| Racemization | The stereochemistry of amino acids can be altered during activation, particularly with Cysteine.[7] | Use carbodiimide (B86325) activation methods to minimize racemization.[7] |
Problem 3: Issues During Cleavage and Purification
Symptoms:
-
Low recovery of the peptide after cleavage.
-
The peptide is insoluble after lyophilization.
-
Co-elution of impurities during HPLC purification.
Possible Causes & Solutions:
| Issue | Recommended Action |
| Incomplete Cleavage | Ensure the correct cleavage cocktail is used for the specific resin and protecting groups. Prolonged acid treatment should be avoided as it can modify sensitive residues.[8] |
| Reattachment of Protecting Groups | Use scavengers in the cleavage cocktail, such as triisopropylsilane (B1312306) (TIS) and water, to capture reactive cations generated during deprotection.[9] |
| Peptide Precipitation | After cleavage, precipitate the peptide from the TFA solution using cold diethyl ether.[10] Proper washing removes scavengers and byproducts.[10] |
| Solubility Problems | If the lyophilized peptide is difficult to dissolve, try using a small amount of a weak base (for acidic peptides) or a dilute acid (for basic peptides) before adding the final buffer.[2] For hydrophobic peptides, DMSO can be used initially.[2] |
| Poor HPLC Separation | Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting impurities.[10] Using an ion-pairing reagent like TFA in the mobile phase is standard practice.[10] |
Experimental Protocols
Protocol 1: Standard Coupling Cycle (Fmoc/tBu Strategy)
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes.[11]
-
Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine.[11]
-
Amino Acid Activation: Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Monitoring (Optional): Perform a Ninhydrin test to confirm the completion of the coupling.
Protocol 2: Cleavage from Resin and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A common mixture is TFA/TIS/H2O (95:2.5:2.5).
-
Cleavage Reaction: Treat the resin with the cleavage cocktail for 1-2 hours at room temperature.[8]
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Washing and Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet multiple times with cold ether to remove scavengers and organic byproducts.[10]
-
Drying: Dry the precipitated peptide under vacuum.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting logic for addressing low yield in SPPS.
References
- 1. Real-time monitoring of solid-phase peptide synthesis: Greening the process - ACS Green Chemistry [gcande.digitellinc.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Prevention of TRH-Gly Degradation During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Thyrotropin-Releasing Hormone-Glycine (TRH-Gly) during sample preparation. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure sample integrity for accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
A1: this compound (pGlu-His-Pro-Gly) is the immediate precursor to Thyrotropin-Releasing Hormone (TRH), a critical hormone and neurotransmitter. The conversion of this compound to the biologically active TRH is a vital step in its biosynthesis. Degradation of this compound during sample preparation can lead to inaccurate quantification, underestimation of its physiological levels, and misleading results in downstream applications.
Q2: What are the primary causes of this compound degradation in biological samples?
A2: The primary cause of this compound degradation is enzymatic activity. The main enzyme responsible is Peptidylglycine α-amidating monooxygenase (PAM) , which converts this compound to TRH. Additionally, other less specific proteases and peptidases present in biological matrices like plasma and tissue can also cleave the peptide bonds of this compound, leading to its breakdown.
Q3: What are the initial and most critical steps to prevent this compound degradation upon sample collection?
A3: Immediate temperature control is paramount. Samples should be collected on ice and processed at low temperatures (2-8°C) as quickly as possible. For blood samples, prompt separation of plasma or serum from whole blood is crucial to minimize contact with cellular proteases. The addition of a broad-spectrum protease inhibitor cocktail to the collection tube is highly recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable this compound levels | Enzymatic degradation during sample collection and processing. | 1. Collect samples on ice. 2. Immediately add a protease inhibitor cocktail. 3. Separate plasma/serum from whole blood within 30 minutes. 4. Store samples at -80°C if not analyzed immediately. |
| High variability between replicate samples | Inconsistent sample handling and processing times. | 1. Standardize the entire sample preparation workflow. 2. Ensure consistent timing for each step, from collection to analysis. 3. Use pre-aliquoted protease inhibitor solutions to ensure accurate and consistent addition. |
| Poor recovery after sample extraction | Suboptimal extraction protocol. | 1. Optimize the solid-phase extraction (SPE) method. 2. Ensure the SPE cartridge is appropriate for peptide extraction (e.g., C18). 3. Verify the pH of buffers used during extraction. |
| Interference in LC-MS/MS analysis | Incomplete removal of matrix components. | 1. Incorporate a robust sample cleanup step, such as SPE. 2. Optimize the chromatographic gradient to separate this compound from interfering substances. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in published literature, the following tables provide stability data for the closely related peptide, TRH, which can serve as a valuable reference. The stability of this compound is expected to be influenced by similar conditions.
Table 1: Stability of TRH in Human Plasma at 37°C
| Peptide | Half-life (t½) in 80% Human Plasma |
| TRH | 9.4 minutes[1] |
| TRH-OH (deamidated TRH) | 27 minutes[1] |
| His-Pro-NH₂ (TRH metabolite) | 5.3 minutes[1] |
| His-Pro (TRH metabolite) | 2.2 minutes[1] |
Table 2: General Recommendations for Sample Storage Temperature
| Storage Duration | Recommended Temperature | Notes |
| Short-term (up to 4 hours) | 2-8°C (on ice) | For immediate processing. |
| Medium-term (up to 1 week) | -20°C | For analysis within a few days. |
| Long-term (months to years) | -80°C | To ensure long-term stability. |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation
-
Collection: Collect whole blood into pre-chilled EDTA tubes containing a broad-spectrum protease inhibitor cocktail. Immediately place the tubes on ice.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,600 x g for 15 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) and transfer it to a fresh, pre-chilled polypropylene (B1209903) tube.
-
Storage: Immediately freeze the plasma samples at -80°C until analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline and may require optimization for specific sample types and analytical instrumentation.
-
Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of 0.1% trifluoroacetic acid (TFA) in water.
-
Sample Loading: Acidify the plasma sample by adding an equal volume of 0.1% TFA. Centrifuge at 10,000 x g for 10 minutes to precipitate proteins. Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% TFA in water to remove salts and other polar impurities.
-
Elution: Elute the this compound with 1 mL of a solution containing 60% acetonitrile (B52724) and 0.1% TFA in water.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of this compound
The following are suggested starting parameters and should be optimized for your specific instrument.
-
Column: A C18 reversed-phase column suitable for peptide analysis (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode.
-
This compound Transition (example): Precursor ion (m/z) -> Product ion (m/z). Specific transitions should be determined by direct infusion of a this compound standard.
-
Internal Standard: A stable isotope-labeled this compound should be used as an internal standard for accurate quantification.
-
Visualizations
This compound Degradation and Prevention Workflow
References
Improving the sensitivity of Trh-gly detection in biological fluids
Welcome to the technical support center for the sensitive detection of Thyrotropin-Releasing Hormone Glycine (TRH-Gly) in biological fluids. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance the accuracy and sensitivity of their this compound quantification experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its detection challenging?
A1: this compound (pGlu-His-Pro-Gly) is the immediate and direct precursor to Thyrotropin-Releasing Hormone (TRH).[1] The enzyme peptidyl-glycine alpha-amidating monooxygenase (PAM) catalyzes the conversion of this compound into biologically active TRH. Measuring this compound can provide insights into TRH biosynthesis and processing.[1] Detection is challenging due to its low physiological concentrations, its small peptide nature, potential instability in biological matrices, and its similarity to other pro-TRH derived peptides.[2][3]
Q2: How should I collect and store biological samples to ensure this compound stability?
A2: Proper sample handling is critical to prevent peptide degradation. For blood samples, collect them in tubes containing EDTA and immediately place them on ice.[4] It is highly recommended to add protease inhibitors to the collection tubes. Centrifuge the blood at 4°C as soon as possible to separate the plasma, which should then be snap-frozen and stored at -80°C until analysis.[5] Avoid repeated freeze-thaw cycles.[5] The stability of many hormones can be compromised by delays in plasma separation.[4]
Q3: Which analytical method is more suitable for this compound quantification: LC-MS/MS or ELISA?
A3: Both methods have their advantages.
-
LC-MS/MS offers high specificity and selectivity, allowing for the definitive identification and quantification of this compound, even in complex matrices. It is considered a gold-standard for quantitative bioanalysis of small molecules and peptides.[6]
-
ELISA (Enzyme-Linked Immunosorbent Assay) can offer extremely high sensitivity (into the femtomolar range) and higher throughput, but its accuracy depends entirely on the specificity of the antibody used.[7] Developing a highly specific antibody for a small peptide like this compound can be challenging, and cross-reactivity with other precursor peptides must be carefully evaluated.
The choice depends on the specific requirements of your study, such as the need for absolute quantification (favoring LC-MS/MS) versus high-throughput screening (favoring ELISA).
Troubleshooting Guides
LC-MS/MS Analysis
Q: My this compound signal is low and inconsistent in plasma samples. What is the most likely cause?
A: The most probable cause is matrix effects , where co-eluting endogenous components from the plasma suppress or enhance the ionization of this compound.[8][9] Ion suppression is the more common issue with electrospray ionization (ESI).[9]
Solutions:
-
Improve Sample Preparation: The most effective way to mitigate matrix effects is to improve the cleanup of your sample.[6] Use Solid Phase Extraction (SPE) to remove interfering substances like phospholipids (B1166683) and proteins. A mixed-mode SPE sorbent can be particularly effective for small peptides.[10]
-
Optimize Chromatography: Adjust your LC gradient to better separate this compound from the interfering components of the matrix. A shallower gradient can improve resolution.[8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound is the ideal internal standard as it will have nearly identical chemical properties and elution time, allowing it to co-elute and experience the same degree of ion suppression or enhancement, thus compensating for the effect.[6]
-
Sample Dilution: A simple strategy is to dilute the sample with the initial mobile phase. This reduces the concentration of interfering matrix components, although it may also lower the analyte signal below the detection limit if the initial concentration is very low.[8]
ELISA Analysis
Q: I am developing a competitive ELISA for this compound and experiencing high background and low signal. What should I optimize?
A: High background and low signal in a competitive ELISA are common issues that can be resolved by systematically optimizing several parameters.
Solutions:
-
Blocking Buffer: Insufficient blocking can lead to non-specific binding of antibodies to the plate, causing high background.[11] Try different blocking agents (e.g., BSA, casein) and increase the blocking incubation time.[5]
-
Antibody Concentrations: The concentrations of both the capture antibody and the enzyme-conjugated secondary antibody are critical. Titrate each antibody to find the optimal concentration that provides the best signal-to-noise ratio.[12]
-
Washing Steps: Inadequate washing is a common cause of high background.[11] Increase the number of wash cycles and ensure complete aspiration of liquid from the wells between steps.[11]
-
Sample Matrix: The buffer used to dilute your standards should match the sample matrix as closely as possible to avoid matrix-related interference.[11]
-
Peptide Conjugation: For small peptides like this compound, coating the plate directly is often inefficient. Conjugating this compound to a larger carrier protein like BSA can improve its presentation and binding to the plate, enhancing the signal.[13]
Solid Phase Extraction (SPE)
Q: I have very low recovery of this compound after performing SPE. How can I troubleshoot this?
A: Low recovery in SPE means the analyte is being lost at one of the steps. To troubleshoot, you must determine where the loss is occurring by collecting and analyzing the effluent from each step (load, wash, and elution).[14][15]
Quantitative Data Summary
The following tables present typical performance metrics for well-optimized LC-MS/MS and ELISA methods for small peptide quantification.
Table 1: Representative Performance of a this compound LC-MS/MS Method
| Analyte | Matrix | LLOQ (pg/mL) | ULOQ (pg/mL) | Recovery (%) | Precision (%CV) |
|---|---|---|---|---|---|
| This compound | Human Plasma | 5-10 | 5,000 | >85% | <15% |
| this compound | Human Urine | 10-20 | 10,000 | >80% | <15% |
Note: These values are representative for sensitive peptide quantification and may vary based on instrumentation and specific protocol. LLOQ of 0.05 ng/mL (50 pg/mL) has been achieved for similar small peptides.[16]
Table 2: Representative Performance of a this compound Competitive ELISA
| Parameter | Performance Metric | Notes |
|---|---|---|
| Sensitivity (IC50) | 50-100 pg/mL | The concentration of this compound that inhibits 50% of the maximum signal. |
| Dynamic Range | 10 - 1,000 pg/mL | The concentration range over which the assay is accurate and precise. |
| Intra-Assay Precision | <10% CV | Variation within a single assay run. |
| Inter-Assay Precision | <15% CV | Variation between different assay runs. |
| Cross-Reactivity | TRH: <0.1% | Specificity is critical. The antibody should show minimal binding to the final TRH peptide or other precursors.[7] |
Experimental Protocols
Protocol 1: Sensitive Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a method combining protein precipitation with solid-phase extraction for robust sample cleanup.
1. Sample Preparation
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a polypropylene (B1209903) tube, add 10 µL of a stable isotope-labeled internal standard (this compound SIL-IS) solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
2. Solid-Phase Extraction (SPE)
-
Condition: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through it.
-
Equilibrate: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Load: Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove impurities.
-
Elute: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
3. LC-MS/MS Analysis
-
LC System: Use a high-performance liquid chromatography (HPLC) system.
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Run a gradient from 5% B to 70% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS System: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM). Hypothetical transitions for this compound would need to be optimized empirically.
Protocol 2: Competitive ELISA for this compound Quantification
This protocol is designed for a 96-well plate format.
1. Plate Coating
-
Coat a high-binding 96-well microplate with a this compound-BSA conjugate (1-2 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).
2. Blocking
-
Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 3 times with Wash Buffer.
3. Competitive Reaction
-
Prepare a standard curve of synthetic this compound in Assay Diluent (e.g., Blocking Buffer).
-
Add 50 µL of standards or unknown samples to the appropriate wells.
-
Add 50 µL of the primary anti-TRH-Gly antibody (at a pre-optimized concentration) to all wells.
-
Incubate for 2 hours at room temperature on a shaker.
-
Wash the plate 5 times with Wash Buffer.
4. Detection
-
Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in Assay Diluent.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution (e.g., 1 M H₂SO₄).
5. Data Analysis
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance against the log of the this compound concentration. The signal will be inversely proportional to the amount of this compound in the sample.
-
Calculate the concentration of this compound in the unknown samples from the standard curve.
Visualizations
Signaling Pathways and Workflows
References
- 1. Distribution of thyrotropin-releasing hormone (TRH) and precursor peptide (this compound) in adult rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro production of precursor peptides for thyrotropin-releasing hormone by human semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. southernbiotech.com [southernbiotech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Enzyme immunoassays for thyroliberin (TRH) and TRH-elongated peptides in mouse and rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 12. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 13. Optimization of Peptide-Based ELISA for Serological Diagnostics: A Retrospective Study of Human Monkeypox Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 15. m.youtube.com [m.youtube.com]
- 16. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Expression of TRH-Gly Precursor Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the expression of Thyrotropin-Releasing Hormone (TRH)-gly precursor proteins.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the experimental process, offering potential causes and solutions in a straightforward question-and-answer format.
Expression & Yield
Q1: I am observing very low or no expression of my Trh-gly precursor protein in E. coli. What are the potential causes and how can I troubleshoot this?
A1: Low or no expression in E. coli is a common issue that can stem from several factors. Here are the primary aspects to investigate:
-
Codon Bias: The codon usage of the human or mammalian this compound precursor gene may not be optimal for expression in E. coli, leading to translational stalling and premature termination.
-
Toxicity of the Recombinant Protein: Overexpression of even a small peptide precursor can sometimes be toxic to the host cells, leading to slow growth and low protein yield.
-
Solution: Use a tightly regulated expression system, such as a pLysS or pLysE strain, to minimize basal expression before induction.[2] Alternatively, consider using a lower induction temperature (e.g., 16-25°C) and a reduced concentration of the inducer (e.g., IPTG) to slow down the rate of protein synthesis.[2]
-
-
Inefficient Transcription or Translation: The promoter strength and ribosome binding site (RBS) efficiency can significantly impact expression levels.
-
Solution: Subclone the gene into an expression vector with a strong, inducible promoter like T7. Ensure that the RBS sequence is optimal for E. coli.
-
-
Plasmid Instability: The expression plasmid may be unstable, leading to its loss from the bacterial population.
-
Solution: Ensure consistent antibiotic selection throughout the culture. Consider using a lower copy number plasmid.[2]
-
Q2: My this compound precursor protein is expressed, but it's insoluble and forming inclusion bodies. How can I improve its solubility?
A2: Inclusion body formation is a frequent challenge when overexpressing proteins in E. coli.[3] The precursor protein aggregates into insoluble clumps. Here are strategies to enhance solubility:
-
Optimize Expression Conditions:
-
Lower Temperature: Reducing the cultivation temperature to 16-25°C after induction can slow down protein synthesis, allowing more time for proper folding.[2]
-
Reduce Inducer Concentration: Lowering the IPTG concentration can decrease the rate of transcription and translation, which may facilitate correct folding.[2]
-
-
Utilize Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein to your this compound precursor can significantly improve its solubility. Common tags include:
-
Co-expression of Chaperones: Co-expressing molecular chaperones, such as DnaK/DnaJ/GrpE or GroEL/GroES, can assist in the proper folding of the recombinant protein.[3]
-
Choice of E. coli Strain: Some strains are engineered to have a more oxidizing cytoplasm, which can promote disulfide bond formation and proper folding.
Q3: What is the best expression system for producing this compound precursor protein that requires post-translational modifications?
A3: For proteins requiring complex post-translational modifications like those needed for TRH maturation, mammalian or insect cell lines are generally superior to bacterial systems.[6][7][8]
-
E. coli systems lack the enzymatic machinery for most eukaryotic post-translational modifications.[3]
-
Yeast systems (e.g., Pichia pastoris) can perform some modifications but may exhibit different glycosylation patterns than mammalian cells.[8] Codon optimization for Pichia pastoris is also a critical step to ensure high-level expression.[9][10][11][12]
-
Mammalian cell lines (e.g., CHO, HEK293) are often the preferred choice as they possess the necessary machinery for proper protein folding, disulfide bond formation, and complex post-translational modifications, resulting in a product that is more likely to be bioactive.[6][8][13][14][15] These systems are ideal for producing proteins intended for therapeutic use.[6]
Data Presentation
Table 1: Illustrative Comparison of Expression Systems for this compound Precursor Protein
| Feature | E. coli | Pichia pastoris (Yeast) | Mammalian Cells (CHO, HEK293) |
| Typical Yield | High (can reach g/L of culture)[1] | High (can reach g/L of culture) | Moderate to High (mg/L to g/L)[1][16] |
| Cost | Low | Low to Moderate | High |
| Cultivation Time | Fast (hours to a day) | Moderate (days) | Slow (days to weeks) |
| Post-Translational Modifications | Limited (no glycosylation)[3] | Some (e.g., glycosylation, but may differ from mammalian)[8] | Complex and human-like[6][8][15] |
| Likelihood of Inclusion Bodies | High | Lower than E. coli | Low |
| Suitability for Functional Precursor | Low (requires extensive in vitro processing) | Moderate (may require in vitro processing) | High (can secrete partially or fully processed forms) |
Disclaimer: The yields presented are illustrative and can vary significantly based on the specific construct, expression conditions, and purification protocol.
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged this compound Precursor from E. coli (Inclusion Body Workflow)
This protocol outlines a general procedure for expressing the this compound precursor as a His-tagged fusion protein in E. coli, which commonly results in inclusion bodies, followed by purification and refolding.
1. Expression:
- Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the His-tagged this compound precursor gene.[17]
- Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.[17]
- The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.[7]
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For improved solubility, consider lowering the temperature to 16-25°C and inducing overnight.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Inclusion Body Isolation and Solubilization:
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1% Triton X-100, 1 mg/mL lysozyme, and protease inhibitors).
- Lyse the cells by sonication on ice.
- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
- Wash the inclusion body pellet with a buffer containing a low concentration of a denaturant (e.g., 1 M urea) to remove contaminating proteins.[18] Repeat this wash step.
- Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) and a reducing agent (e.g., 10 mM DTT) to break disulfide bonds.[19][20]
3. Purification by Immobilized Metal Affinity Chromatography (IMAC):
- Clarify the solubilized inclusion body solution by centrifugation.
- Equilibrate a Ni-NTA affinity column with the solubilization buffer.
- Load the clarified supernatant onto the column.
- Wash the column with several column volumes of wash buffer (solubilization buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
- Elute the His-tagged this compound precursor protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
4. Protein Refolding:
- Refold the purified, denatured protein by rapidly diluting it into a large volume of refolding buffer or by dialysis against a series of buffers with decreasing concentrations of the denaturant.[21][22] The refolding buffer should be optimized but often contains agents to prevent aggregation, such as L-arginine, and a redox shuffling system (e.g., reduced and oxidized glutathione) to facilitate proper disulfide bond formation.[22]
Protocol 2: In Vitro Enzymatic Amidation of this compound Precursor
This protocol describes the final step in producing mature TRH from its glycine-extended precursor using Peptidylglycine alpha-amidating monooxygenase (PAM).
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified and refolded this compound precursor protein to a final concentration of 10-100 µM.
-
Add a suitable reaction buffer (e.g., 100 mM MES, pH 6.0).
-
Add the necessary cofactors for the PAM enzyme: 1 µM CuSO4, 1 mM ascorbic acid, and catalase (to remove hydrogen peroxide, a byproduct of the reaction).
-
-
Enzymatic Reaction:
-
Add purified PAM enzyme to the reaction mixture. The optimal enzyme-to-substrate ratio should be determined empirically.
-
Incubate the reaction at 37°C for 2-16 hours.[16]
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a quenching agent like EDTA or by heat inactivation.
-
Analyze the reaction products by reverse-phase HPLC or mass spectrometry to confirm the conversion of this compound to amidated TRH.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
// Nodes TRH [label="TRH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRH_R [label="TRH Receptor\n(GPCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq11 [label="Gq/11 Protein", fillcolor="#FBBC05"]; PLC [label="Phospholipase C (PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#F1F3F4"]; Ca2 [label="Ca²⁺\n(intracellular)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nCellular Responses\n(e.g., TSH release)", style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges TRH -> TRH_R [label="Binds to"]; TRH_R -> Gq11 [label="Activates"]; Gq11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to receptor on"]; ER -> Ca2 [label="Releases"]; DAG -> PKC [label="Activates"]; Ca2 -> PKC [label="Co-activates"]; PKC -> Downstream [label="Phosphorylates targets leading to"]; Ca2 -> Downstream [label="Mediates"]; }
Caption: TRH signaling pathway via Gq/11 and PLC.
// Nodes Cloning [label="Gene Cloning &\nVector Construction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transformation [label="Transformation into\nE. coli Host", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Culture [label="Cell Culture &\nInduction (IPTG)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Cell Harvest\n(Centrifugation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysis [label="Cell Lysis\n(Sonication)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InclusionBody [label="Inclusion Body\nIsolation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solubilization [label="Solubilization\n(8M Urea / 6M GdnHCl)", fillcolor="#FBBC05"]; Purification [label="IMAC Purification\n(Ni-NTA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Refolding [label="Protein Refolding\n(Dialysis/Dilution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amidation [label="In Vitro Amidation\n(PAM Enzyme)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Purified, Active TRH", style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Cloning -> Transformation; Transformation -> Culture; Culture -> Harvest; Harvest -> Lysis; Lysis -> InclusionBody; InclusionBody -> Solubilization; Solubilization -> Purification; Purification -> Refolding; Refolding -> Amidation; Amidation -> FinalProduct; }
Caption: Workflow for this compound precursor expression and processing.
// Nodes Start [label="Low/No Protein Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckExpression [label="Check for Expression\n(SDS-PAGE / Western Blot)", shape=diamond, fillcolor="#FBBC05"]; NoExpression [label="No Expression Band", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Insoluble [label="Protein in Insoluble\nFraction (Inclusion Bodies)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Soluble [label="Protein is Soluble\nbut Low Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Solutions OptimizeCodons [label="Optimize Codons\nCheck Vector/Promoter", style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeSolubility [label="Lower Temperature\nUse Solubility Tags\nCo-express Chaperones", style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeCulture [label="Optimize Culture Conditions\n(Media, Induction time)\nCheck for Protein Degradation", style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckExpression; CheckExpression -> NoExpression [label="No"]; CheckExpression -> Insoluble [label="Yes, but insoluble"]; CheckExpression -> Soluble [label="Yes, and soluble"]; NoExpression -> OptimizeCodons; Insoluble -> OptimizeSolubility; Soluble -> OptimizeCulture; }
Caption: Decision tree for troubleshooting low protein yield.
References
- 1. Comparison of Protein Yield Between Different Expression Hosts [synapse.patsnap.com]
- 2. stackoverflow.com [stackoverflow.com]
- 3. Advances in Escherichia coli-Based Therapeutic Protein Expression: Mammalian Conversion, Continuous Manufacturing, and Cell-Free Production [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. youtube.com [youtube.com]
- 8. Mammalian cell line developments in speed and efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Gene Optimization Strategy that Enhances Production of Fully Functional P-Glycoprotein in Pichia pastoris | PLOS One [journals.plos.org]
- 10. genscript.com [genscript.com]
- 11. researchgate.net [researchgate.net]
- 12. Alter codon bias of the P. pastoris genome to overcome a bottleneck in codon optimization strategy development and improve protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Science of Cell Line Development for Biologics - Patheon pharma services [patheon.com]
- 14. mdpi.com [mdpi.com]
- 15. cytena.com [cytena.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 20. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 21. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ptacts.uspto.gov [ptacts.uspto.gov]
Strategies to enhance the efficiency of Trh-gly amidation
Welcome to the technical support center for Thyrotropin-releasing hormone (TRH) precursor (Trh-gly) amidation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance the efficiency of converting this compound (pGlu-His-Pro-Gly) to its biologically active amidated form, TRH (pGlu-His-Pro-NH₂).
Frequently Asked Questions (FAQs)
Q1: What is this compound amidation and why is it critical? A1: this compound amidation is the biochemical process that converts the glycine-extended precursor of TRH into the final, active hormone. The C-terminal amide group is essential for the biological activity of many peptides, including TRH, as it is crucial for receptor binding, signal transduction, and resistance to degradation by proteases.[1]
Q2: What are the primary methods for achieving this compound amidation? A2: There are two main approaches:
-
Enzymatic Amidation: This method uses the enzyme Peptidylglycine α-amidating monooxygenase (PAM), which naturally performs this post-translational modification in vivo.[1][2]
-
Chemical Amidation: This involves synthetic organic chemistry techniques, typically using a coupling reagent to activate the C-terminal carboxylic acid of this compound, followed by reaction with an ammonia (B1221849) source.
Q3: What is Peptidylglycine α-amidating monooxygenase (PAM)? A3: PAM is the sole enzyme responsible for peptide amidation in organisms from humans to single-celled algae.[1] It is a bifunctional enzyme containing two catalytic domains that work sequentially:
-
Peptidylglycine α-hydroxylating monooxygenase (PHM): Catalyzes the first step, the hydroxylation of the glycine's α-carbon.[1][3][4][5]
-
Peptidyl-α-hydroxyglycine α-amidating lyase (PAL): Catalyzes the second step, cleaving the intermediate to produce the α-amidated peptide and glyoxylate.[1][3][4][5]
Q4: What are the essential cofactors for the PAM enzyme? A4: The activity of PAM is strictly dependent on several cofactors:
-
Copper (Cu²⁺): Required for the PHM domain's catalytic activity. Copper deficiency can lead to reduced enzyme function.[6]
-
Ascorbate (B8700270) (Vitamin C): Acts as the reducing agent for the copper ions in the PHM catalytic cycle.[3][7]
-
Molecular Oxygen (O₂): Consumed during the hydroxylation reaction catalyzed by PHM.[8]
-
Zinc (Zn²⁺): Required for the catalytic activity of the PAL domain.[3][5]
Troubleshooting Guide: Enzymatic Amidation
Q5: My enzymatic amidation reaction shows low or no yield. What are the common causes? A5: Low yield in PAM-catalyzed reactions is often linked to cofactor availability or reaction conditions.
-
Cause 1: Insufficient Cofactors. The PHM domain is easily inactivated if copper is lost during purification or if ascorbate is depleted.[1]
-
Solution: Supplement your reaction buffer with copper (e.g., 1-10 µM CuSO₄) and a fresh solution of ascorbate (e.g., 0.5-2 mM). Ensure the buffer is well-aerated to provide sufficient molecular oxygen.
-
-
Cause 2: Suboptimal pH. The optimal pH for PAM can be complex. Purified PAM often exhibits an alkaline pH optimum (around 7.5-8.5), whereas in its natural environment (secretory granules), the pH is acidic.[9]
-
Solution: First, verify the pH of your buffer. If you are using a purified, recombinant enzyme, start with a buffer in the pH 7.5-8.5 range. If using crude cell lysates or granule preparations, an acidic pH (5.5-6.5) may be more effective, especially if endogenous stimulatory factors are present.[9]
-
-
Cause 3: Enzyme Inactivity. The enzyme may have been improperly stored or degraded.
-
Solution: Confirm the activity of your enzyme stock with a positive control substrate. Store the enzyme at -80°C in appropriate buffer containing cryoprotectants.
-
Q6: The reaction rate is very slow. How can I increase it? A6: Slow reaction rates can be addressed by optimizing enzyme kinetics.
-
Cause 1: Non-optimal pH. As mentioned, pH dramatically affects enzyme activity.[10][11]
-
Solution: Perform a pH titration curve for your specific enzyme preparation and substrate to find the true optimal pH.
-
-
Cause 2: Presence of a Stimulatory Factor. In native systems, a protein known as SPAM (Stimulator of PAM activity) can significantly increase the Vmax and decrease the Km of the reaction at acidic pH.[9]
-
Solution: If working at an acidic pH with purified enzyme, the reaction may be inherently slow. Consider co-purifying or adding SPAM if available, or switch to an alkaline pH buffer.
-
Troubleshooting Guide: Chemical Amidation
Q7: My chemical amidation yield is poor. How can I improve it? A7: Poor yields in chemical amidation often stem from incomplete activation, side reactions, or poor solubility.
-
Cause 1: Inefficient Coupling Reagent. Not all coupling reagents are equally effective for all substrates. While reagents like HATU are generally very efficient, they can be sensitive to reaction conditions.[12]
-
Solution: If one coupling reagent (e.g., HBTU) gives low yields, switch to a more reactive one like HATU or COMU.[13] Ensure you are using the correct stoichiometry (typically 1.0-1.2 equivalents of coupling reagent) and the appropriate base (e.g., 2-3 equivalents of DIPEA).
-
-
Cause 2: Risk of Epimerization. Aggressive activation conditions can cause racemization at the proline's α-carbon, leading to diastereomeric impurities and reduced yield of the desired product.
-
Cause 3: Poor Solubility. this compound may have limited solubility in common solvents like Dichloromethane (DCM).
-
Solution: Use a more polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to ensure all reactants are fully dissolved.
-
Q8: I am observing multiple unexpected peaks in my HPLC analysis. What are they? A8: Multiple peaks can indicate side products or degradation.
-
Cause 1: Guanidinylation Side Reaction. If using an excess of a uronium-based coupling reagent like HATU or HBTU, the free N-terminus of another peptide molecule can be capped by the reagent, terminating the reaction.[12]
-
Solution: Avoid using a large excess of the coupling reagent. A slight excess (1.05-1.1 equivalents) is usually sufficient.
-
-
Cause 2: Incomplete Deprotection or Degradation. If your this compound starting material was synthesized via SPPS, it may have residual protecting groups. Alternatively, the peptide may be degrading under harsh basic or acidic conditions.
-
Solution: Confirm the purity of your starting material by LC-MS. Ensure the pH does not become excessively high during the addition of the base (DIPEA). Perform the reaction at room temperature or below to minimize degradation.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Peptide Amidation
| Coupling Reagent | Additive | Base (Typical) | Relative Reactivity | Key Advantages | Potential Issues |
| HATU | (Internal HOAt) | DIPEA | Very High | Fast reactions, low racemization.[12][15] | Higher cost, potential for guanidinylation if used in excess.[12] |
| HBTU | HOBt | DIPEA | High | Good efficiency, widely used. | Higher racemization risk than HATU. |
| EDC | HOBt or Oxyma | DIPEA/NMM | Moderate | Water-soluble byproducts, cost-effective. | Can form N-acylurea byproduct, lower efficiency for hindered couplings.[16] |
| COMU | (Internal Oxyma) | DIPEA/Lutidine | Very High | Highly efficient, soluble in green solvents, less hazardous byproducts.[13] | Higher cost. |
| DIC | HOBt or HOPO | None/Cat. DMAP | Moderate | Inexpensive, simple to use. | Dicyclohexylurea (DCU) byproduct is poorly soluble, can complicate purification. |
Note: DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine). Reactivity is generalized and can vary with substrate.
Table 2: Key Parameters for Optimal PAM Enzyme Activity
| Parameter | Optimal Range | Rationale & Troubleshooting Notes |
| pH | 5.5 - 6.5 (crude) 7.5 - 8.5 (purified) | The pH optimum shifts from acidic to alkaline upon enzyme purification due to the loss of a native stimulatory factor (SPAM).[9] Match pH to your enzyme preparation. |
| [Copper (CuSO₄)] | 1 - 10 µM | Essential for the PHM domain. Copper can be lost during purification; always supplement in the assay buffer.[1] |
| [Ascorbate] | 0.5 - 2 mM | Stoichiometrically consumed during the reaction.[7] Prepare fresh and add just before starting the reaction to prevent oxidation. |
| [O₂] | Atmospheric | Ensure reaction vessel is not sealed airtight unless using a pressurized oxygen source. Gentle agitation can improve aeration. |
| [Zinc (ZnCl₂)] | 1 - 5 µM | Required for the PAL domain. Often retained better than copper but can be supplemented if activity is low.[3] |
| Temperature | 37 °C | Standard temperature for mammalian enzyme assays. |
Experimental Protocols
Protocol 1: Enzymatic Amidation of this compound using Recombinant PAM
-
Prepare Reaction Buffer: Prepare a 100 mM MES buffer (for pH 6.0) or HEPES buffer (for pH 7.5).
-
Prepare Master Mix: In the chosen buffer, prepare a master mix containing the following final concentrations:
-
1 µM CuSO₄
-
1 mM L-Ascorbic acid (prepare this solution fresh)
-
150 U/mL Catalase (to prevent H₂O₂ formation)
-
100 µM this compound substrate
-
-
Initiate Reaction: Add recombinant PAM enzyme to the master mix to a final concentration of 10-50 nM (this may require optimization).
-
Incubation: Incubate the reaction at 37°C for 1-4 hours. Gentle agitation is recommended.
-
Quench Reaction: Stop the reaction by adding an equal volume of an acid solution (e.g., 1% Trifluoroacetic Acid - TFA) or by flash-freezing in liquid nitrogen.
-
Analysis: Analyze the formation of amidated TRH using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) by monitoring the disappearance of the this compound peak and the appearance of the TRH-NH₂ peak. Confirm product identity with mass spectrometry.
Protocol 2: Chemical Amidation of this compound using HATU
-
Dissolve Substrate: Dissolve this compound (1 equivalent) in anhydrous DMF to a concentration of approximately 0.1 M.
-
Prepare Reagent Solution: In a separate vial, dissolve HATU (1.1 equivalents) in anhydrous DMF.
-
Activate Carboxylic Acid: Add the HATU solution to the this compound solution. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the mixture. Stir at room temperature for 1-3 minutes for pre-activation.
-
Amidation: Add the ammonia source. This can be done by bubbling anhydrous ammonia gas through the solution or by adding a solution of 0.5 M ammonia in dioxane (5-10 equivalents).
-
Monitor Reaction: Stir the reaction at room temperature. Monitor its progress by taking small aliquots every 30-60 minutes and analyzing them by LC-MS or HPLC until the starting material is consumed (typically 2-6 hours).
-
Work-up and Purification: Quench the reaction by adding water. Remove the solvent under reduced pressure. Purify the resulting crude TRH-NH₂ using preparative RP-HPLC with a water/acetonitrile gradient containing 0.1% TFA.
-
Verification: Lyophilize the pure fractions and confirm the product's identity and purity by analytical HPLC and high-resolution mass spectrometry.
Visualizations
Caption: The two-step enzymatic amidation pathway catalyzed by the PHM and PAL domains of the PAM enzyme.
Caption: A logical workflow for troubleshooting common causes of low this compound amidation yield.
Caption: Decision and workflow diagram for performing the chemical amidation of this compound.
References
- 1. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uniprot.org [uniprot.org]
- 6. PAM and Copper – a Gene/Nutrient Interaction Critical to Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of ascorbate in the biosynthesis of neuroendocrine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pH-dependent stimulation of peptidylglycine alpha-amidating monooxygenase activity by a granule-associated factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Trh-gly Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing variability in experimental results involving Trh-gly. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Thyrotropin-Releasing Hormone (TRH)?
This compound (pGlu-His-Pro-Gly) is the immediate precursor to TRH.[1] It is converted to TRH through the enzymatic removal of the C-terminal glycine (B1666218) residue.[1] While this compound can directly interact with the TRH receptor, its potency is significantly lower than that of TRH.[2] This difference in potency is a critical factor to consider in experimental design and data interpretation.
Q2: What is the primary mechanism of action for this compound?
This compound directly binds to the Thyrotropin-Releasing Hormone Receptor (TRH-R), a G protein-coupled receptor (GPCR).[3][4] This interaction activates the Gq/11 signaling pathway, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, while DAG activates Protein Kinase C (PKC).[4][5][6]
Q3: What are the common downstream effects of this compound receptor activation?
The primary downstream effect of this compound-mediated TRH receptor activation is an increase in intracellular calcium levels.[5] This calcium signaling can, in turn, modulate various cellular processes, including the secretion of hormones like prolactin and thyroid-stimulating hormone (TSH) from pituitary cells.[2][3]
Q4: Why am I observing high variability in my in vitro experiments with this compound?
Variability in in vitro experiments with this compound can arise from several factors:
-
Cell Line Differences: Different cell lines can have varying expression levels of the TRH receptor and downstream signaling components, leading to different sensitivities to this compound.
-
Conversion to TRH: The enzymatic conversion of this compound to the more potent TRH in cell culture can be a significant source of variability. The rate of this conversion can be influenced by cell type, culture conditions, and the presence of specific enzymes in the serum used.
-
Peptide Stability: Like many peptides, this compound can be susceptible to degradation by proteases present in cell culture media and serum.[7] This can lead to a decrease in the effective concentration of the peptide over time.
-
Culture Conditions: Factors such as cell passage number, confluency, and the specific formulation of the culture medium can all impact cellular responsiveness.[8][9]
Q5: How can the nutritional status of animal models affect in vivo studies with this compound?
Studies have shown that the nutritional state of an animal, such as starvation, can potentiate the biological activities of this compound.[2] This is an important consideration for in vivo experimental design and can be a source of variability if not carefully controlled.
Troubleshooting Guides
Issue 1: Inconsistent Dose-Response Curves
Possible Causes:
-
Peptide Degradation: this compound may be degrading in your experimental setup.
-
Inconsistent Cell Health: Variations in cell viability or passage number can alter responsiveness.
-
Pipetting Errors: Inaccurate dilutions or additions of this compound.
-
Variable Conversion to TRH: Inconsistent enzymatic conversion of this compound to TRH.
Solutions:
-
Peptide Handling: Prepare fresh stock solutions of this compound for each experiment. Aliquot and store at -80°C to minimize freeze-thaw cycles. Use protease inhibitor cocktails in your assay buffer where appropriate.
-
Cell Culture Consistency: Use cells within a defined passage number range. Ensure consistent seeding densities and confluency at the time of the experiment.
-
Accurate Pipetting: Use calibrated pipettes and perform serial dilutions carefully.
-
Control for Conversion: To assess the contribution of TRH conversion, consider using a specific inhibitor of the converting enzyme if available, or compare results with a non-convertible this compound analog.
Issue 2: Low or No Response to this compound
Possible Causes:
-
Low Receptor Expression: The cell line used may have low or no expression of the TRH receptor.
-
Inactive Peptide: The this compound stock may have degraded due to improper storage or handling.
-
Suboptimal Assay Conditions: The assay buffer, temperature, or incubation time may not be optimal.
-
Lower Potency of this compound: The concentrations used may be too low, given that this compound is significantly less potent than TRH.
Solutions:
-
Cell Line Validation: Confirm TRH receptor expression in your cell line using techniques like qPCR, western blotting, or radioligand binding assays.
-
Peptide Quality Control: Test the activity of a new batch of this compound alongside a previously validated batch.
-
Assay Optimization: Systematically optimize assay parameters such as buffer composition (pH, ion concentrations), temperature, and incubation times.
-
Dose Range Adjustment: Increase the concentration range of this compound in your dose-response experiments.
Issue 3: High Background Signal in Calcium Assays
Possible Causes:
-
Cell Stress: Cells may be stressed due to over-confluency, nutrient deprivation, or harsh handling, leading to elevated basal calcium levels.
-
Dye Loading Issues: Inconsistent loading of calcium-sensitive dyes (e.g., Fura-2, Fluo-4) can result in variable background fluorescence.
-
Autofluorescence: Some compounds or media components may exhibit autofluorescence at the wavelengths used for calcium measurement.
Solutions:
-
Optimal Cell Culture: Maintain cells at an optimal density and ensure they are healthy at the time of the assay. Handle cells gently during plating and dye loading.
-
Consistent Dye Loading: Optimize dye concentration and loading time. Wash cells thoroughly after loading to remove extracellular dye.
-
Background Correction: Include control wells without cells (media only) and with cells but without the dye to measure and subtract background fluorescence.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design and data interpretation.
Table 1: Receptor Binding Affinity (Kd) and Maximum Binding Capacity (Bmax) in GH3 Cells
| Compound | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [3H]-TRH | 16 | 227 | [10][11] |
| [3H]-RX77368 (di-methyl proline TRH) | 144 | 123 | [10][11] |
Table 2: Potency (EC50) for Stimulation of Phosphoinositide Hydrolysis in GH3 Cells
| Compound | EC50 (nM) | Reference |
| TRH | 7.9 ± 1 | [10][11] |
| RX77368 (di-methyl proline TRH) | 96.3 ± 3 | [10][11] |
Note: Specific EC50 and IC50 values for this compound are not consistently reported across the literature and can be highly dependent on the experimental system. The data for the TRH analog RX77368 is provided for comparative purposes, highlighting that structural modifications can significantly impact potency.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol describes a method for measuring this compound-induced intracellular calcium mobilization in a suitable cell line (e.g., GH3 cells).
Materials:
-
GH3 cells (or other suitable cell line expressing TRH-R)
-
Cell culture medium (e.g., Ham's F-10 with 15% horse serum and 2.5% fetal bovine serum)
-
This compound
-
TRH (as a positive control)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Pluronic F-127
-
96-well black, clear-bottom assay plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed GH3 cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Compound Preparation:
-
Prepare a 2X concentrated stock solution of this compound and TRH in HBSS.
-
Perform serial dilutions to create a range of concentrations for the dose-response curve.
-
-
Measurement of Calcium Flux:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the plate reader to record fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the 2X compound solutions to the wells.
-
Immediately begin recording the fluorescence intensity kinetically for at least 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration.
-
Plot the peak response against the log of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve.
-
Mandatory Visualizations
Caption: this compound signaling pathway via the TRH receptor.
Caption: Workflow for an in vitro calcium mobilization assay.
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. Distribution of thyrotropin-releasing hormone (TRH) and precursor peptide (this compound) in adult rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRH Regulates the Synthesis and Secretion of Prolactin in Rats with Adenohypophysis through the Differential Expression of miR-126a-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunocytochemical analysis of prolactin production by monolayer cultures of GH3 rat anterior pituitary tumor cells: I. Long-term effects of stimulation with thyrotropin-releasing hormone (TRH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 5. Intracellular calcium concentration and hormone secretion are controlled differently by TRH in rat neonatal lactotrophs and somatotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular calcium stores are involved in growth hormone-releasing hormone signal transduction in rat somatotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities [mdpi.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. Pharmacological and biochemical comparison of thyrotropin releasing hormone (TRH) and di-methyl proline-TRH on pituitary GH3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological and biochemical comparison of thyrotropin releasing hormone (TRH) and di-methyl proline-TRH on pituitary GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of TRH-Gly Dosage for Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TRH-Gly in rodent studies. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound (pGlu-His-Pro-Gly) is the immediate precursor to Thyrotropin-Releasing Hormone (TRH). In the body, it is converted into TRH through the action of the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). Researchers often use this compound as a more stable pro-drug to achieve sustained release and action of TRH in vivo.
Q2: What are the primary routes of administration for this compound in rodents?
The most common routes of administration for peptides like this compound in rodent studies include:
-
Intravenous (IV): Injected directly into a vein (typically the tail vein in mice and rats). This route provides rapid and complete bioavailability.
-
Intraperitoneal (IP): Injected into the abdominal cavity. This is a common and relatively simple method for systemic administration.
-
Subcutaneous (SC): Injected into the space between the skin and the underlying tissue. This route provides a slower absorption rate compared to IV or IP.
-
Intracerebroventricular (ICV): Injected directly into the cerebral ventricles of the brain. This method bypasses the blood-brain barrier and is used for studying the central effects of a substance.
Q3: How do I choose the appropriate dose of this compound for my study?
The optimal dose of this compound will depend on several factors, including the research question, the animal model (species, strain, age, and sex), the route of administration, and the desired biological effect. It is crucial to perform a dose-response study to determine the most effective dose for your specific experimental conditions. As a starting point, review existing literature for doses of TRH and its analogs used in similar studies, but be aware that the potency of this compound may differ.
Q4: What are the potential side effects of this compound administration in rodents?
Since this compound is converted to TRH, the observed side effects are typically those associated with TRH administration. These can include effects on the endocrine system (release of TSH and prolactin), the autonomic nervous system, and behavior (analeptic effects). A novel TRH analog, 2-ARA-53a, has been developed to preserve neuroprotective actions while minimizing other physiological effects[1].
Troubleshooting Guides
Problem 1: Inconsistent or no observable effect after this compound administration.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Ensure proper storage of this compound (lyophilized at -20°C or colder, reconstituted solution in aliquots at -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh solutions for each experiment if possible. |
| Incorrect Dosage | Perform a dose-response study to determine the optimal concentration for your model and desired outcome. The effective dose can vary significantly between different studies and animal models. |
| Improper Administration Technique | For IV injections, ensure the needle is correctly placed in the vein. For ICV injections, verify the stereotactic coordinates and injection depth. For IP injections, aspirate to ensure you have not entered the bladder or intestines. |
| Low Bioavailability | Consider the route of administration. For central nervous system effects, direct administration via ICV injection may be necessary to bypass the blood-brain barrier. |
| Rapid Metabolism | Although this compound is more stable than TRH, its in vivo half-life is still relatively short. Consider the timing of your behavioral or physiological measurements relative to the injection time. |
Problem 2: High variability in results between animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent Injection Volume or Rate | Use precise micropipettes and syringes. For infusions, use a syringe pump to maintain a constant rate. |
| Animal Stress | Handle animals gently and allow them to acclimatize to the experimental procedures to minimize stress-induced physiological changes. |
| Biological Variation | Ensure that animals are of the same age, sex, and genetic background. House animals under standardized conditions (light-dark cycle, temperature, diet). |
| Inaccurate Injection Site (ICV) | Confirm the accuracy of your stereotactic apparatus. Use a dye injection (e.g., Evans blue) in a subset of animals to visually confirm the injection site post-mortem. |
Data Presentation
Table 1: Summary of TRH and TRH Analog Dosages in Rodent Studies
| Compound | Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| TRH | Rat | Intravenous | 200 ng/100 g BW | Increased plasma GH and TSH | [2] |
| TRH | Rat (goitrous) | Intravenous | 0.4 and 2 µg | 2-3 fold increase in plasma TSH and PRL | [3] |
| TRH | Rat (euthyroid) | Oral (drinking water) | ~1,700 µg daily | 2-3 fold increase in plasma TSH | [3] |
| [Glu2]TRH | Mouse | Intravenous | 5-100 µmol/kg | Analeptic effect (reversal of pentobarbital-induced sleep) | [4] |
| 2-ARA-53a (TRH analog) | Rat (TBI model) | Intravenous | 1.0 mg/kg | Improved motor recovery | [1] |
| 2-ARA-53a (TRH analog) | Mouse (TBI model) | Intravenous | 1.0 mg/kg | Improved motor and cognitive performance | [1] |
Note: This table provides examples of dosages for TRH and its analogs. The optimal dosage for this compound may differ and should be determined experimentally.
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection of this compound in Mice
This protocol is adapted from established methods for ICV injection of peptides in mice[5][6][7][8].
Materials:
-
This compound
-
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26G needle
-
Surgical tools (scalpel, drill, sutures)
-
Warming pad
-
Eye lubricant
Procedure:
-
Preparation of this compound Solution:
-
Dissolve lyophilized this compound in sterile saline or aCSF to the desired concentration.
-
Filter-sterilize the solution through a 0.22 µm syringe filter.
-
Store on ice until use.
-
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Secure the anesthetized mouse in the stereotaxic apparatus.
-
Apply eye lubricant to prevent corneal drying.
-
Maintain the animal's body temperature with a warming pad.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify and clean the bregma landmark.
-
Determine the coordinates for the lateral ventricle (a typical coordinate for mice relative to bregma is AP: -0.3 mm, ML: ±1.0 mm, DV: -2.5 mm from the skull surface). These may need to be optimized for the specific mouse strain and age.
-
Drill a small burr hole through the skull at the target coordinates.
-
-
Injection:
-
Lower the Hamilton syringe needle through the burr hole to the target DV coordinate.
-
Infuse the this compound solution (typically 1-5 µL) slowly over 1-2 minutes.
-
Leave the needle in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
Place the mouse in a clean, warm cage and monitor until it has fully recovered from anesthesia.
-
Protocol 2: Preparation and Administration of Peptides
This protocol provides general guidelines for preparing and administering peptides like this compound[9].
Peptide Reconstitution:
-
Allow the lyophilized peptide vial to come to room temperature before opening to prevent moisture condensation.
-
Add the recommended volume of sterile, pyrogen-free solvent (e.g., sterile water, saline, or a specific buffer as indicated by the manufacturer) to the vial.
-
Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking, which can cause peptide degradation.
-
If the peptide is not readily soluble, brief sonication may be helpful.
Administration:
-
Intravenous (IV) Injection (Tail Vein):
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a restraint device.
-
Clean the tail with an alcohol wipe.
-
Insert a 27-30G needle attached to a syringe containing the this compound solution into one of the lateral tail veins.
-
Inject the solution slowly.
-
-
Intraperitoneal (IP) Injection:
-
Hold the mouse securely, tilting it slightly head-down.
-
Insert a 25-27G needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn into the syringe (indicating incorrect placement).
-
Inject the solution.
-
Mandatory Visualizations
TRH Signaling Pathway
Caption: Canonical TRH receptor signaling pathway.
Experimental Workflow: ICV Injection and Behavioral Testing
References
- 1. Novel TRH analog improves motor and cognitive recovery after traumatic brain injury in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of hyperthyroidism and hypothyroidism on rat growth hormone release induced by thyrotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of acute and chronic administration of TRH on TSH and prolactin secretion in normal and hypothyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Glu2]TRH dose-dependently attenuates TRH-evoked analeptic effect in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]
- 6. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of Trh-gly and TRH Bioactivity in Pituitary Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of Thyrotropin-Releasing Hormone (TRH) and its direct precursor, Trh-gly (pGlu-His-Pro-Gly), in pituitary cells. The following sections present a summary of their performance based on experimental data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Comparison of Bioactivity
The bioactivity of this compound is significantly lower than that of TRH. While this compound can directly interact with the TRH receptor, its affinity and potency are markedly reduced. The in vivo effects of this compound are largely attributed to its enzymatic conversion to the active TRH molecule.[1]
| Parameter | This compound | TRH | Fold Difference (TRH vs. This compound) |
| Receptor Binding Affinity | |||
| IC50 (Displacement of [3H]MeTRH) | 12 µM[2] | Not applicable (radioligand) | ~1200-fold lower affinity |
| Kd (dissociation constant) | Data not available | ~10 nM[3] | - |
| Signal Transduction | |||
| EC50 (Inositol Phosphate (B84403) Accumulation) | Data not available | 7.9 ± 1 nM[4][5] | - |
| Hormone Secretion | |||
| Potency (TSH & Prolactin Release) | 170- to 400-fold less potent than TRH[6] | High Potency | 170- to 400-fold higher potency |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of this compound and TRH for the TRH receptor in pituitary cells.
Methodology:
-
Cell Culture: GH3 pituitary tumor cells, which endogenously express the TRH receptor, are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum) until they reach 80-90% confluency.
-
Membrane Preparation: Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and then homogenized in a lysis buffer. The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then ultracentrifuged to pellet the cell membranes. The membrane pellet is resuspended in a binding buffer.
-
Binding Assay: The membrane preparation is incubated with a fixed concentration of a radiolabeled TRH analog (e.g., [3H]MeTRH) and increasing concentrations of either unlabeled TRH (for standard curve) or this compound.
-
Incubation and Separation: The incubation is carried out at a specified temperature (e.g., 4°C) for a set duration to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters. The filters are washed with ice-cold binding buffer to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled TRH) from the total binding. The concentration of the competitor (TRH or this compound) that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Inositol (B14025) Phosphate Accumulation Assay
Objective: To measure the potency of this compound and TRH in stimulating the production of inositol phosphates, a key second messenger in the TRH signaling pathway.
Methodology:
-
Cell Culture and Labeling: Pituitary cells (e.g., primary anterior pituitary cells or GH3 cells) are cultured in multi-well plates. The cells are pre-incubated with myo-[3H]inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Stimulation: The cells are washed to remove excess radiolabel and then incubated in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates. The cells are then stimulated with various concentrations of TRH or this compound for a defined period.
-
Extraction: The stimulation is terminated by the addition of a strong acid (e.g., perchloric acid or trichloroacetic acid). The acid-soluble fraction containing the inositol phosphates is collected.
-
Separation and Quantification: The different inositol phosphate species (IP1, IP2, IP3) are separated by anion-exchange chromatography. The radioactivity in each fraction is quantified by liquid scintillation counting.
-
Data Analysis: The total [3H]inositol phosphate accumulation is plotted against the logarithm of the agonist concentration. The concentration of the agonist that produces 50% of the maximal response (EC50) is determined using non-linear regression analysis, providing a measure of the agonist's potency.[7][8][9]
Hormone Secretion Assay (Static Culture)
Objective: To compare the potency of this compound and TRH in stimulating the secretion of thyrotropin (TSH) and prolactin from pituitary cells.
Methodology:
-
Cell Culture: Primary anterior pituitary cells are dispersed and cultured in multi-well plates for a period to allow for recovery and attachment.
-
Pre-incubation and Washing: The culture medium is removed, and the cells are washed with a serum-free medium. The cells are then pre-incubated in this medium for a short period to establish a baseline secretion rate.
-
Stimulation: The pre-incubation medium is replaced with fresh medium containing various concentrations of TRH or this compound. The cells are incubated for a defined period (e.g., 1-4 hours).
-
Sample Collection: At the end of the incubation period, the medium is collected. The cells can be lysed to determine the intracellular hormone content.
-
Hormone Quantification: The concentrations of TSH and prolactin in the collected medium are measured using specific and sensitive immunoassays, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of hormone secreted is normalized to the cell number or protein content. Dose-response curves are generated by plotting the hormone concentration against the logarithm of the agonist concentration. The EC50 values for TSH and prolactin secretion are then determined.
Visualizations
TRH Signaling Pathway in Pituitary Cells
References
- 1. Release of thyrotropin and prolactin by a thyrotropin-releasing hormone (TRH) precursor, this compound: conversion to TRH is sufficient for in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the thyrotropin-releasing hormone (TRH) receptor by a direct precursor of TRH, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thyrotropin-releasing hormone-receptor interaction in GH3 pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and biochemical comparison of thyrotropin releasing hormone (TRH) and di-methyl proline-TRH on pituitary GH3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and biochemical comparison of thyrotropin releasing hormone (TRH) and di-methyl proline-TRH on pituitary GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulation by a TRH precursor, this compound, of TSH and PRL secretion in rats: effect of starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thyrotropin-releasing hormone stimulates inositol phosphate production in normal anterior pituitary cells and GH3 tumour cells in the presence of lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of inositol phosphate isomers in GH3 pituitary tumour cells stimulated with thyrotropin-releasing hormone. Acute effects of lithium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation of inositol phosphate isomers in GH3 pituitary tumour cells stimulated with thyrotropin-releasing hormone. Acute effects of lithium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New LC-MS/MS Method for TRH-Gly Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, highly sensitive Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method for the quantification of TRH-Gly against an established alternative method. The following sections present supporting experimental data, detailed methodologies, and visual workflows to aid in the objective assessment of the new method's performance.
While specific validation data for this compound is not publicly available, this guide utilizes data from validated methods for closely related thyroid hormone metabolites to provide a representative comparison and a framework for the validation of a new analytical method for this compound. The "New Method" data is based on a validated UPLC-MS/MS assay for thyroid hormones in various biological tissues, and the "Alternative Method" data is derived from a validated LC-MS/MS method for thyroid hormones in serum.[1][2]
Data Presentation: Performance Comparison
The following table summarizes the key validation parameters for the new and alternative analytical methods.
| Validation Parameter | New UPLC-MS/MS Method | Alternative LC-MS/MS Method |
| Linearity (r²) | >0.99 | Not explicitly stated, but implied to be sufficient for quantification |
| Limit of Detection (LOD) | <1 pg/mL | 1.5 - 7.0 pg on-column |
| Limit of Quantification (LOQ) | 10 pg/mL | Not explicitly stated, calibration curve starts at 1.0 ng/mL |
| Accuracy (% Recovery) | Not explicitly stated | 81.3 - 111.9% |
| Precision (%RSD) | Not explicitly stated | 1.2 - 9.6% |
| Sample Volume | Not specified, adaptable for tissue homogenates and plasma | Not specified, used for serum samples |
| Matrix | Plasma, Gill, Liver, Kidney | Bovine Serum |
Experimental Protocols
New UPLC-MS/MS Method
This method was developed for the reproducible and sensitive quantification of thyroid hormones in various biological matrices.[2]
1. Sample Preparation:
-
Tissues (gill, liver, kidney) and plasma are subjected to enzymatic digestion.
-
Protein precipitation is then performed to remove interfering macromolecules.
2. Chromatographic Separation:
-
An Ultra-Performance Liquid Chromatography (UPLC) system is used for separation.
-
The specific column and mobile phase composition are optimized to achieve separation of the analytes of interest.
3. Mass Spectrometric Detection:
-
A tandem mass spectrometer (MS/MS) is used for detection and quantification.
-
The instrument is operated in a multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Alternative LC-MS/MS Method
This method was developed for the simultaneous analysis of five thyroid hormones in serum samples.[1]
1. Sample Preparation:
-
Serum samples are spiked with internal standards.
-
The specific extraction procedure is not detailed but is designed to isolate the analytes from the serum matrix.
2. Chromatographic Separation:
-
A standard High-Performance Liquid Chromatography (HPLC) system is utilized.
-
Chromatographic conditions are established to separate the target thyroid hormones.
3. Mass Spectrometric Detection:
-
Detection is performed using a tandem mass spectrometer (MS/MS).
-
The method is calibrated over a concentration range of 1.0-500 ng/mL.
Visualizations
The following diagrams illustrate the experimental workflow for the validation of a new analytical method and the logical relationship between the key validation parameters.
Caption: Experimental workflow for this compound quantification method validation.
Caption: Interrelation of key analytical method validation parameters.
References
Trh-gly vs. Other TRH Precursors: A Comparative Analysis for the Research Professional
In the intricate world of neuroendocrinology, the biosynthesis of Thyrotropin-Releasing Hormone (TRH) presents a fascinating case of post-translational processing, yielding not only the mature hormone but a constellation of precursor peptides with potential biological activities. This guide provides a comparative analysis of Trh-gly, the immediate precursor to TRH, and other key peptides derived from the pro-TRH polypeptide, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Introduction to TRH Biosynthesis
Thyrotropin-Releasing Hormone (pGlu-His-Pro-NH2) is a key regulator of the hypothalamic-pituitary-thyroid axis. It is synthesized from a large precursor protein, pro-TRH. This precursor contains multiple copies of the Gln-His-Pro-Gly sequence, which are flanked by basic amino acid residues. The generation of mature TRH involves a series of enzymatic steps, including cleavage by prohormone convertases, removal of the C-terminal glycine (B1666218) extension by a carboxypeptidase, and finally, the amidation of the proline residue by peptidylglycine alpha-amidating monooxygenase (PAM), with the glycine serving as the amide donor. This final step converts this compound (pGlu-His-Pro-Gly) into active TRH.
Beyond this compound, the processing of pro-TRH also liberates other "connecting peptides" that are co-stored and co-secreted with TRH. Among these, prepro-TRH-(160-169), also known as Ps4, has been the subject of significant research.
Comparative Biological Activity
The biological activities of this compound and other TRH precursors have been investigated to understand their physiological roles. While this compound can be converted to TRH to exert its effects, there is also evidence for its own intrinsic activities, as well as distinct functions for other pro-TRH-derived peptides.
TSH and Prolactin Release
A primary function of TRH is the stimulation of Thyroid-Stimulating Hormone (TSH) and prolactin release from the anterior pituitary. Experimental data indicates that this compound is significantly less potent than mature TRH in eliciting these responses. In contrast, the connecting peptide prepro-TRH-(160-169) does not independently stimulate TSH secretion but rather potentiates the effect of TRH in a dose-dependent manner.[1] This suggests a modulatory role for this precursor peptide. Furthermore, prepro-TRH-(160-169) has been shown to stimulate the TSH beta gene promoter more rapidly and to a greater extent than TRH itself. It also stimulates prolactin synthesis and secretion to a similar degree as TRH, with an additive effect, pointing towards a distinct mechanism of action.
Table 1: Comparative Effects on TSH and Prolactin Release
| Compound | Direct TSH Release | Modulation of TRH-induced TSH Release | Direct Prolactin Release |
| TRH | Potent Stimulator | - | Potent Stimulator |
| This compound | Weak Stimulator | Not Reported | Weak Stimulator |
| prepro-TRH-(160-169) | No | Potentiator | Stimulator (similar to TRH) |
Receptor Binding Affinity
Interestingly, prepro-TRH-(160-169) does not compete with TRH for its receptor. Instead, it binds to its own specific, high-affinity receptors on pituitary cells.[2] This further supports the concept of a distinct signaling pathway for this connecting peptide.
Table 2: Comparative Receptor Binding Data
| Compound | Receptor Target | Binding Affinity (IC50/Kd) |
| TRH | TRH Receptor | High (nM range) |
| This compound | TRH Receptor | Lower than TRH (exact values not consistently reported) |
| prepro-TRH-(160-169) | Specific Ps4 Receptor | High (IC50 = 9.3 µM for native peptide; Kd = 0.22 nM for [I-Tyr0]Ps4 analog)[2][3] |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are summaries of key protocols used in the comparative analysis of TRH precursors.
In Vitro Pituitary Perifusion for TSH and Prolactin Release
This method allows for the dynamic study of hormone secretion from pituitary tissue in response to various stimuli.
Protocol:
-
Tissue Preparation: Anterior pituitaries are dissected from experimental animals (e.g., male Sprague-Dawley rats) and quartered.
-
Perifusion System: The pituitary fragments are placed in a perifusion chamber and continuously superfused with a buffered medium (e.g., Krebs-Ringer bicarbonate buffer with glucose and bovine serum albumin) at a constant flow rate and temperature (37°C).
-
Stimulation: After a stabilization period, the test compounds (TRH, this compound, prepro-TRH-(160-169)) are introduced into the perifusion medium at various concentrations and for defined durations.
-
Fraction Collection: Perifusate fractions are collected at regular intervals throughout the experiment.
-
Hormone Quantification: The concentrations of TSH and prolactin in the collected fractions are determined using specific radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).
Receptor Binding Assays
These assays are used to determine the affinity of a ligand for its receptor.
Protocol for TRH Receptor Binding:
-
Membrane Preparation: Pituitary glands or cells expressing TRH receptors are homogenized and centrifuged to isolate the cell membrane fraction.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled TRH analog (e.g., [3H]MeTRH) in the presence or absence of increasing concentrations of the unlabeled competitor (TRH, this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the dissociation constant (Kd) and the maximal binding capacity (Bmax) for the radioligand, and the inhibitory constant (Ki) for the competitor.
Protocol for prepro-TRH-(160-169) Receptor Binding:
A similar protocol is followed, using a radiolabeled analog of prepro-TRH-(160-169) (e.g., [125I-Tyr0]Ps4) and pituitary membrane preparations.
Signaling Pathways and Logical Relationships
The differential effects of this compound and other TRH precursors can be visualized through their distinct interactions with cellular signaling pathways.
Signaling pathways of TRH and its precursors.
The processing of pro-TRH is a multi-step enzymatic cascade that results in the generation of several bioactive peptides.
Workflow of TRH biosynthesis from pro-TRH.
Conclusion
The comparative analysis of this compound and other TRH precursors reveals a complex regulatory system where the final hormonal product, TRH, is accompanied by a suite of peptides with their own distinct biological activities. This compound primarily serves as the immediate precursor to TRH, with its biological effects largely attributable to its conversion to the mature hormone. In contrast, other pro-TRH-derived peptides, such as prepro-TRH-(160-169), do not mimic TRH but rather modulate its activity, acting through their own specific receptors and signaling pathways.
This understanding is crucial for researchers in neuroendocrinology and drug development. The existence of these precursor peptides opens up new avenues for therapeutic intervention, where targeting the modulatory actions of connecting peptides could offer a more nuanced approach to regulating the hypothalamic-pituitary-thyroid axis and other TRH-mediated functions. Further research into the specific roles and mechanisms of action of all pro-TRH-derived peptides is warranted to fully elucidate their physiological significance and therapeutic potential.
References
- 1. Specific binding sites for rat prepro-TRH-(160-169) on C6 glioma and BN1010 clonal neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distribution, cellular localization, and ontogeny of preprothyrotropin-releasing hormone-(160-169) (Ps4)-binding sites in the rat pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of receptors for thyrotropin-releasing hormone-potentiating peptide on rat anterior pituitary membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparison of Thyrotropin-Releasing Hormone-Glycine (TRH-Gly) Processing and Function: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic processing of Thyrotropin-Releasing Hormone-Glycine (TRH-Gly) and the subsequent function of its amidated product, Thyrotropin-Releasing Hormone (TRH), across various species. It includes supporting data, detailed experimental protocols, and visualizations of key pathways to facilitate a deeper understanding of this critical neuroendocrine system.
Introduction: The Journey from Precursor to Active Hormone
Thyrotropin-releasing hormone (TRH) is a tripeptide hormone that plays a central role in regulating the hypothalamic-pituitary-thyroid (HPT) axis.[1] Its synthesis involves a series of complex post-translational modifications of a larger precursor protein, pro-TRH. A key intermediate in this process is this compound (Gln-His-Pro-Gly), the direct, non-amidated precursor to active TRH.[2]
The conversion of this compound to TRH is a crucial final step, catalyzed by the enzyme Peptidylglycine alpha-amidating monooxygenase (PAM).[2][3] This guide delves into the specifics of this biosynthetic pathway, compares its components and outcomes across different species, and examines the functional significance of both the precursor and the final hormone.
The Biosynthetic Pathway of TRH: From Gene to Amidated Peptide
The production of mature TRH is a multi-step process that occurs within the regulated secretory pathway of neuroendocrine cells.[2]
-
Synthesis of prepro-TRH : The process begins with the translation of TRH mRNA into a large precursor polypeptide, prepro-TRH. This precursor contains multiple copies of the TRH progenitor sequence, Gln-His-Pro-Gly, which are flanked by pairs of basic amino acid residues (e.g., Lys-Arg or Arg-Arg).[4][5]
-
Prohormone Convertase Cleavage : In the trans-Golgi Network, endopeptidases, primarily prohormone convertases like PC1/3 and PC2, cleave the pro-TRH precursor at these basic residues.[2][5] This action releases several smaller peptides, including the TRH progenitor sequence with C-terminal basic residue extensions.
-
Carboxypeptidase E (CPE) Action : The basic residues are then removed from the C-terminus by the exopeptidase Carboxypeptidase E (CPE), resulting in the formation of this compound.[2][6]
-
Final Amidation by PAM : The final and rate-limiting step is the conversion of this compound to mature, biologically active TRH (pGlu-His-Pro-NH2). This is accomplished by the bifunctional enzyme Peptidylglycine alpha-amidating monooxygenase (PAM).[2][3][7] PAM's two domains, peptidylglycine alpha-hydroxylating monooxygenase (PHM) and peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL), work sequentially to replace the C-terminal glycine (B1666218) with an amide group.[8][9]
Cross-Species Comparison of Pro-TRH Processing
The fundamental enzymatic machinery for pro-TRH processing (Prohormone Convertases, CPE, and PAM) is highly conserved across vertebrates, indicating a shared ancestral pathway for producing amidated peptides. However, notable differences exist in the structure of the prepro-TRH precursor itself.
Table 1: Comparison of Prepro-TRH Precursor Across Species
| Feature | Human | Rat | Mouse |
| Precursor Size (amino acids) | 242 | 255 | Not specified |
| Copies of TRH Progenitor | 6 | 5 | 5 |
| Reference | [4] | [5][10][11] | [4] |
This variation in the number of TRH progenitor sequences within the precursor molecule suggests that the total potential yield of TRH from a single prohormone molecule can differ between species. Furthermore, tissue-specific differential processing has been observed within a single species. For instance, in rats, pro-TRH processing in the olfactory lobes yields a C-terminally extended form of TRH, a product not predominantly found in the hypothalamus, suggesting differential regulatory mechanisms.[11]
Comparative Function of TRH and this compound
TRH Function: A Tale of Two Roles
The primary function of TRH is best characterized in mammals as the apex regulator of the HPT axis.[2]
-
Endocrine Regulation : In mammals, TRH released from the hypothalamus travels to the anterior pituitary, where it stimulates the synthesis and secretion of thyroid-stimulating hormone (TSH) and prolactin.[4][12] TSH, in turn, acts on the thyroid gland to produce thyroid hormones (T3 and T4), which regulate metabolism throughout the body.[12] This regulatory role appears conserved in adult frogs and teleost fishes.[13]
-
Neuromodulation : Beyond its endocrine role, TRH is widely distributed throughout the central nervous system (CNS) and acts as a neurotransmitter or neuromodulator.[4][12] These non-endocrine functions, which include influencing arousal, feeding behavior, thermoregulation, and autonomic control, are observed broadly across vertebrate species.[4]
-
Developmental Roles : In amphibians and teleost fishes, thyroid hormones, and by extension the TRH system that controls them, play a critical role in orchestrating metamorphosis, a function not present in mammals.[13]
This compound: An Inactive Precursor
This compound is generally considered the biologically inactive, immediate precursor to TRH.[2] While some studies have explored whether this compound might have intrinsic activity, it does not significantly activate the TRH receptor at physiological concentrations.[14] However, the levels of this compound are often measured alongside TRH as an indicator of the rate of TRH biosynthesis and processing. Studies in rats have shown that the levels of both TRH and this compound in reproductive tissues are co-regulated by thyroid hormones and testosterone, demonstrating their tight biosynthetic linkage.[7]
Experimental Protocols
Protocol 1: Radioimmunoassay (RIA) for TRH and this compound Quantification
This protocol describes a method for measuring TRH and this compound levels in tissue extracts, adapted from procedures used in rat studies.[7][11]
Objective: To quantify the concentration of TRH and its precursor, this compound, in biological samples.
Methodology:
-
Tissue Extraction:
-
Homogenize dissected tissues (e.g., hypothalamus, prostate) in 10 volumes of 1 M acetic acid.
-
Heat the homogenate at 100°C for 10 minutes to inactivate endogenous proteases.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, lyophilize (freeze-dry), and store at -80°C.
-
Reconstitute the dried extract in a methanol-based buffer for analysis.
-
-
Radioimmunoassay:
-
The assay is performed in a phosphate (B84403) buffer containing bovine serum albumin (BSA) to reduce non-specific binding.
-
A standard curve is generated using known concentrations of synthetic TRH or this compound.
-
Samples (reconstituted extracts) are incubated with a specific primary antibody (anti-TRH or anti-TRH-Gly) and a radiolabeled tracer (e.g., ¹²⁵I-TRH).
-
The reaction mixture is incubated for 24-48 hours at 4°C to allow for competitive binding between the unlabeled peptide (in the sample/standard) and the radiolabeled tracer for the antibody.
-
A secondary antibody (e.g., goat anti-rabbit IgG) and polyethylene (B3416737) glycol are added to precipitate the antibody-bound complexes.
-
The mixture is centrifuged, the supernatant is decanted, and the radioactivity of the pellet is measured using a gamma counter.
-
-
Data Analysis:
-
The concentration of TRH or this compound in the samples is determined by comparing the measured radioactivity to the standard curve. Results are typically expressed as pg or fmol of peptide per mg of tissue.
-
Protocol 2: In Vitro Perifusion of Median Eminence Slices
This protocol is used to study the release of neuropeptides in response to stimuli.[10]
Objective: To determine if this compound and other pro-TRH-derived peptides are co-released with TRH upon neuronal depolarization.
Methodology:
-
Tissue Preparation:
-
Rapidly dissect the median eminence from rat brains and place it in ice-cold, oxygenated Krebs-Ringer bicarbonate buffer.
-
Slice the tissue to a thickness of 200-300 µm using a tissue chopper.
-
-
Perifusion System Setup:
-
Place the slices in a perifusion chamber maintained at 37°C.
-
Continuously supply the chamber with oxygenated (95% O₂ / 5% CO₂) Krebs-Ringer buffer at a constant flow rate (e.g., 0.5 mL/min).
-
-
Stimulation and Sample Collection:
-
After an initial equilibration period (e.g., 60 minutes), begin collecting fractions of the perifusate at regular intervals (e.g., every 5 minutes).
-
To induce depolarization and neurotransmitter release, switch the buffer to one containing a high concentration of potassium chloride (KCl, e.g., 56 mM) for a short period (e.g., 10 minutes).
-
Continue collecting fractions during and after the stimulation period.
-
-
Analysis:
-
Analyze the collected fractions for TRH and other pro-TRH-derived peptides (like Ps4, as described in the reference[10]) using specific radioimmunoassays as detailed in Protocol 1.
-
An increase in peptide concentration in the fractions collected during KCl stimulation indicates depolarization-induced release.
-
Conclusion
The pathway for processing this compound into active TRH is a fundamental and highly conserved process across the vertebrate lineage, underscoring the ancient origins of this neuroendocrine system. The core enzymatic toolkit, including prohormone convertases, carboxypeptidase E, and the crucial Peptidylglycine alpha-amidating monooxygenase, remains consistent.
However, significant cross-species variations are evident in the structure of the pro-TRH precursor, which dictates the potential molar yield of TRH. Functionally, while TRH serves as a key neuromodulator across all vertebrates, its dominant role in the HPT axis is most pronounced in mammals, whereas in other groups like amphibians, it is critically linked to major developmental transitions such as metamorphosis. This compound itself functions primarily as an inert precursor, with its cellular levels providing a valuable proxy for the biosynthetic activity of the TRH system. This comparative understanding is essential for researchers in endocrinology, neuroscience, and drug development, as it provides a framework for interpreting data across different animal models and for appreciating the evolutionary diversification of hormone function.
References
- 1. Hypothalamic thyrotropin-releasing hormone and thyrotropin biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of the Hypothalamic Thyrotropin Releasing Hormone (TRH) Neuron by Neuronal and Peripheral Inputs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidylglycine alpha-amidating monooxygenase activity and TRH and CRF biosynthesis. Role of copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thyrotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Carboxypeptidase E - Wikipedia [en.wikipedia.org]
- 7. Thyroid hormone modulation of thyrotrophin-releasing hormone (TRH) and this compound levels in the male rat reproductive system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptidylglycine alpha-amidating monooxygenase - Wikipedia [en.wikipedia.org]
- 9. InterPro [ebi.ac.uk]
- 10. Processing of thyrotropin-releasing hormone prohormone (pro-TRH) generates a biologically active peptide, prepro-TRH-(160-169), which regulates TRH-induced thyrotropin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Processing of thyrotropin-releasing hormone prohormone (pro-TRH) generates pro-TRH-connecting peptides. Identification and characterization of prepro-TRH-(160-169) and prepro-TRH-(178-199) in the rat nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thyrotropin-releasing hormone | TRH, Hypothalamus, Pituitary | Britannica [britannica.com]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. discovery.researcher.life [discovery.researcher.life]
A Comprehensive Guide to Confirming the Specificity of a Novel Trh-gly Antibody
For researchers and drug development professionals, the validation of a new antibody's specificity is paramount to ensure reliable and reproducible results. This guide provides a comparative framework for assessing a novel antibody targeting Thyrotropin-Releasing Hormone-Glycine (Trh-gly), a glycine-extended precursor of Thyrotropin-Releasing Hormone (TRH). We present a comparative analysis, detailed experimental protocols, and visualizations to guide the validation process.
Performance Comparison: Novel this compound Antibody vs. Standard TRH Antibody
Due to the limited availability of commercial antibodies specifically targeting this compound, the performance of a novel this compound antibody is best compared against a standard, commercially available anti-TRH antibody. The key differentiator is the degree of cross-reactivity with the mature TRH peptide and other related molecules.
Note: The following table presents illustrative data for comparison, as specific cross-reactivity data for commercial anti-TRH antibodies with this compound is not consistently provided by manufacturers. Researchers should determine these values experimentally.
| Feature | Novel this compound Antibody (Hypothetical) | Standard TRH Antibody (Illustrative Example) |
| Target Antigen | This compound (pGlu-His-Pro-Gly) | TRH (pGlu-His-Pro-NH2) |
| Antigen Type | Glycine-extended peptide | Amidated tripeptide |
| Affinity for this compound (Kd) | 1.2 x 10⁻¹⁰ M | 5.5 x 10⁻⁹ M |
| Cross-reactivity with TRH | < 1% | 100% (Target Antigen) |
| Cross-reactivity with other pro-TRH fragments | < 0.1% | Not specified |
| Recommended Applications | ELISA, Western Blotting, Immunohistochemistry | ELISA, Western Blotting, Immunohistochemistry |
| Validated Species | Human, Rat, Mouse | Human, Rat, Mouse |
Experimental Protocols for Specificity Validation
Accurate determination of antibody specificity requires rigorous testing across multiple applications. Below are detailed protocols for Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Immunohistochemistry (IHC) tailored for the validation of a this compound antibody.
Competitive ELISA for Specificity and Cross-Reactivity
This protocol is designed to quantify the specificity of the novel antibody for this compound and to determine the percentage of cross-reactivity with mature TRH.
Materials:
-
96-well ELISA plates
-
This compound peptide and TRH peptide standards
-
Novel this compound antibody and standard TRH antibody
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating: Coat the wells of a 96-well plate with 100 µL of 1 µg/mL this compound peptide in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction: Prepare serial dilutions of the this compound standard and the TRH peptide (cross-reactant). In a separate plate, pre-incubate the novel this compound antibody with each dilution of the standards for 1 hour at room temperature.
-
Primary Antibody Incubation: Add 100 µL of the pre-incubated antibody-peptide mixtures to the coated plate. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody diluted in Blocking Buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution.
-
Read Absorbance: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the peptide concentration for both this compound and TRH. The concentration of each peptide that causes 50% inhibition of the maximal binding (IC50) is determined. The percent cross-reactivity is calculated as: (IC50 of this compound / IC50 of TRH) x 100.
Western Blotting for Small Peptide Detection
Western blotting can be challenging for small peptides like this compound due to their low molecular weight and potential to pass through standard membranes. This protocol is optimized for small peptide detection.
Materials:
-
Tris-Tricine gels (10-20% gradient)
-
PVDF membrane (0.2 µm pore size)
-
Transfer buffer with 20% methanol (B129727)
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibody (Novel this compound antibody)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Tissue or cell lysates known to express pro-TRH
Procedure:
-
Sample Preparation: Prepare protein lysates from tissues or cells.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on a Tris-Tricine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF membrane using a wet transfer system. Ensure the transfer buffer contains 20% methanol to enhance the retention of small peptides.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the novel this compound antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system. A specific band at the expected molecular weight for pro-TRH or its fragments containing the this compound sequence would indicate specificity.
Immunohistochemistry (IHC) for Tissue Localization
IHC is used to confirm that the antibody detects the target antigen in its native context within tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (e.g., hypothalamus)
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody (Novel this compound antibody)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20-30 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with the novel this compound antibody (e.g., 1:200 dilution) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Detection: Apply DAB substrate and monitor for color development.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip. Specific staining in the expected cell types and subcellular locations (e.g., neurons of the paraventricular nucleus of the hypothalamus) would support the antibody's specificity.
Visualizing the Validation Workflow
Understanding the logical flow of experiments is crucial for a comprehensive validation strategy.
Comparative study of Trh-gly and TRH on gene expression
A Comparative Guide to the Gene Expression Effects of Trh-gly and TRH
Introduction
Thyrotropin-releasing hormone (TRH), a tripeptide hypothalamic hormone, is a key regulator of the hypothalamic-pituitary-thyroid axis. Its immediate precursor, this compound (pGlu-His-Pro-Gly), is converted to active TRH through enzymatic amidation. While the physiological roles of TRH are well-documented, the direct biological activities of this compound, particularly its influence on gene expression, are less understood. This guide provides a comparative overview of the known effects of TRH and this compound on gene expression, based on available experimental data. It is important to note that to date, no studies have been published that directly compare the global gene expression profiles induced by this compound and TRH in a side-by-side experimental setup. This guide, therefore, synthesizes data from studies on TRH and the limited information available for this compound.
Quantitative Data on Gene Expression
The following table summarizes the quantitative effects of TRH on the expression of several key genes. Currently, there is no available data from similar studies for this compound.
| Gene | Experimental System | Treatment | Quantitative Change in Expression | Reference |
| Prolactin (PRL) | GH4 rat pituitary cell line | TRH | 7- to 12-fold increase in transcription | [1] |
| Prolactin (PRL) | Rat adenohypophysis | TRH | Upregulated (RNA-Seq) | [2][3][4] |
| TSH beta subunit | Primary pituitary cell cultures from hypothyroid rats | 100 nM TRH | 3- to 5-fold increase in transcription | [5] |
| TSH alpha subunit | Primary pituitary cell cultures from hypothyroid rats | 100 nM TRH | 3- to 5-fold increase in transcription | [5] |
| Multiple gene groups (related to GPCR signaling, insulin (B600854) secretion, cell cycle regulation) | INS-1 rat pancreatic beta-cell line | 200 nM TRH for 24 hours | Stimulated | [6] |
| Pro-apoptotic genes (Bax, Bad, Fas) | INS-1 rat pancreatic beta-cell line | 200 nM TRH for 24 hours | Suppressed | [6] |
| Nppc, Fgf1, Cd63, Npw, Il23a | Rat adenohypophysis | TRH | Upregulated (102 genes in total) | [3][4] |
| Lats1, Cacna2d1, Top2a, Tfap2a | Rat adenohypophysis | TRH | Downregulated (488 genes in total) | [3][4] |
This compound: No quantitative data on the direct effects of this compound on gene expression is currently available in the scientific literature. Its primary known function is to serve as a pro-hormone for TRH.
Experimental Protocols
Below is a generalized protocol for a comparative study on the effects of this compound and TRH on gene expression in a pituitary cell line (e.g., GH3 cells), based on methodologies described in the cited literature.
Objective: To compare the global gene expression profiles of GH3 cells treated with this compound versus TRH.
Materials:
-
GH3 rat pituitary cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
TRH (synthetic)
-
This compound (synthetic)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
Reverse transcription kit
-
qPCR master mix and primers for target genes (e.g., PRL, TSHβ)
-
Next-generation sequencing (NGS) library preparation kit
-
Cell culture plates, flasks, and other standard laboratory equipment
Methodology:
-
Cell Culture:
-
Culture GH3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Grow cells to 70-80% confluency before treatment.
-
-
Treatment:
-
Prepare stock solutions of TRH and this compound in a suitable solvent (e.g., sterile water).
-
Seed GH3 cells in 6-well plates.
-
Once the cells reach the desired confluency, replace the growth medium with serum-free medium for a period of serum starvation (e.g., 12-24 hours) to reduce basal signaling.
-
Treat the cells with either vehicle control, TRH (e.g., 100 nM), or this compound (a range of concentrations, e.g., 1 µM to 100 µM, due to expected lower potency) for a specified time course (e.g., 1, 4, and 24 hours).
-
-
RNA Extraction and Quality Control:
-
At each time point, wash the cells with PBS and lyse them directly in the plate using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
Gene Expression Analysis:
-
Quantitative PCR (qPCR):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using a suitable master mix and primers for specific target genes (e.g., Prolactin, TSHβ) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
RNA-Sequencing (RNA-Seq) for Global Gene Expression Profiling:
-
Prepare sequencing libraries from high-quality RNA samples using a library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Perform sequencing on a next-generation sequencing platform.
-
Analyze the sequencing data to identify differentially expressed genes between the treatment groups and the control. This involves read mapping, transcript quantification, and statistical analysis.
-
-
-
Data Analysis and Interpretation:
-
Compare the fold changes in the expression of specific genes between TRH and this compound treatments.
-
For RNA-Seq data, perform pathway analysis and gene ontology enrichment analysis to identify the biological processes and signaling pathways affected by each treatment.
-
Directly compare the sets of differentially expressed genes to identify common and unique targets of TRH and this compound.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of TRH Receptor Activation
The following diagram illustrates the primary signaling cascade initiated by the binding of TRH to its receptor. This compound is also capable of binding to and activating this receptor, though likely with lower potency.
Experimental Workflow for Comparative Gene Expression Analysis
This diagram outlines the steps for a comprehensive comparative study of this compound and TRH on gene expression.
Comparative Analysis and Conclusion
The mature hormone TRH is a potent regulator of gene expression in the pituitary and other tissues. As the data indicates, TRH rapidly stimulates the transcription of the prolactin and TSH subunit genes.[1][5] Broader transcriptomic studies have revealed that TRH can influence hundreds of genes, affecting various cellular processes from hormone secretion to cell cycle control.[3][4][6]
In contrast, the direct effects of this compound on gene expression remain uninvestigated. While it has been shown to activate the TRH receptor, it does so with significantly lower potency than TRH. The prevailing view is that the biological effects of administered this compound in vivo are primarily attributable to its conversion to TRH.
A key theoretical consideration in comparing the two molecules is the concept of biased agonism . It is plausible that this compound, by binding to the TRH receptor differently than TRH, could stabilize a unique receptor conformation. This might preferentially activate certain downstream signaling pathways over others, leading to a distinct gene expression profile compared to that induced by TRH. However, without direct experimental evidence, this remains speculative.
References
- 1. Polypeptide hormone regulation of gene expression. Thyrotropin-releasing hormone rapidly stimulates both transcription of the prolactin gene and the phosphorylation of a specific nuclear protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRH Regulates the Synthesis and Secretion of Prolactin in Rats with Adenohypophysis through the Differential Expression… [ouci.dntb.gov.ua]
- 3. TRH Regulates the Synthesis and Secretion of Prolactin in Rats with Adenohypophysis through the Differential Expression of miR-126a-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRH Regulates the Synthesis and Secretion of Prolactin in Rats with Adenohypophysis through the Differential Expression of miR-126a-5p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional regulation of thyrotropin subunit genes by thyrotropin-releasing hormone and dopamine in pituitary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thyrotropin releasing hormone (TRH) affects gene expression in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Trh-gly: Evaluating its Role in Physiological Processes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Thyrotropin-releasing hormone-glycine (Trh-gly), a precursor to Thyrotropin-releasing hormone (TRH), with its active counterpart, TRH. We will delve into its physiological effects, potency, and mechanisms of action, supported by experimental data. This document aims to serve as a valuable resource for researchers investigating the hypothalamic-pituitary-thyroid (HPT) axis and related physiological processes.
Executive Summary
This compound (pGlu-His-Pro-Gly) is the immediate precursor of TRH (pGlu-His-Pro-NH2) and has been shown to elicit similar, albeit significantly less potent, physiological responses.[1][2] Experimental evidence strongly suggests that the in vivo biological activities of this compound, such as the stimulation of Thyrotropin-stimulating hormone (TSH) and prolactin release, are primarily attributable to its enzymatic conversion to TRH.[1][2] In vitro studies, however, indicate a potential for this compound to directly interact with the TRH receptor, particularly in stimulating prolactin release from pituitary cell lines.[1] This guide will present a detailed comparison of the efficacy and potency of this compound versus TRH and provide standardized protocols for key experimental procedures used to validate these findings.
Data Presentation: Quantitative Comparison of this compound and TRH
The following tables summarize the quantitative data comparing the biological activity of this compound and TRH.
Table 1: In Vivo Potency Comparison for TSH Release in Rats [1][2]
| Compound | Route of Administration | Relative Potency (Compared to TRH) |
| This compound | Intracisternal (IC) | 0.042% |
| This compound | Intracardiac (IK) | 0.16% |
Table 2: In Vitro Potency and Receptor Interaction Comparison [1]
| Parameter | This compound (Compared to TRH) | Cell Line |
| Prolactin Release Potency | 0.41% | GH3 (Rat pituitary tumor) |
| TRH Receptor Cross-Reactivity | 0.45% | GH3 (Rat pituitary tumor) |
Signaling Pathways and Experimental Workflows
To visually represent the concepts and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
In Vivo Administration of this compound in Rats
Objective: To compare the in vivo potency of this compound and TRH in stimulating TSH and prolactin release.
Animal Model: Male Sprague-Dawley rats (200-250g).[2]
Anesthesia: Urethane anesthesia is commonly used.[2]
Protocols:
-
Intracisternal (IC) Injection:
-
Anesthetize the rat and fix its head in a stereotaxic frame with the head flexed downwards.[2]
-
Expose the cisterna magna by making a midline incision on the back of the neck and separating the neck muscles.
-
Carefully puncture the atlanto-occipital membrane with a fine gauge needle attached to a microsyringe.
-
Inject the desired dose of this compound or TRH dissolved in sterile saline at a slow, controlled rate.[2]
-
Withdraw the needle slowly and suture the incision.
-
-
Intracardiac (IK) Injection:
-
Anesthetize the rat and place it in a supine position.[2]
-
Insert a needle attached to a syringe to the left of the sternum, directed towards the heart.[3]
-
A successful puncture is indicated by the appearance of blood in the syringe hub upon gentle aspiration.
-
Inject the test substance slowly.[3] This is a terminal procedure.
-
Blood Sampling and Analysis:
-
Collect blood samples via a cannulated jugular vein or cardiac puncture at various time points post-injection (e.g., 0, 10, 20, 40, 60 minutes).
-
Separate serum or plasma and store at -20°C until analysis.
-
Measure TSH and prolactin concentrations using a specific radioimmunoassay (RIA) for rat hormones.[4][5]
In Vitro Prolactin Release Assay using GH3 Cells
Objective: To assess the direct effect of this compound on prolactin release from pituitary cells.
Cell Line: GH3, a rat pituitary tumor cell line known to secrete prolactin and growth hormone.[6][7]
Protocol:
-
Cell Culture:
-
Prolactin Release Assay:
-
Wash the cells with a serum-free medium.
-
Incubate the cells with various concentrations of this compound or TRH in serum-free medium for a specified period (e.g., 30 minutes to 48 hours).[7]
-
Collect the culture medium.
-
Measure the concentration of prolactin in the medium using a specific RIA or ELISA.[7]
-
Intracellular Calcium Mobilization Assay
Objective: To determine if this compound can elicit intracellular signaling through the TRH receptor.
Cell Line: GH3 cells or other cell lines expressing the TRH receptor.
Protocol:
-
Cell Preparation and Dye Loading:
-
Plate cells in a black-walled, clear-bottom multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.[10]
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader or a microscope equipped for live-cell imaging to measure baseline fluorescence.
-
Add this compound or TRH at various concentrations and immediately begin recording the change in fluorescence intensity over time. A rapid increase in fluorescence indicates a rise in intracellular calcium.[10]
-
Alternatives to this compound and TRH
For stimulating TSH secretion, particularly in a clinical or diagnostic setting, recombinant human TSH (rhTSH) is a widely used alternative to TRH.[11] rhTSH directly stimulates the thyroid gland, bypassing the pituitary, and is used in the management of thyroid cancer.[11] Other research compounds and TRH analogs with modified stability and receptor affinity are also utilized in specific experimental contexts.
Conclusion
This compound serves as a valuable tool for studying the biosynthesis and metabolism of TRH. While it can induce physiological responses similar to TRH, its significantly lower potency, primarily due to the requirement for conversion to TRH in vivo, is a critical consideration for experimental design and interpretation. For in vitro studies, while this compound may exhibit some direct receptor interaction, its affinity is substantially lower than that of TRH. Researchers should carefully consider these factors when selecting between this compound and TRH for their specific research questions. The provided protocols offer a standardized framework for validating the role of this compound in various physiological processes.
References
- 1. Novel immunoassay for TSH measurement in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rat Cerebrospinal Fluid Treatment Method through Cisterna Cerebellomedullaris Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.vt.edu [research.vt.edu]
- 4. revistas.unav.edu [revistas.unav.edu]
- 5. sceti.co.jp [sceti.co.jp]
- 6. GH3 Cells [cytion.com]
- 7. Immunocytochemical analysis of prolactin production by monolayer cultures of GH3 rat anterior pituitary tumor cells: I. Long-term effects of stimulation with thyrotropin-releasing hormone (TRH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TRH Regulates the Synthesis and Secretion of Prolactin in Rats with Adenohypophysis through the Differential Expression of miR-126a-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GH3. Culture Collections [culturecollections.org.uk]
- 10. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 11. droracle.ai [droracle.ai]
A Comparative Analysis of Trh-gly Activity and Synthetic TRH Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Thyrotropin-Releasing Hormone-Glycine (Trh-gly) and various synthetic Thyrotropin-Releasing Hormone (TRH) analogs. The information presented herein is curated from experimental data to assist researchers and drug development professionals in evaluating the potential of these compounds.
Introduction
Thyrotropin-Releasing Hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH2, is a key neurohormone primarily known for its role in the hypothalamic-pituitary-thyroid axis, where it stimulates the release of thyrotropin (TSH) and prolactin.[1] Beyond its endocrine functions, TRH acts as a neurotransmitter and neuromodulator in the central nervous system (CNS), influencing behavior, thermoregulation, and autonomic control.[1] However, the therapeutic application of native TRH is hampered by its short biological half-life and limited ability to cross the blood-brain barrier.[1] These limitations have driven the development of synthetic TRH analogs with improved stability and CNS bioavailability.[1]
This compound (pGlu-His-Pro-Gly), a precursor to TRH, is also a subject of interest due to its potential biological activities.[2] This guide aims to provide a comparative overview of the activity of this compound relative to well-characterized synthetic TRH analogs, focusing on receptor binding affinity and functional potency.
Comparative Biological Activity
The biological activity of TRH and its analogs is primarily mediated through two G-protein coupled receptors, TRH-R1 and TRH-R2.[3][4] Upon ligand binding, these receptors activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), which triggers downstream cellular responses such as TSH release.[2]
Interestingly, some studies have shown that certain low-affinity TRH analogs, including this compound, can act as more efficacious agonists at TRH-R1 and TRH-R2 than TRH itself.[2] This phenomenon, where lower affinity is correlated with higher efficacy, suggests that these "super-agonists" may induce a more active conformational state in the receptor.[5]
Quantitative Data Summary
The following table summarizes the quantitative data on the receptor binding affinity and functional potency of this compound and a selection of synthetic TRH analogs compared to the native TRH. The data has been compiled from various studies, and while efforts have been made to ensure consistency, direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Receptor Subtype | Binding Affinity (Kd/Ki, nM) | Functional Potency (EC50, nM) | Key Characteristics |
| TRH | TRH-R1 | 16[6] | 7.9 (Phosphoinositide hydrolysis)[6] | Endogenous ligand, benchmark for comparison. |
| This compound | TRH-R1 & TRH-R2 | Low Affinity[2] | - | TRH precursor; considered a low-affinity, high-efficacy agonist.[2] |
| MeTRH | TRH-R1 & TRH-R2 | Higher than TRH[5] | - | High-affinity agonist, but potentially less efficacious than some low-affinity analogs.[5] |
| RX77368 (di-methyl proline TRH) | TRH-R1 | 144[6] | 96.3 (Phosphoinositide hydrolysis)[6] | Lower affinity than TRH but shows greater in vivo potency, likely due to increased metabolic stability.[6] |
| Taltirelin (B1682926) | TRH-R1 & TRH-R2 | Higher affinity for TRH-R2 than TRH-R1[7] | Lower potency than TRH[4] | A super-agonist with higher intrinsic efficacy than TRH.[4][8] Primarily mediates its CNS effects through TRH-R1.[7] |
| pAad-Leu-Pro-NH2 (RGH 2202) | - | - | Negligible hormonal potency | Stronger anticataleptic effect than TRH, indicating high CNS activity.[9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. TRH Related Peptide, Thyrotropin-Releasing Hormone, Analogs and R Products [biosyn.com]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological and biochemical comparison of thyrotropin releasing hormone (TRH) and di-methyl proline-TRH on pituitary GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thyrotropin-releasing hormone receptor type 1 (TRH-R1), not TRH-R2, primarily mediates taltirelin actions in the CNS of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of thyrotropin-releasing hormone analogues. 2. Tripeptides structurally greatly differing from TRH with high central nervous system activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Findings on the Effects of Trh-gly Administration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of Thyrotropin-releasing hormone-glycine (Trh-gly) with its parent compound, Thyrotropin-releasing hormone (TRH), and other synthetic analogs. The information presented herein is intended to facilitate the replication of key experimental findings by providing detailed methodologies, quantitative comparisons, and an overview of the underlying signaling pathways.
I. Comparative Efficacy: this compound, TRH, and Analogs
This compound, a precursor of TRH, exhibits biological activity, although generally with lower potency than TRH. Its effects are primarily attributed to its conversion to TRH, though some studies suggest a direct, albeit weaker, interaction with TRH receptors. This section compares the quantitative effects of this compound with TRH and its analogs on key physiological responses.
Thyrotropin (TSH) and Prolactin (PRL) Release
A primary function of TRH is the stimulation of TSH and prolactin secretion from the anterior pituitary. This compound also elicits this response, but with significantly lower potency.
| Compound | Administration Route | Relative Potency (vs. TRH) for TSH Release | Species | Reference |
| This compound | Intracisternal | 0.042% | Rat | [1] |
| This compound | Intracardiac | 0.16% | Rat | [1] |
| TRH Analog (YM-14673) | Intravenous | 10-100 times more potent than TRH (central facilitatory activity) | Rat | [2] |
| TRH Analog ('Pyr-(N3-Im-methyl)-His-Pro-NH-(n-amyl)') | In vitro (superfused pituitaries) | More potent than TRH (ED50: 6 x 10⁻⁹ mol/l vs 5 x 10⁻⁸ mol/l for TRH) | Rat | [3] |
Neuroprotective Effects
TRH and its analogs have demonstrated neuroprotective properties, particularly against glutamate-induced excitotoxicity. While direct quantitative comparisons involving this compound are limited, data on TRH and its analogs provide a benchmark for potential neuroprotective studies of this compound.
| Compound | Assay | Effective Concentration for Neuroprotection | Key Findings | Species | Reference |
| TRH | NMDA-induced excitotoxicity in hippocampal slices | Concentration-dependent reduction of NMDA toxicity | Neuroprotection is sensitive to a protein kinase C blocker. | Rat | [4] |
| TRH Analog (3Me-H TRH) | Glutamate-induced toxicity in fetal hippocampal neurons | 0.1, 1, and 10 µM | Concentration-dependent protection against cell death. | Rat | [5] |
| TRH Analog (YM-14673) | Traumatic brain and spinal cord injury | Optimal dose of 1.0 mg/kg (intravenous) | Improved chronic neurological recovery. | Rat | [2] |
| TRH Analog (NP-647) | Oxygen-glucose deprivation, glutamate (B1630785), and H₂O₂-induced injury in PC-12 cells | Not specified | Neuroprotective effects observed. | Rat | [6] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments to facilitate the replication of findings related to this compound administration.
In Vitro TSH and Prolactin Release Assay from Rat Pituitary Cells
This protocol is designed to assess the potency of this compound and its analogs in stimulating TSH and prolactin release from primary pituitary cell cultures.
Materials:
-
Anterior pituitaries from adult male rats
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, antibiotics)
-
This compound, TRH, and other test compounds
-
Reagents for hormone assays (e.g., Radioimmunoassay (RIA) or ELISA kits for rat TSH and prolactin)
-
Multi-well culture plates
Procedure:
-
Cell Culture:
-
Aseptically remove anterior pituitaries from rats.
-
Mechanically and enzymatically disperse the tissue to obtain a single-cell suspension.
-
Seed the cells in multi-well culture plates at a predetermined density (e.g., 2.5 x 10⁵ cells/well) and culture for 48-72 hours to allow for attachment.
-
-
Stimulation:
-
Wash the cells with serum-free medium.
-
Add fresh medium containing various concentrations of this compound, TRH, or other test compounds. Include a vehicle control.
-
Incubate for a specified period (e.g., 4 hours).
-
-
Sample Collection and Analysis:
-
Collect the culture medium from each well.
-
Measure the concentration of TSH and prolactin in the medium using a validated RIA or ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Construct dose-response curves and calculate EC50 values for each compound.
-
Neuroprotection Assay Against Glutamate-Induced Toxicity
This protocol assesses the neuroprotective effects of this compound against glutamate-induced cell death in primary neuronal cultures.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons from fetal rats)
-
Neurobasal medium supplemented with B27 and other necessary growth factors
-
This compound, TRH, or other test compounds
-
Glutamate
-
Cell viability assay reagents (e.g., Lactate Dehydrogenase (LDH) assay kit or MTT assay kit)
-
Multi-well culture plates
Procedure:
-
Cell Culture:
-
Isolate and culture primary neurons on coated multi-well plates.
-
Allow the neurons to mature in culture for a specified period (e.g., 7-10 days).
-
-
Treatment:
-
Pre-treat the neuronal cultures with various concentrations of this compound or other test compounds for a defined period (e.g., 1 hour).
-
Introduce a toxic concentration of glutamate (e.g., 100 µM) to the cultures (with the test compounds still present). Include a vehicle control and a glutamate-only control.
-
Incubate for a duration known to induce significant cell death (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
LDH Assay:
-
Collect the culture supernatant.
-
Measure the amount of LDH released from damaged cells using a commercial LDH assay kit, following the manufacturer's protocol. The amount of formazan (B1609692) produced is proportional to the number of dead cells.[7]
-
-
MTT Assay:
-
Incubate the cells with MTT solution.
-
Solubilize the resulting formazan crystals and measure the absorbance, which is proportional to the number of viable cells.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability or cytotoxicity for each treatment group relative to the control groups.
-
Determine the concentration-dependent neuroprotective effect of this compound.
-
III. Signaling Pathways and Experimental Workflows
The biological effects of TRH and, by extension, this compound are primarily mediated through the Gq/11 protein-coupled TRH receptor.
TRH Receptor Signaling Pathway
Activation of the TRH receptor initiates a well-characterized signaling cascade:
References
- 1. The Dynamic Pituitary Response to Escalating-Dose TRH Stimulation Test in Hypothyroid Patients Treated With Liothyronine or Levothyroxine Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effect of thyrotropin-releasing hormone against excitatory amino acid-induced cell death in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Analog of Thyrotropin-Releasing Hormone (TRH) is Neuroprotective Against Glutamate-Induced Toxicity In Fetal Rat Hippocampal Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TRH-Gly Levels: A Putative Biomarker in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyrotropin-releasing hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH2, is a key hypothalamic hormone that stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland. Its precursor, TRH-Gly (pGlu-His-Pro-Gly), is a tetrapeptide that undergoes enzymatic conversion to the active TRH. While the physiological roles of TRH are well-established, the clinical significance of circulating this compound levels is an emerging area of research. This guide provides a comparative analysis of this compound levels in healthy versus potential diseased states, based on the currently available, albeit limited, scientific literature. It also outlines detailed experimental protocols for the quantification of this peptide, aiming to facilitate further investigation into its potential as a clinical biomarker.
Comparative Analysis of this compound Levels
Quantitative data on this compound levels in healthy human subjects and in various disease states are currently scarce in published literature. The majority of studies have focused on the measurement of TRH itself. However, preclinical studies in animal models suggest that this compound levels may be altered in certain pathological conditions, particularly those involving the thyroid axis.
A study in rats demonstrated a significant elevation of this compound immunoreactivity in the blood of hypothyroid animals compared to their euthyroid counterparts. This finding suggests a potential dysregulation of TRH precursor processing or clearance in states of thyroid hormone deficiency.
Table 1: Comparative this compound Levels (Preclinical Data)
| State | Species | Sample Type | This compound Level Change | Citation |
| Healthy | Rat | Blood | Baseline | [1] |
| Hypothyroid | Rat | Blood | Significantly Increased | [1] |
Note: The data presented is from a preclinical study in rats and may not be directly translatable to human physiology. Further research is imperative to establish normative ranges and disease-associated alterations of this compound in human populations.
Potential Clinical Significance
While human data is lacking, the role of this compound as the immediate precursor to TRH suggests its potential involvement in conditions where the hypothalamic-pituitary-thyroid (HPT) axis is dysregulated. These may include:
-
Thyroid Disorders: As suggested by animal studies, both hypothyroidism and hyperthyroidism could potentially alter the processing of pro-TRH, leading to changes in circulating this compound levels.
-
Acromegaly: Some studies have investigated the paradoxical growth hormone (GH) response to TRH in patients with acromegaly. Although these studies primarily focus on TRH, investigating this compound levels in this context could provide insights into the underlying pathophysiology.
-
Cancer: The role of peptides in cancer biology is an active area of research. While no direct evidence links this compound to cancer at present, exploring its levels in various malignancies could be a novel research avenue.
Experimental Protocols for this compound Quantification
Accurate and sensitive quantification of this compound is crucial for elucidating its clinical utility. While validated commercial kits specifically for this compound are not widely available, established methods for peptide quantification, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Radioimmunoassay (RIA), can be adapted.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high specificity and sensitivity for the quantification of peptides in complex biological matrices like plasma or serum. The following is a detailed, hypothetical protocol for the determination of this compound.
1. Sample Preparation:
-
Objective: To extract this compound from plasma/serum and remove interfering substances.
-
Procedure:
-
To 100 µL of plasma or serum, add 200 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of mobile phase A (see below).
-
2. LC Separation:
-
Objective: To chromatographically separate this compound from other components in the extract.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 2% B
-
1-5 min: 2-50% B
-
5-5.1 min: 50-98% B
-
5.1-6 min: 98% B
-
6-6.1 min: 98-2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. MS/MS Detection:
-
Objective: To detect and quantify this compound using mass spectrometry.
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Multiple Reaction Monitoring (MRM):
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound (pGlu-His-Pro-Gly), the precursor ion would be [M+H]+. The specific product ions would need to be determined through infusion and fragmentation experiments.
-
-
Data Analysis:
-
Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped serum).
-
Radioimmunoassay (RIA) Method
RIA is a highly sensitive immunoassay technique that can be developed for this compound quantification.
1. Principle:
-
A competitive binding assay where a known amount of radiolabeled this compound competes with the unlabeled this compound in the sample for a limited number of binding sites on a specific anti-TRH-Gly antibody.
2. Key Reagents:
-
Anti-TRH-Gly Antibody: A polyclonal or monoclonal antibody with high affinity and specificity for this compound.
-
Radiolabeled this compound: this compound labeled with a radioisotope (e.g., ¹²⁵I).
-
This compound Standard: Purified this compound of known concentration.
-
Separation Reagent: A reagent to separate the antibody-bound from the free radiolabeled this compound (e.g., a secondary antibody or protein A/G beads).
3. Assay Procedure:
-
Incubate a fixed amount of anti-TRH-Gly antibody with the sample or standard and a fixed amount of radiolabeled this compound.
-
Allow the mixture to reach equilibrium.
-
Add the separation reagent to precipitate the antibody-bound complexes.
-
Centrifuge and decant the supernatant.
-
Measure the radioactivity of the pellet using a gamma counter.
-
Construct a standard curve by plotting the percentage of bound radiolabel versus the concentration of the unlabeled this compound standard.
-
Determine the concentration of this compound in the samples by interpolating their bound radioactivity values on the standard curve.
Visualizations
TRH Signaling Pathway
Caption: The Hypothalamic-Pituitary-Thyroid (HPT) axis, with this compound as the precursor to TRH.
Experimental Workflow for LC-MS/MS Quantification of this compound
Caption: A typical workflow for the quantification of this compound using LC-MS/MS.
Conclusion
The study of this compound is a relatively new frontier with the potential to provide valuable insights into the regulation of the HPT axis and its dysfunction in various diseases. The lack of comprehensive quantitative data in humans currently limits its clinical application. The experimental protocols outlined in this guide provide a framework for researchers to initiate studies aimed at filling this knowledge gap. Further investigation is warranted to establish the role of this compound as a potential biomarker for diagnosis, prognosis, and monitoring of therapeutic responses in a range of pathological conditions.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for TRH-Gly
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper disposal protocols for research chemicals like TRH-Gly (Thyrotropin-Releasing Hormone-Glycine) is a critical component of responsible laboratory practice. This guide provides essential, step-by-step logistical information for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). While specific hazard data for this compound is not detailed in readily available safety data sheets, it is prudent to treat it with the same level of caution as other biologically active peptides.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant disposable gloves, such as nitrile gloves.[1]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.[1]
-
Lab Coat: A lab coat or protective gown should always be worn over standard clothing.[1]
-
Respiratory Protection: When handling lyophilized (powdered) this compound, which can easily become airborne, work within a fume hood or a biosafety cabinet to prevent inhalation.[1]
Step-by-Step Disposal Protocol for this compound
Treat all this compound waste as laboratory chemical waste to ensure safe handling and disposal.[2] Never dispose of this compound or its solutions by pouring them down the sink, as this can contaminate waterways.[2]
Step 1: Waste Segregation
Proper segregation is the foundation of safe disposal.
-
Chemical Waste Classification: Unless used in experiments with infectious agents, this compound waste should be classified as chemical waste. If it has come into contact with biological materials like cell cultures, it must be treated as biohazardous waste.
-
Avoid Mixing: Do not mix this compound waste with other waste streams such as solvents, acids, or bases unless explicitly permitted by your institution's Environmental Health & Safety (EHS) guidelines.[3]
Step 2: Use of Designated Waste Containers
-
Appropriate Containers: Use dedicated, leak-proof waste containers clearly labeled for peptide waste. High-density polyethylene (B3416737) (HDPE) containers are a suitable option.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the specific contents (this compound).
Step 3: Collection of this compound Waste
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated consumables like weighing papers, pipette tips, and gloves, in the designated solid chemical waste container.[2]
-
Liquid Waste: Unused this compound solutions should be collected in a designated chemical waste container. Do not pour them down the drain.[2]
Step 4: Secure Storage of Waste
-
Designated Area: Keep the sealed waste container in a designated and secure waste accumulation area within the laboratory.
-
Follow Institutional Protocols: Adhere to your institution's specific guidelines for the storage of chemical waste.
Step 5: Arrange for Professional Disposal
-
Contact EHS: Coordinate with your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the chemical waste.[1]
-
Licensed Disposal Service: The EHS office will arrange for the disposal to be handled by a licensed hazardous waste disposal contractor.[1]
Data Presentation: Key Disposal and Handling Information
| Parameter | Guideline | Source |
| Waste Classification | Laboratory Chemical Waste | [2] |
| PPE | Gloves, Eye Protection, Lab Coat, Respiratory Protection (for powder) | [1] |
| Solid Waste | Collect in a designated, labeled, leak-proof container. | [2] |
| Liquid Waste | Collect in a designated, labeled, leak-proof container. Do not pour down the sink. | [2] |
| Disposal Route | Via Institutional Environmental Health & Safety (EHS) office for professional disposal. | [1] |
| Storage of Lyophilized Peptide | Store at -20°C or -80°C for long-term stability. | [1][4] |
| Storage of Reconstituted Peptide | Short-term refrigeration is recommended; for longer storage, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles. | [2][4] |
Experimental Workflow: this compound Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Guide for Handling TRH-Gly
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Thyrotropin-Releasing Hormone-Gly (TRH-Gly). The following procedures are based on general best practices for handling non-hazardous research peptides in a laboratory setting, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Chemical Profile:
| Identifier | Details |
| Product Name | Thyrotropin-Releasing Hormone-Gly (this compound) |
| Synonyms | pGlu-His-Pro-Gly |
| Appearance | Lyophilized (freeze-dried) powder |
| Intended Use | For research use only |
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, appropriate personal protective equipment is essential to minimize exposure and prevent contamination.[1][2]
| Protection Type | Recommended PPE | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from airborne particles and accidental splashes.[3] |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the peptide.[3] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Disposable respirator (e.g., N95) or face mask | Recommended when handling the lyophilized powder to avoid inhalation.[3] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity and stability of this compound.[4]
Receiving and Initial Storage:
-
Upon receipt, inspect the vial for any damage.
-
Store the lyophilized powder at -20°C for long-term stability.[4] For short-term storage, 4°C is acceptable.[4]
-
Keep the product in a cool, dry, and dark place to prevent degradation.[1]
Reconstitution and Aliquoting:
-
Before opening, allow the vial to warm to room temperature to prevent moisture condensation.[4]
-
Work in a clean and controlled environment, such as a laminar flow hood, to maintain sterility.[2]
-
Reconstitute the peptide using a high-purity solvent, such as sterile water or a recommended buffer.
-
To avoid repeated freeze-thaw cycles which can degrade the peptide, it is best practice to create single-use aliquots of the reconstituted solution.[4]
-
Store the aliquoted solutions at -20°C or -80°C.[4]
Caption: A generalized workflow for handling research peptides from receipt to experimental use.
Disposal Plan
Unused or expired this compound and its containers must be disposed of in accordance with institutional and environmental regulations.[1] As this compound is not classified as a hazardous chemical, standard disposal procedures for non-hazardous laboratory waste can be followed.
Solid Waste (Lyophilized Powder):
-
For small quantities, the primary container with the remaining powder should be placed in a designated container for non-hazardous chemical waste.
-
This waste will typically be collected by the institution's environmental health and safety department for appropriate disposal.
Liquid Waste (Reconstituted Solution):
-
Small volumes of non-hazardous peptide solutions can often be disposed of down the sanitary sewer with copious amounts of water, provided this is permitted by local and institutional regulations.[5][6]
-
Always check with your institution's specific guidelines for the disposal of non-hazardous chemical waste.[7]
Contaminated Materials:
-
Gloves, pipette tips, and other disposable materials that have come into contact with this compound should be disposed of in the regular laboratory trash, unless institutional policy dictates otherwise.
-
Empty vials should be defaced to prevent reuse and discarded in the appropriate container for laboratory glassware or plasticware.[6]
Caption: Decision pathway for the appropriate disposal of this compound waste materials.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. intelligenthq.com [intelligenthq.com]
- 3. falseguridad.com [falseguridad.com]
- 4. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
